Safinamide-d4-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H19FN2O2 |
|---|---|
Molecular Weight |
306.37 g/mol |
IUPAC Name |
(2S)-2-[[2,3,5,6-tetradeuterio-4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanamide |
InChI |
InChI=1S/C17H19FN2O2/c1-12(17(19)21)20-10-13-5-7-16(8-6-13)22-11-14-3-2-4-15(18)9-14/h2-9,12,20H,10-11H2,1H3,(H2,19,21)/t12-/m0/s1/i5D,6D,7D,8D |
InChI Key |
NEMGRZFTLSKBAP-CSYJRVKYSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CN[C@@H](C)C(=O)N)[2H])[2H])OCC2=CC(=CC=C2)F)[2H] |
Canonical SMILES |
CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Isotopic Purity of Safinamide-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of Safinamide-d4, a deuterated analog of Safinamide. It is primarily used as an internal standard in analytical and pharmacokinetic research, where its distinct mass allows for precise quantification of the parent drug in biological matrices.[1][2] This document outlines the available data on its isotopic purity, details the experimental protocols for its determination, and illustrates the key signaling pathways associated with Safinamide's mechanism of action.
Isotopic Purity of Safinamide-d4
Isotopic purity is a critical parameter for deuterated compounds, defining the percentage of molecules that contain the desired number of deuterium atoms. This is distinct from chemical purity, which refers to the absence of other chemical compounds. For Safinamide-d4, the ideal molecule contains four deuterium atoms. However, the synthesis process inevitably results in a distribution of isotopologues (e.g., d1, d2, d3 versions).[3]
The isotopic purity of commercially available Safinamide-d4 can vary between manufacturers and even between different production batches. Therefore, it is imperative to consult the Certificate of Analysis (CoA) provided by the supplier for precise, lot-specific data.
Table 1: Summary of Publicly Available Data for Safinamide-d4
| Parameter | Supplier | Reported Value | Notes |
| Isotopic Purity | Cayman Chemical | ≥99% deuterated forms (d1-d4)[1] | This value represents the total percentage of molecules containing one to four deuterium atoms. The specific abundance of the d4 species is not detailed. |
| Chemical Purity | Clearsynth | 99.59% (by HPLC)[4] | This value indicates the chemical purity as determined by High-Performance Liquid Chromatography and does not reflect the isotopic distribution. |
Note: The data presented is based on publicly available information and may not be representative of all available products. Always refer to the manufacturer's Certificate of Analysis for definitive data.
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity for deuterated compounds like Safinamide-d4 relies on sophisticated analytical techniques capable of differentiating between isotopologues. The most common and reliable methods are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.[3][5]
High-Resolution Mass Spectrometry (HR-MS), often coupled with a liquid chromatography system (LC-MS), is a primary technique for assessing isotopic purity.[5][6][7][8] It separates ions based on their mass-to-charge ratio with high precision, allowing for the resolution of different isotopologues.
Experimental Protocol:
-
Sample Preparation: A solution of Safinamide-d4 is prepared in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration, typically in the low µg/mL range.
-
Instrumentation: An LC-HR-MS system equipped with an electrospray ionization (ESI) source is used. The mass spectrometer is calibrated to ensure high mass accuracy.
-
Chromatographic Separation (Optional but Recommended): While direct infusion can be used, UPLC/HPLC is employed to separate the analyte from any potential impurities, ensuring that the mass spectrum is clean.[7][8]
-
Mass Spectrometry Analysis:
-
The instrument is operated in full-scan mode to detect all ions within a specified mass range.
-
The protonated molecular ions [M+H]+ of Safinamide and its isotopologues are monitored. For Safinamide-d4, this would include the ions corresponding to d0, d1, d2, d3, and d4.
-
The high resolution of the instrument allows for the separation of these closely spaced isotopic peaks.
-
-
Data Analysis:
-
The abundance of each isotopologue ion is determined by integrating the area of its corresponding peak in the mass spectrum.
-
The isotopic purity is calculated as the percentage of the d4 isotopologue relative to the sum of all detected isotopologues (d0 to d4).
-
NMR spectroscopy, particularly proton (¹H-NMR) and deuterium (²H-NMR), is another powerful tool. ¹H-NMR can be used to quantify the amount of residual, non-deuterated material by detecting the signals from protons at the sites of deuteration.[3][5]
Experimental Protocol:
-
Sample Preparation: A precise amount of the Safinamide-d4 sample is dissolved in a suitable deuterated NMR solvent (e.g., DMSO-d6). A known amount of an internal standard with a distinct NMR signal may be added for quantitative purposes.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectrum.
-
¹H-NMR Spectrum Acquisition:
-
A standard proton NMR spectrum is acquired.
-
The key is to observe the regions where protons would appear if the deuteration were incomplete.
-
The integral of these residual proton signals is compared to the integral of a signal from a part of the molecule that is not deuterated.
-
-
Data Analysis:
-
The percentage of isotopic enrichment at each deuterated position can be calculated from the relative integrals of the residual proton signals.
-
This provides a detailed profile of the isotopic distribution and confirms the positions of the deuterium labels.[5]
-
Experimental Workflow for Isotopic Purity Assessment
References
- 1. caymanchem.com [caymanchem.com]
- 2. veeprho.com [veeprho.com]
- 3. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 4. clearsynth.com [clearsynth.com]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Safinamide-d4: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Safinamide-d4 is the deuterium-labeled analogue of Safinamide, a multimodal drug utilized in the management of Parkinson's disease. Its primary application in a research and development setting is as an internal standard for the precise quantification of Safinamide in biological matrices during pharmacokinetic and metabolic studies. The stable isotope labeling enhances the accuracy of mass spectrometry and liquid chromatography analyses. This guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Safinamide-d4, as well as the pharmacological context of its parent compound, Safinamide.
Chemical Structure and Properties
Safinamide-d4 is structurally identical to Safinamide, with the exception of four deuterium atoms replacing hydrogen atoms on the phenyl ring of the benzylamine moiety. This substitution results in a higher molecular weight, which is the basis for its use as an internal standard in mass spectrometry-based assays.
Table 1: General Chemical Properties of Safinamide-d4
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-2-[[[4-[(3-fluorophenyl)methoxy]phenyl-d4]methyl]amino]propanamide | [1] |
| Synonyms | Xadago-d4, (2S)-2-[[[4-[(3-Fluorophenyl)methoxy]phenyl-2,3,5,6-d4]methyl]amino]-propanamide | [2] |
| Molecular Formula | C₁₇H₁₅D₄FN₂O₂ | [3] |
| Molecular Weight | 306.37 g/mol | [3] |
| CAS Numbers | 1147299-69-1, 2748522-33-8, 1147299-63-5 | [3][4][5] |
| Appearance | White to off-white solid | [6] |
Table 2: Physicochemical Properties of Safinamide-d4 and Safinamide
| Property | Safinamide-d4 | Safinamide | Reference(s) |
| Melting Point | Data not available | 208-212 °C | [7] |
| Boiling Point (Predicted) | Data not available | 476.7 ± 40.0 °C | [7] |
| pKa (Predicted) | Data not available | 16.03 ± 0.50 | [7] |
| Solubility | Soluble in DMSO and Methanol | Soluble in DMSO (up to 50 mg/ml) | [6][7][8] |
| Optical Rotation | [α]ᴰ = +6.0° | Data not available | [4] |
| Storage Conditions | 2-8°C or -20°C | Inert gas (nitrogen or Argon) at 2–8 °C | [8][9] |
Pharmacological Profile of Safinamide
Safinamide exhibits a unique dual mechanism of action, targeting both dopaminergic and glutamatergic pathways, which are crucial in the pathophysiology of Parkinson's disease.[10]
Dopaminergic Mechanism: MAO-B Inhibition
Safinamide is a potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B).[11] MAO-B is a key enzyme responsible for the degradation of dopamine in the brain. By inhibiting MAO-B, Safinamide increases the synaptic concentration and prolongs the action of dopamine, thereby alleviating the motor symptoms of Parkinson's disease.[11][12] This targeted inhibition avoids the side effects associated with non-selective MAO inhibitors.[13]
Non-Dopaminergic Mechanism: Modulation of Ion Channels and Glutamate Release
Safinamide also modulates voltage-gated sodium (Na+) and calcium (Ca2+) channels.[14] This action leads to a reduction in the pathological release of the excitatory neurotransmitter glutamate.[10] Excessive glutamatergic activity is implicated in neuronal excitotoxicity and the development of motor complications in Parkinson's disease. By dampening this overactivity, Safinamide may contribute to its observed efficacy in improving motor function and reducing dyskinesia.[15]
Table 3: Pharmacokinetic Properties of Safinamide
| Parameter | Value | Reference(s) |
| Bioavailability | ~95% | |
| Time to Peak Plasma Concentration (Tmax) | 2-4 hours | |
| Plasma Protein Binding | 88-90% | [7] |
| Volume of Distribution (Vd) | ~165 L | |
| Terminal Half-life (t½) | 20-30 hours | [7] |
Experimental Protocols
Synthesis of Safinamide
A representative synthetic scheme for non-deuterated Safinamide is as follows:
-
Preparation of the Schiff Base: L-alanine amide hydrochloride is reacted with 4-(3-fluorobenzyloxy)benzaldehyde in the presence of a base like triethylamine in a suitable solvent such as methanol.[17]
-
Reduction: The resulting imine is then reduced to the secondary amine using a reducing agent like potassium borohydride.[17]
-
Purification: The final product is purified through recrystallization to yield highly pure (S)-2-[4-(3-fluorobenzyloxy)benzylamino]propanamide (Safinamide).[17]
Analytical Method: Quantification by UPLC-MS/MS
A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the quantification of Safinamide in biological samples, utilizing Safinamide-d4 as an internal standard.
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column.
-
Mobile Phase: A gradient of aqueous and organic solvents, such as water with a modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Optimized for the specific column and system.
-
Injection Volume: Typically in the microliter range.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both Safinamide and Safinamide-d4 to ensure selectivity and sensitivity.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Safinamide's Dual Mechanism of Action
The following diagram illustrates the dual mechanism of action of Safinamide at the neuronal synapse, highlighting its effects on both the dopaminergic and glutamatergic systems.
Caption: Dual mechanism of action of Safinamide.
Experimental Workflow for Quantification of Safinamide
The following diagram outlines a typical experimental workflow for the quantification of Safinamide in a biological sample using Safinamide-d4 as an internal standard.
References
- 1. veeprho.com [veeprho.com]
- 2. sussex-research.com [sussex-research.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. Safinamide-D4 - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. Safinamide | 133865-89-1 [chemicalbook.com]
- 8. caymanchem.com [caymanchem.com]
- 9. clearsynth.com [clearsynth.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Molecular pathways: the quest for effective MAO-B inhibitors in neurodegenerative therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. recent-updates-on-structural-insights-of-mao-b-inhibitors-a-review-on-target-based-approach - Ask this paper | Bohrium [bohrium.com]
- 14. researchgate.net [researchgate.net]
- 15. Safinamide Modulates Striatal Glutamatergic Signaling in a Rat Model of Levodopa-Induced Dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Safinamide synthesis - chemicalbook [chemicalbook.com]
Synthesis and Characterization of Safinamide-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of Safinamide-d4, a deuterated isotopologue of the anti-Parkinson's disease drug, Safinamide. This document details a chemoenzymatic synthetic approach and outlines key analytical methodologies for the characterization of the final compound, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The information is intended to support researchers in the fields of medicinal chemistry, drug metabolism, and pharmacokinetic studies where stable isotope-labeled internal standards are crucial for accurate quantification.
Synthesis of Safinamide-d4
The synthesis of Safinamide-d4 can be approached through a chemoenzymatic strategy, which leverages the stereoselectivity of an enzymatic step to introduce deuterium, followed by established chemical transformations to complete the molecule.
Chemoenzymatic Deuteration of l-Alanine Methyl Ester
A key step in the synthesis is the biocatalytic deuteration of the starting material. An α-oxo-amine synthase from saxitoxin biosynthesis, SxtA AONS, can be employed for the site- and stereoselective deuteration of l-alanine methyl ester (l-Ala-OMe) using D₂O as the deuterium source. This enzymatic reaction yields deuterated l-Ala-OMe with high isotopic incorporation and enantiomeric excess.
Chemical Synthesis via Reductive Amination
Following the preparation of the deuterated l-alanine derivative, the synthesis proceeds through a reductive amination pathway, a common and established method for the synthesis of Safinamide.
The overall synthetic workflow is depicted below:
Safinamide-d4: A Technical Guide for Research Applications
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Safinamide-d4, a critical tool for researchers in the field of neuropharmacology and drug metabolism. Safinamide is a novel drug with a unique dual mechanism of action, acting as both a dopaminergic and non-dopaminergic agent for the treatment of Parkinson's disease.[1][2] Its deuterated analog, Safinamide-d4, serves as an indispensable internal standard for the accurate quantification of the parent drug in biological samples, facilitating pharmacokinetic, toxicokinetic, and bioavailability studies.[3][4][5]
Manufacturers and Suppliers of Safinamide-d4
Safinamide-d4 is available from several specialized chemical suppliers that provide reference standards and isotopically labeled compounds for research purposes. The following table summarizes key suppliers and their product information.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Cayman Chemical | Safinamide-d4 | 2748522-33-8 | C₁₇H₁₅D₄FN₂O₂ | 306.4 | Intended for use as an internal standard for quantification by GC- or LC-MS.[3] |
| Daicel Pharma Standards | Safinamide-D4 | 2748522-33-8 | C₁₇H₁₅D₄FN₂O₂ | 306.37 | Provided with a Certificate of Analysis (CoA) from a cGMP-compliant facility.[6] |
| Simson Pharma Limited | Safinamide D4 | N/A | C₁₇H₁₉FN₂O₂ | 302.34 (non-deuterated) | Accompanied by a Certificate of Analysis.[7] |
| Sussex Research Labs | Safinamide-d4 | 1147299-69-1 | C₁₇H₁₅D₄FN₂O₂ | 306.37 | Purity >95% (HPLC), Isotopic Enrichment >95%.[8] |
| Clearsynth | Safinamide-D4 (Alanine-D4) | 1147299-69-1 | C₁₇H₁₅D₄FN₂O₂ | 306.37 | Purity by HPLC: 99.59%.[9] |
| Veeprho | Safinamide-D4 | N/A | C₁₇H₁₅D₄FN₂O₂ | 306.37 | Deuterium-labeled analog used as an internal standard in analytical and pharmacokinetic research.[5] |
Physicochemical and Technical Data
Safinamide-d4 is a stable, isotopically labeled version of Safinamide. The deuterium labeling makes it an ideal internal standard for mass spectrometry-based bioanalysis.
| Parameter | Value | Source(s) |
| Formal Name | 2S-[[[4-[(3-fluorophenyl)methoxy]phenyl-2,3,5,6-d4]methyl]amino]-propanamide | [3] |
| IUPAC Name | (2S)-2-[[[4-[(3-Fluorophenyl)methoxy]phenyl-d4]methyl]amino]propanamide | [5] |
| CAS Number | 2748522-33-8, 1147299-69-1 | [3][8][9] |
| Molecular Formula | C₁₇H₁₅D₄FN₂O₂ | [3][6][8] |
| Formula Weight | 306.4, 306.37 | [3][6][8] |
| Purity | ≥99% deuterated forms (d1-d4), >95% (HPLC) | [3][8] |
| Formulation | A solid | [3] |
| Solubility | Soluble in DMSO | [3] |
| Storage | -20°C | [3][8] |
| Stability | ≥ 4 years (at -20°C) | [3] |
| Shipping | Room temperature (continental US) | [3] |
Mechanism of Action of Parent Compound: Safinamide
Safinamide's therapeutic effect in Parkinson's disease stems from a distinctive dual mechanism that modulates both dopaminergic and glutamatergic pathways.[1][2][10]
-
Dopaminergic Action : Safinamide is a potent, highly selective, and reversible inhibitor of monoamine oxidase B (MAO-B).[3][11] By inhibiting MAO-B, Safinamide reduces the degradation of dopamine in the brain, thereby increasing dopaminergic activity.[11] This helps to alleviate the motor symptoms of Parkinson's disease.
-
Non-Dopaminergic (Glutamatergic) Action : Safinamide also blocks voltage-gated sodium (Na+) channels and modulates N-type calcium (Ca2+) channels.[2][11] This action leads to an inhibition of stimulated glutamate release, a key excitatory neurotransmitter.[1][2][11] Dysregulation of the glutamatergic system is implicated in motor complications and potentially non-motor symptoms like pain.[10][12]
Caption: Diagram illustrating Safinamide's dual mechanism of action on dopaminergic and glutamatergic pathways.
Experimental Protocol: Quantification of Safinamide using UPLC-MS/MS
The primary application of Safinamide-d4 is as an internal standard (IS) for the accurate quantification of Safinamide in biological matrices like plasma.[5][13][14] Below is a representative protocol based on published methods.
Objective
To develop and validate a sensitive and rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for determining Safinamide concentrations in plasma.[15]
Materials
-
Safinamide reference standard
-
Safinamide-d4 (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure water
-
Control plasma (e.g., human, rat)
Instrumentation and Conditions
The following table summarizes the typical parameters for the UPLC-MS/MS analysis.
| Parameter | Specification | Source(s) |
| UPLC System | Waters Acquity UPLC I-Class or equivalent | [15] |
| Mass Spectrometer | Waters XEVO TQ-S Tandem Quadrupole or equivalent | [15] |
| Column | Acquity UPLC C18 (2.1 mm × 50 mm, 1.7 µm) or CORTECS C18 (100 x 4.6, 2.7 µm) | [13][15] |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile or Methanol | [13][15] |
| Elution | Gradient or Isocratic (e.g., 30:70 v/v Water:Methanol) | [13][15] |
| Flow Rate | 0.8 mL/min (example) | [13] |
| Injection Volume | 2 µL (example) | [15] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [15] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [15] |
| MRM Transition (Safinamide) | m/z 303.3 → 215.0 | [15] |
| MRM Transition (Safinamide-d4) | m/z 307.3 → 215.2 | [13] |
| Run Time | ~4-5.5 minutes | [4][13] |
Methodology
-
Stock Solution Preparation :
-
Prepare primary stock solutions of Safinamide and Safinamide-d4 (e.g., 1.0 mg/mL) in methanol.[13]
-
From these, prepare a series of working standard solutions for the calibration curve and quality control (QC) samples by serial dilution.
-
Prepare a working solution of the internal standard (Safinamide-d4) at an appropriate concentration (e.g., 75.0 pg/mL).[14]
-
-
Sample Preparation (Protein Precipitation) :
-
To a 100 µL aliquot of plasma sample (blank, standard, or unknown), add 100 µL of the Safinamide-d4 internal standard working solution.[14]
-
Vortex briefly to mix.
-
Add 300-400 µL of acetonitrile to precipitate plasma proteins.[15]
-
Vortex vigorously for approximately 5 minutes.
-
Centrifuge the samples at high speed (e.g., 13,000 rpm) for 15 minutes to pellet the precipitated proteins.[15]
-
Carefully transfer the supernatant to an autosampler vial.
-
-
UPLC-MS/MS Analysis :
-
Inject a small volume (e.g., 2 µL) of the prepared supernatant into the UPLC-MS/MS system.[15]
-
Acquire data using the specified MRM transitions for both Safinamide and Safinamide-d4.
-
-
Data Analysis :
-
Integrate the peak areas for both the analyte (Safinamide) and the internal standard (Safinamide-d4).
-
Calculate the peak area ratio (Analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a linear regression model. The curve should have a correlation coefficient (r²) greater than 0.99.[13]
-
Determine the concentration of Safinamide in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Caption: Experimental workflow for the quantification of Safinamide using Safinamide-d4 as an internal standard.
Conclusion
Safinamide-d4 is a high-purity, deuterated analog essential for the quantitative bioanalysis of Safinamide. Its use as an internal standard in LC-MS/MS methods ensures the accuracy, precision, and reliability required for preclinical and clinical research in the development and therapeutic monitoring of this novel anti-Parkinsonian agent. The dual-action mechanism of the parent compound, targeting both dopaminergic and glutamatergic systems, makes it a significant area of study, and robust analytical methods, enabled by tools like Safinamide-d4, are fundamental to advancing this research.
References
- 1. vjneurology.com [vjneurology.com]
- 2. The Current Evidence for the Use of Safinamide for the Treatment of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Bioassay of safinamide in biological fluids of humans and various animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. Safinamide Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. Safinamide D4 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 8. sussex-research.com [sussex-research.com]
- 9. clearsynth.com [clearsynth.com]
- 10. researchgate.net [researchgate.net]
- 11. Xadago (Safinamide): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Safinamide-d4: A Technical Guide for Researchers and Drug Development Professionals
For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of Safinamide-d4, including its certificate of analysis, specifications, and detailed experimental protocols. This document also elucidates the compound's core signaling pathways through detailed diagrams.
Certificate of Analysis and Specifications
Safinamide-d4 is the deuterated analog of Safinamide, a highly selective and reversible monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease. The deuterium labeling makes it an ideal internal standard for the quantification of Safinamide in biological matrices by mass spectrometry.
Below is a summary of typical specifications for Safinamide-d4, compiled from various suppliers. Actual values may vary by batch and supplier, and a batch-specific Certificate of Analysis should always be consulted.
| Parameter | Specification | Typical Value |
| Appearance | White to off-white solid | Conforms |
| Chemical Formula | C₁₇H₁₅D₄FN₂O₂ | C₁₇H₁₅D₄FN₂O₂ |
| Molecular Weight | 306.37 g/mol | 306.37 |
| CAS Number | 1147299-69-1 | 1147299-69-1 |
| Purity (by HPLC) | ≥98% | 99.59%[1] |
| Isotopic Enrichment | ≥95% Deuterated forms | ≥99% (d₁-d₄)[2] |
| Solubility | Soluble in DMSO | Soluble in DMSO |
| Storage Conditions | -20°C for long term | Refrigerator (2-8°C) for long term storage[1] |
Experimental Protocols
The quantification of Safinamide in biological samples is crucial for pharmacokinetic and metabolic studies. Safinamide-d4 is commonly used as an internal standard in such assays. Below are detailed methodologies for commonly cited experiments.
Quantification of Safinamide in Human Plasma by UPLC-MS/MS
This method is suitable for the determination of Safinamide in human plasma for pharmacokinetic studies, using Safinamide-d4 as an internal standard.[3][4]
2.1.1. Materials and Reagents
-
Safinamide and Safinamide-d4 reference standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (AR grade)
-
Human plasma (blank)
2.1.2. Instrumentation
-
UPLC system coupled with a tandem mass spectrometer (e.g., Waters Acquity UPLC with a TQ detector)
-
Chromatographic column: CORTECS C18 (100 x 4.6 mm, 2.7 µm)[3][4]
2.1.3. Chromatographic Conditions
-
Mobile Phase: 0.1% Formic acid in water : Methanol (30:70 v/v)[3][4]
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Run Time: 4 minutes[3]
2.1.4. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Dwell Time: 200 ms
-
Collision Energy and Cone Voltage: Optimized for the specific instrument.
2.1.5. Sample Preparation
-
Thaw frozen plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of Safinamide-d4 internal standard working solution (concentration to be optimized based on expected Safinamide levels).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject into the UPLC-MS/MS system.
2.1.6. Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA, ICH) for linearity, accuracy, precision, selectivity, recovery, and stability.[3]
Purity Determination of Safinamide by HPLC
This method can be used to determine the purity of Safinamide raw material and to separate it from its impurities.[5]
2.2.1. Materials and Reagents
-
Safinamide reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
2.2.2. Instrumentation
-
HPLC system with a Diode Array Detector (DAD)
-
Chromatographic column: Ascentis® Express C8 (150 x 4.6 mm, 5 µm)[5]
2.2.3. Chromatographic Conditions
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water[5]
-
Mobile Phase B: Acetonitrile[5]
-
Gradient Elution: [5]
Time (min) %A %B 0 - 5 90 10 5 - 8 90 → 80 10 → 20 8 - 10 80 → 70 20 → 30 10 - 15 70 → 60 30 → 40 15 - 17 60 → 85 40 → 15 17 - 18 85 → 90 15 → 10 | 18 - 20 | 90 | 10 |
-
Flow Rate: 1.50 mL/min[5]
-
Column Temperature: 45°C[5]
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
2.2.4. Sample Preparation
-
Prepare a stock solution of Safinamide in a suitable diluent (e.g., mobile phase).
-
Further dilute to a working concentration for injection.
Signaling Pathways and Mechanism of Action
Safinamide exhibits a dual mechanism of action, targeting both dopaminergic and glutamatergic pathways, which contributes to its efficacy in managing Parkinson's disease symptoms.[6][7]
Dopaminergic Pathway: MAO-B Inhibition
Safinamide is a potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B).[8] MAO-B is a key enzyme responsible for the degradation of dopamine in the brain. By inhibiting MAO-B, Safinamide increases the synaptic concentration of dopamine, thereby enhancing dopaminergic neurotransmission.[9]
Figure 1: Safinamide's inhibition of MAO-B, preventing dopamine degradation.
Non-Dopaminergic Pathway: Modulation of Glutamate Release
In addition to its effects on the dopaminergic system, Safinamide also modulates glutamate release through the blockade of voltage-gated sodium channels (VGSCs) and N-type calcium channels.[10][11] This action is thought to contribute to its neuroprotective effects and its ability to manage non-motor symptoms of Parkinson's disease.
References
- 1. clearsynth.com [clearsynth.com]
- 2. caymanchem.com [caymanchem.com]
- 3. wjpsonline.com [wjpsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Safinamide Impurity Profiling by HPLC Assay Methods [sigmaaldrich.com]
- 6. vjneurology.com [vjneurology.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Xadago (Safinamide): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK [parkinsons.org.uk]
- 10. What is the mechanism of Safinamide mesylate? [synapse.patsnap.com]
- 11. Safinamide in the management of patients with Parkinson’s disease not stabilized on levodopa: a review of the current clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Exploratory Studies Using Safinamide in Neuroscience, Featuring Safinamide-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Safinamide is a multifaceted compound with a significant role in the management of Parkinson's disease, acting as an add-on therapy to levodopa.[1][2][3][4][5][6][7][8] Its therapeutic efficacy stems from a dual mechanism of action: the reversible inhibition of monoamine oxidase B (MAO-B) and the modulation of voltage-gated sodium and calcium channels, which in turn reduces glutamate release.[1][2][3][4][5][6][7][9][10][11][12] This unique pharmacological profile provides both dopaminergic and non-dopaminergic benefits in the treatment of motor fluctuations in patients with Parkinson's disease.[1][3][4][8]
The exploration of novel therapeutic agents in neuroscience necessitates robust and precise analytical methodologies. In this context, deuterated compounds, such as Safinamide-d4, play a critical role. The substitution of hydrogen with deuterium, a stable isotope, creates a heavier molecule that is chemically identical to the parent compound but can be distinguished by mass spectrometry.[13][14][15][16] This property makes Safinamide-d4 an ideal internal standard for quantitative bioanalytical assays, ensuring accuracy and reproducibility in measuring Safinamide concentrations in biological matrices.[17][18] This guide will delve into the exploratory studies of Safinamide in neuroscience, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and providing insights into experimental protocols where Safinamide-d4 is employed as a crucial analytical tool.
Mechanism of Action
Safinamide's therapeutic effects are attributed to its ability to modulate both dopaminergic and glutamatergic pathways.
Dopaminergic Pathway Modulation
As a potent and reversible inhibitor of MAO-B, Safinamide reduces the degradation of dopamine in the brain.[1][2][3][4][11] This leads to an increase in the synaptic availability of dopamine, thereby alleviating the motor symptoms of Parkinson's disease.[1][19]
Caption: Dopaminergic pathway modulation by Safinamide.
Non-Dopaminergic (Glutamatergic) Pathway Modulation
Safinamide also blocks voltage-gated sodium (Na+) channels and N-type calcium (Ca2+) channels.[2][3][5][6][7][9][10][12][20] This action leads to a reduction in the release of the excitatory neurotransmitter glutamate, which is implicated in neuronal excitotoxicity and the development of motor complications.[3][4][5][6][7][9][10][12][20]
References
- 1. Xadago (Safinamide): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safinamide in neurological disorders and beyond: Evidence from preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of safinamide on non-motor, cognitive, and behavioral symptoms in fluctuating Parkinson’s disease patients: a prospective longitudinal study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safinamide: an add-on treatment for managing Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safinamide in the management of patients with Parkinson’s disease not stabilized on levodopa: a review of the current clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Safinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Recent Developments in New Therapeutic Agents against Alzheimer and Parkinson Diseases: In-Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of safinamide on the glutamatergic striatal network in experimental Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bioscientia.de [bioscientia.de]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. wjpsonline.com [wjpsonline.com]
- 18. researchgate.net [researchgate.net]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. Preclinical study of the antimyotonic efficacy of safinamide in the myotonic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Safinamide-d4
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the known physical and chemical properties of Safinamide-d4, the deuterated analog of Safinamide. Safinamide is a multi-modal drug used for the treatment of Parkinson's disease, acting as a selective and reversible monoamine oxidase B (MAO-B) inhibitor and modulator of glutamate release.[1][2] Safinamide-d4 serves as a critical internal standard for the precise quantification of Safinamide in biological matrices during pharmacokinetic and metabolic studies.[3][4] This guide consolidates key data, outlines relevant experimental methodologies, and visualizes associated biological and analytical pathways to support advanced research and development.
Core Physical and Chemical Properties
The fundamental properties of Safinamide-d4 are summarized below. This data is essential for analytical method development, formulation, and quality control.
| Property | Value | Source(s) |
| Formal Name | 2S-[[[4-[(3-fluorophenyl)methoxy]phenyl-2,3,5,6-d4]methyl]amino]-propanamide | [3] |
| Alternate Name | (2S)-2-[[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]amino]-Propanamide-2,3,3,3-d4 | [5] |
| CAS Number | 2748522-33-8 | [3] |
| Molecular Formula | C₁₇H₁₅D₄FN₂O₂ | [3][6] |
| Formula Weight | 306.37 g/mol | [5][6] |
| Purity | ≥99% deuterated forms (d₁-d₄); ≥98% (HPLC) | [3][7] |
| Formulation | A solid | [3] |
| Appearance | White solid | [8] |
| Solubility | Soluble in DMSO | [3][8] |
| Stability | Stable for ≥ 4 years as supplied. Solutions in DMSO may be stored at -20°C for up to 3 months. | [3][8] |
| Optical Rotation | [α]ᴰ = +6.0° | [7] |
| SMILES | FC1=CC(COC2=C([2H])C([2H])=C(CN--INVALID-LINK--C(N)=O)C([2H])=C2[2H])=CC=C1 | [3] |
| InChI Key | NEMGRZFTLSKBAP-CSYJRVKYSA-N | [3] |
Experimental Protocols and Applications
Safinamide-d4 is primarily utilized as an internal standard in bioanalytical methods to ensure the accuracy and reproducibility of Safinamide quantification in complex biological samples like human plasma.[4][9]
Protocol: Quantification of Safinamide in Human Plasma via UPLC-MS/MS
This protocol outlines a validated method for the determination of Safinamide in biological matrices using Safinamide-d4 as an internal standard.
1. Objective: To accurately measure the concentration of Safinamide in human plasma samples.
2. Materials and Reagents:
-
Safinamide (analyte)
-
Safinamide-d4 (internal standard)
-
Human Plasma (matrix)
-
Methanol (HPLC grade)
-
Formic Acid (0.1% solution)
-
CORTECS C18 column (100 x 4.6 mm, 2.7 µm) or equivalent
-
UPLC-MS/MS system
3. Chromatographic Conditions:
-
Mobile Phase: 0.1% Formic Acid in Water : Methanol (30:70 v/v)[9]
-
Flow Rate: 0.8 mL/min[9]
-
Column: CORTECS C18 (100 x 4.6 mm, 2.7 µm)[9]
-
Total Analysis Time: 4 minutes[9]
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Mass Transitions (m/z):
-
Optimization of MS parameters (e.g., cone voltage, collision energy) is performed by direct infusion of Safinamide and Safinamide-d4 to achieve optimal ionization and fragmentation.[9]
5. Sample Preparation and Analysis Workflow:
-
A stock solution of Safinamide-d4 is prepared.
-
Plasma samples (including calibration standards and quality controls) are spiked with a fixed concentration of the Safinamide-d4 internal standard.
-
Proteins are precipitated from the plasma samples, typically using an organic solvent like methanol.
-
The supernatant is collected after centrifugation and injected into the UPLC-MS/MS system.
-
The peak area ratio of the analyte (Safinamide) to the internal standard (Safinamide-d4) is used to construct a calibration curve and quantify the concentration of Safinamide in the unknown samples.
6. Method Validation:
-
The method's linearity, accuracy, precision (intra- and inter-day), recovery, and stability are validated according to regulatory guidelines.[9] A typical calibration curve ranges from 113.0 to 338.0 pg/mL with a correlation coefficient (r²) greater than 0.998.[9]
Diagrams of Pathways and Workflows
The following diagrams illustrate the mechanism of action of Safinamide, its metabolic fate, and the analytical workflow where its deuterated analog is employed.
Caption: Multi-modal mechanism of action of Safinamide.[10][11][12]
Caption: Primary metabolic pathways of Safinamide.[11][13]
Caption: Bioanalytical workflow using Safinamide-d4 as an internal standard.[9]
References
- 1. vjneurology.com [vjneurology.com]
- 2. What is the mechanism of Safinamide mesylate? [synapse.patsnap.com]
- 3. caymanchem.com [caymanchem.com]
- 4. veeprho.com [veeprho.com]
- 5. Safinamide D4 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 6. Safinamide-d4 - CAS - 133865-89-1 (non-labelled) | Axios Research [axios-research.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Safinamide | 133865-89-1 [chemicalbook.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Safinamide - Wikipedia [en.wikipedia.org]
- 12. Xadago (Safinamide): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safinamide-d4: A Technical Guide to Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the storage and stability of Safinamide-d4, a deuterated analog of Safinamide. Safinamide-d4 is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies for the accurate quantification of Safinamide. Understanding its stability profile is critical for ensuring the integrity of experimental data.
Storage Recommendations
The recommended storage conditions for Safinamide-d4 are crucial for maintaining its purity and stability over time. These conditions are summarized in the table below, based on information from various suppliers.
| Parameter | Recommended Condition | Notes |
| Long-term Storage | -20°C[1][2] | One supplier suggests storage at 2-8°C for long-term storage[3][4]. |
| Shipping | Ambient temperature[1][2] | May vary for international shipping. |
| Formulation | Typically supplied as a solid. | |
| Solubility | Soluble in DMSO. |
Stability Profile
While comprehensive, publicly available stability studies specifically for Safinamide-d4 are limited, data from suppliers and stability studies of the non-deuterated parent compound, Safinamide, provide valuable insights. One supplier indicates that Safinamide-d4 is stable for at least four years when stored at -20°C[1].
Forced degradation studies on Safinamide have been conducted to identify potential degradation pathways and to develop stability-indicating analytical methods. These studies are relevant to understanding the potential liabilities of Safinamide-d4.
| Stress Condition | Observations for Safinamide |
| Acid Hydrolysis | Safinamide is susceptible to degradation under acidic conditions[5][6]. |
| Base Hydrolysis | Safinamide shows degradation under basic conditions[6]. |
| Oxidation | Significant degradation occurs under oxidative stress (e.g., exposure to hydrogen peroxide)[1][6]. |
| Thermal Stress | Safinamide shows less degradation under thermal conditions compared to hydrolysis and oxidation[6]. |
| Photostability | Degradation has been observed under photolytic conditions[6]. |
It is important to note that while the core chemical structure is the same, the presence of deuterium atoms could theoretically have a minor effect on the rate of degradation (kinetic isotope effect), but the overall degradation pathways are expected to be very similar to those of Safinamide.
Potential Degradation Pathways
Based on forced degradation studies of Safinamide, a potential degradation pathway can be proposed. The primary sites of degradation are likely the amide group and the benzyl ether linkage. The diagram below illustrates a simplified potential degradation pathway for Safinamide, which is expected to be analogous for Safinamide-d4.
Caption: Proposed degradation pathways for Safinamide under stress conditions.
Experimental Protocols for Stability Assessment
A robust stability-indicating method is essential for accurately assessing the stability of Safinamide-d4. The following outlines a general experimental workflow for conducting such a study, based on methodologies reported for Safinamide.
General Stability Testing Workflow
The flowchart below illustrates a typical workflow for assessing the stability of a pharmaceutical compound like Safinamide-d4.
Caption: A typical experimental workflow for forced degradation studies.
Example HPLC Method for Stability Indication
The following table summarizes a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method that can be adapted for the stability testing of Safinamide-d4, based on published methods for Safinamide.
| Parameter | Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). |
| Elution | Isocratic or gradient elution. |
| Flow Rate | Typically 0.8 to 1.2 mL/min. |
| Detection | UV detection at approximately 226 nm[7][8]. Mass spectrometry (MS) can be used for identification of degradation products. |
| Column Temperature | Ambient or controlled (e.g., 30-40°C). |
Protocol for Forced Degradation Sample Preparation (Example):
-
Acid Degradation: A stock solution of Safinamide-d4 can be treated with an acid (e.g., 1N HCl) and heated (e.g., at 80°C) for a specified period. The solution is then neutralized before analysis.
-
Base Degradation: A stock solution can be treated with a base (e.g., 0.1N NaOH) at room temperature or with gentle heating for a set time, followed by neutralization.
-
Oxidative Degradation: The stock solution can be exposed to an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature for a defined duration.
-
Thermal Degradation: The solid compound or a solution can be exposed to elevated temperatures (e.g., 60-80°C) for an extended period.
-
Photodegradation: The solution can be exposed to UV and/or visible light in a photostability chamber for a specified duration and intensity.
Conclusion
Safinamide-d4 is a stable compound when stored under the recommended conditions, primarily at -20°C. Insights from forced degradation studies on the non-deuterated Safinamide suggest that Safinamide-d4 is likely susceptible to degradation under acidic, basic, and oxidative conditions. For researchers using Safinamide-d4 as an internal standard, it is imperative to adhere to the recommended storage conditions to ensure its integrity and the accuracy of quantitative bioanalytical methods. The development and validation of a stability-indicating analytical method are crucial for any long-term stability assessment or in-use stability studies of solutions containing Safinamide-d4.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijpbs.com [ijpbs.com]
- 8. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
Solubility Profile of Safinamide-d4: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for Safinamide-d4. Due to the limited public availability of quantitative solubility data for the deuterated form, this document also includes data for the non-deuterated parent compound, Safinamide, and its mesylate salt to serve as a valuable reference for formulation development and experimental design.
Executive Summary
Safinamide-d4, a deuterated analog of the selective MAO-B inhibitor Safinamide, is primarily utilized as an internal standard in analytical and pharmacokinetic studies. While qualitative solubility information for Safinamide-d4 is available, detailed quantitative data remains largely unpublished. This guide collates the existing qualitative data for Safinamide-d4 and presents the more extensive quantitative solubility data for non-deuterated Safinamide and its mesylate salt across various solvents. Furthermore, a detailed experimental protocol for determining aqueous solubility, adapted from studies on the parent compound, is provided to facilitate further research.
Data Presentation: Solubility of Safinamide-d4 and Related Compounds
The following tables summarize the available solubility data. It is crucial to note that deuteration can subtly influence a compound's physicochemical properties, including solubility. Therefore, the data for Safinamide and Safinamide Mesylate should be considered as a close approximation for Safinamide-d4.
Table 1: Qualitative Solubility of Safinamide-d4
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | Soluble | Cayman Chemical[1] |
| Methanol | Soluble | Daicel Pharma Standards[2] |
Table 2: Quantitative Solubility of Safinamide (Non-deuterated Free Base)
| Solvent | Concentration | Temperature | Source |
| Dimethyl Sulfoxide (DMSO) | Up to 50 mg/mL | Not Specified | ChemicalBook[3] |
| Water | 0.00989 mg/mL | Not Specified | DrugBank Online[4] |
| Water | 0.012 ± 0.001 mg/mL | 37 °C | MDPI[5] |
| Phosphate Buffer (pH 6.86) | 0.011 ± 0.001 mg/mL | 37 °C | MDPI[5] |
Table 3: Quantitative and Qualitative Solubility of Safinamide Mesylate (Non-deuterated Salt)
| Solvent | Concentration/Description | pH (if applicable) | Source |
| Water | ≥15 mg/mL | Not Specified | Sigma-Aldrich |
| Water | Freely Soluble | Not Specified | FDA[6] |
| Aqueous Buffer | Highly Soluble | 1.2 and 4.5 | FDA[6] |
| Aqueous Buffer | Low Solubility (<0.4 mg/mL) | 6.8 and 7.5 | FDA[6] |
| Methanol | Freely Soluble | Not Applicable | FDA[6] |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble | Not Applicable | FDA[6] |
| Ethanol | Sparingly Soluble | Not Applicable | FDA[6] |
| Ethyl Acetate | Practically Insoluble | Not Applicable | FDA[6] |
Experimental Protocols
The following is a detailed methodology for determining the aqueous solubility of a compound like Safinamide, based on the protocol described for Safinamide and its salts in a 2020 study published in Crystals (MDPI)[5]. This "shake-flask" type method is a standard approach for assessing equilibrium solubility.
Objective: To determine the equilibrium solubility of the test compound in a specific aqueous medium at a controlled temperature.
Materials:
-
Test compound (e.g., Safinamide-d4)
-
Selected aqueous medium (e.g., deionized water, phosphate buffer of a specific pH)
-
Magnetic stirrer and stir bars
-
Constant temperature water bath or incubator set to 37 °C
-
Analytical balance
-
Volumetric flasks and pipettes
-
Membrane filters (e.g., 0.22 µm) and syringes
-
UV-Vis Spectrophotometer or a validated HPLC method for concentration analysis
-
Vials for sample collection
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of the test compound in the chosen solvent at known concentrations to generate a calibration curve.
-
Sample Preparation: Add an excess amount of the test compound to a vial containing a known volume of the pre-heated (37 °C) aqueous medium. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.
-
Equilibration: Place the vials in the constant temperature bath (37 °C) and stir the suspension at a constant speed (e.g., 500 rpm) using a magnetic stirrer for a predetermined period (e.g., 24 hours) to allow the system to reach equilibrium.
-
Sampling: After the equilibration period, stop the stirring and allow the undissolved solid to settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a membrane filter (0.22 µm) to remove any undissolved particles. This step must be performed quickly to avoid temperature changes that could affect solubility.
-
Dilution (if necessary): Dilute the clear filtrate with the aqueous medium to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted filtrate using a calibrated UV-Vis spectrophotometer at the compound's λmax or by a validated HPLC method.
-
Calculation: Use the measured concentration and the dilution factor to calculate the solubility of the compound in the test medium.
-
Replication: Perform the experiment in replicate (e.g., n=3 or 6) to ensure the reliability of the results and calculate the mean and standard deviation.[5]
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the solubility determination process.
Caption: Experimental workflow for determining equilibrium solubility.
Caption: Logical relationship of Safinamide-d4 solubility data.
References
Methodological & Application
Application Note: Quantification of Safinamide in Human Plasma by LC-MS/MS Using Safinamide-d4 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Safinamide is a compound utilized for its dopaminergic and non-daminergic effects, notably as an adjunctive treatment for Parkinson's disease.[1][2] Accurate quantification of Safinamide in biological matrices is crucial for pharmacokinetic, toxicokinetic, and bioavailability studies.[3] This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of Safinamide in human plasma, employing its deuterated analog, Safinamide-d4, as an internal standard to ensure high accuracy and precision.
Principle
The method involves a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column and detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard, Safinamide-d4, compensates for variability in sample processing and instrument response, leading to reliable quantification.
Experimental Protocols
1. Materials and Reagents
-
Safinamide (Reference Standard)
-
Safinamide-d4 (Internal Standard)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (Screened)
2. Standard and Internal Standard Stock Solution Preparation
-
Safinamide Stock Solution (1.0 mg/mL): Accurately weigh and dissolve an appropriate amount of Safinamide in methanol.
-
Safinamide-d4 Stock Solution (1.0 mg/mL): Accurately weigh and dissolve an appropriate amount of Safinamide-d4 in methanol.[2]
-
Working Solutions: Prepare working standard solutions of Safinamide by serial dilution of the stock solution with the mobile phase (0.1% Formic Acid in Methanol:Water, 70:30 v/v).[2]
-
Internal Standard Spiking Solution (75.0 pg/mL): Prepare the internal standard spiking solution by diluting the Safinamide-d4 stock solution in the mobile phase.[2]
3. Sample Preparation
-
To a 100 µL aliquot of human plasma in a polypropylene tube, add 100 µL of the Safinamide-d4 internal standard spiking solution (75.0 pg/mL).[2]
-
Add 3.0 mL of acetonitrile to precipitate proteins.[2]
-
Vortex the mixture for 10 minutes.[2]
-
Centrifuge the samples at 5500 rpm for 15 minutes at 25 °C.[2]
-
Transfer the supernatant to a clean polypropylene tube.[2]
-
Evaporate the supernatant to dryness under a stream of nitrogen gas at 50 °C.[2]
-
Reconstitute the residue with 100 µL of the mobile phase.[2]
-
Inject the sample into the UPLC-MS/MS system.
4. UPLC-MS/MS Conditions
Table 1: Chromatographic Conditions [1][2]
| Parameter | Condition |
| UPLC System | QSight LX50 UHPLC or equivalent |
| Column | CORTECS C18 (100 x 4.6 mm, 2.7 µm) |
| Mobile Phase | 0.1% Formic Acid in Water:Methanol (30:70 v/v) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | Not specified, typically 2-10 µL |
| Column Temperature | Not specified, typically ambient or controlled at 40°C |
| Total Run Time | 4 minutes |
Table 2: Mass Spectrometric Conditions [1][2]
| Parameter | Condition |
| Mass Spectrometer | QSight Triple Quad UPLC-ESI-MS/MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transition (Safinamide) | m/z 303.3 → 215.2 |
| Monitored Transition (Safinamide-d4) | m/z 307.3 → 215.2 |
| Dwell Time | Not specified |
| Collision Energy | Optimized for transitions |
| Cone Voltage | Optimized for parent ions |
Method Validation Data
The method was validated for linearity, precision, accuracy, and recovery.
| Analyte | Calibration Range (pg/mL) | Correlation Coefficient (r²) |
| Safinamide | 113.0 - 338.0 | > 0.998 |
Table 4: Precision and Accuracy [1][2]
| Analyte | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% of nominal) |
| Safinamide | < 10% | < 10% | Within 8% |
Table 5: Recovery [2]
| Analyte | Mean Recovery (%) | %RSD |
| Safinamide-d4 | 99.55 | 0.87 |
Experimental Workflow and Signaling Pathways
Caption: LC-MS/MS workflow for Safinamide quantification.
Conclusion
This application note provides a detailed protocol for the quantification of Safinamide in human plasma using Safinamide-d4 as an internal standard. The described UPLC-MS/MS method is sensitive, accurate, and precise, making it suitable for routine use in clinical and research settings for pharmacokinetic and other bioanalytical studies. The simple sample preparation procedure and short chromatographic run time allow for high-throughput analysis.
References
Application of Safinamide-d4 in Pharmacokinetic Analysis: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Safinamide-d4 as an internal standard in the pharmacokinetic analysis of safinamide. The following sections outline the rationale for using a deuterated internal standard, a comprehensive experimental protocol for sample analysis using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and a summary of relevant quantitative data.
Introduction to Safinamide and the Role of Deuterated Internal Standards
Safinamide is a medication used in the treatment of Parkinson's disease, acting as a selective and reversible monoamine oxidase B (MAO-B) inhibitor.[1][2][3] Accurate determination of its concentration in biological matrices is crucial for pharmacokinetic studies, which inform dosing regimens and assess drug metabolism, distribution, and excretion.
The use of a stable isotope-labeled internal standard, such as Safinamide-d4, is best practice in quantitative bioanalysis by mass spectrometry.[4][5][6] Deuterated standards exhibit nearly identical chemical and physical properties to the analyte of interest, including extraction recovery, ionization response, and chromatographic retention time.[4][6] This co-elution allows for the correction of variability that can occur during sample preparation and analysis, such as matrix effects and fluctuations in instrument performance, thereby ensuring high accuracy and precision in the quantification of safinamide.[4][5]
Experimental Protocol: Quantification of Safinamide in Human Plasma using UPLC-MS/MS with Safinamide-d4 Internal Standard
This protocol describes a validated method for the quantification of safinamide in plasma samples.
2.1. Materials and Reagents
-
Safinamide reference standard
-
HPLC-grade methanol, acetonitrile, and water[8]
-
Formic acid[8]
-
Human plasma (with anticoagulant, e.g., heparin or EDTA)[8]
2.2. Instrumentation
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source[9][10]
2.3. Stock and Working Solutions
-
Safinamide Stock Solution (1 mg/mL): Accurately weigh and dissolve safinamide in methanol.
-
Safinamide-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve Safinamide-d4 in methanol.[8]
-
Working Solutions: Prepare working solutions of safinamide (for calibration standards and quality control samples) and Safinamide-d4 by diluting the stock solutions with a suitable solvent mixture (e.g., 50:50 methanol:water).
2.4. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples at room temperature.[9]
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add a specified volume of the Safinamide-d4 working solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[9]
-
Vortex the mixture for 2 minutes.[9]
-
Centrifuge at 13,000 rpm for 15 minutes to pellet the precipitated proteins.[9]
-
Transfer the supernatant to a clean tube or vial for UPLC-MS/MS analysis.[9]
-
Inject an aliquot (e.g., 2 µL) into the UPLC-MS/MS system.[9][10]
2.5. UPLC-MS/MS Conditions
The following table summarizes typical UPLC-MS/MS parameters for the analysis of safinamide.
| Parameter | Condition |
| UPLC | |
| Column | Acquity UPLC C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent[9][10] |
| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile[9][10] |
| Gradient Elution | A time-programmed gradient is used to separate safinamide from endogenous plasma components. |
| Flow Rate | 0.8 mL/min[2][7][8] |
| Column Temperature | As per optimized method (e.g., 23.2 °C)[11] |
| Injection Volume | 2 µL[9][10] |
| MS/MS | |
| Ionization Mode | Electrospray Ionization (ESI), Positive[9][10] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[9][10] |
| MRM Transitions | Safinamide: m/z 303.3 → 215.0[2][7][9][10]Safinamide-d4: m/z 307.3 → 215.2[2][7][8] |
| Collision Energy | Optimized for each transition |
| Cone Voltage | Optimized for each transition |
Quantitative Data Summary
The following tables present a summary of the performance characteristics of a typical UPLC-MS/MS method for the quantification of safinamide using Safinamide-d4 as an internal standard.
Table 1: Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 1.0–2000 ng/mL | [9][10] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | [9][10] |
| Correlation Coefficient (r²) | > 0.998 | [2][7][8] |
| Intra-day Precision (%RSD) | < 7.63% | [9][10] |
| Inter-day Precision (%RSD) | < 7.63% | [9][10] |
| Accuracy | Within ±15% (±20% at LLOQ) | [9][10] |
| Average Recovery | 92.98%–100.29% | [9][10] |
Table 2: Pharmacokinetic Parameters of Safinamide
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 2 to 4 hours | [2][12][13] |
| Elimination Half-life (t1/2) | 20 to 30 hours | [1] |
| Bioavailability | 95% | [1][2] |
| Protein Binding | 88-90% | [1] |
Visualizations
4.1. Experimental Workflow
Caption: Experimental workflow for pharmacokinetic analysis of safinamide.
4.2. Simplified Metabolic Pathway of Safinamide
Caption: Simplified metabolic pathway of safinamide.
Conclusion
The use of Safinamide-d4 as an internal standard in UPLC-MS/MS methods provides a robust, sensitive, and accurate approach for the quantification of safinamide in biological matrices. This methodology is well-suited for pharmacokinetic studies in drug development and clinical research, enabling reliable characterization of the drug's absorption, distribution, metabolism, and excretion. The detailed protocol and performance data presented here serve as a valuable resource for researchers and scientists in the field.
References
- 1. Safinamide - Wikipedia [en.wikipedia.org]
- 2. wjpsonline.com [wjpsonline.com]
- 3. Pharmacokinetic drug evaluation of safinamide mesylate for the treatment of mid-to-late stage Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Pharmacokinetics and pharmacodynamics of safinamide, a neuroprotectant with antiparkinsonian and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: High-Throughput Quantification of Safinamide in Human Plasma using UPLC-MS/MS with Safinamide-d4 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Safinamide in human plasma. Safinamide is a selective monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[1][2] The method utilizes Safinamide-d4 as a stable isotope-labeled internal standard to ensure high accuracy and precision.[3][4] A simple protein precipitation extraction procedure followed by a rapid chromatographic separation of 4 minutes enables high-throughput analysis.[3] The method was validated over a linear range of 113.0 to 338.0 pg/mL and demonstrated excellent performance in terms of linearity, precision, accuracy, and recovery, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Safinamide is an anti-Parkinsonian agent with a dual mechanism of action, involving both dopaminergic and non-dopaminergic pathways.[2] It is a potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B), which reduces the degradation of dopamine.[2][5] Additionally, it modulates voltage-dependent sodium and calcium channels, leading to an inhibition of glutamate release.[5][6] Given its therapeutic importance, a reliable and sensitive bioanalytical method is crucial for pharmacokinetic and toxicokinetic studies. This application note details a UPLC-MS/MS method that offers high sensitivity, specificity, and throughput for the determination of Safinamide in human plasma, employing Safinamide-d4 as the internal standard for accurate quantification.[3][7]
Quantitative Data Summary
The UPLC-MS/MS method for Safinamide was validated for its quantitative performance. The key validation parameters are summarized in the tables below.
Table 1: Linearity and Sensitivity of the Method
| Analyte | Linear Range (pg/mL) | Correlation Coefficient (r²) | Lower Limit of Quantitation (LLOQ) (pg/mL) |
| Safinamide | 113.0 - 338.0 | >0.998 | 35.84[4] |
Table 2: Precision and Accuracy
| Analyte | Concentration (pg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Safinamide | Low QC | <10 | <10 | within ±8 |
| Mid QC | <10 | <10 | within ±8 | |
| High QC | <10 | <10 | within ±8 |
Data synthesized from a study with a linearity range of 113.0-338.0 pg/mL, where intra- and inter-day precisions were within 10% and accuracies were within 8% of nominal values.[3]
Table 3: Recovery
| Analyte | Mean Recovery (%) | %RSD |
| Safinamide | >90% | <15% |
| Safinamide-d4 | 99.55 | 0.87 |
Recovery data for Safinamide-d4 is from a specific study.[4]
Experimental Protocols
Materials and Reagents
-
Safinamide and Safinamide-d4 reference standards
-
HPLC-grade methanol and acetonitrile
-
Formic acid, analytical grade
-
Human plasma (with anticoagulant)
-
Deionized water
Preparation of Stock and Working Solutions
-
Stock Solutions (1.0 mg/mL): Prepare individual stock solutions of Safinamide and Safinamide-d4 in methanol.[4]
-
Working Standard Solutions: Prepare serial dilutions of the Safinamide stock solution with a mixture of 0.1% formic acid in water and methanol (30:70 v/v) to create calibration standards.[3][4]
-
Internal Standard Working Solution: Dilute the Safinamide-d4 stock solution to a final concentration of 75.00 pg/mL in the mobile phase.[4]
Sample Preparation
-
Thaw frozen human plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a polypropylene tube, add 100 µL of the Safinamide-d4 internal standard working solution (75.00 pg/mL).[4]
-
Add 3.0 mL of acetonitrile to precipitate proteins.[4]
-
Vortex the mixture for 10 minutes.
-
Centrifuge the samples at 5500 rpm for 15 minutes at 25 °C.[4]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 50 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.[4]
-
Inject the sample into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
UPLC System:
-
Column: CORTECS C18 (100 x 4.6 mm, 2.7 µm)[3]
-
Mobile Phase: 0.1% formic acid in water : Methanol (30:70 v/v)[3]
-
Flow Rate: 0.8 mL/min[3]
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL[7]
-
Run Time: 4 minutes[3]
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), Positive[7]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.0 kV[7]
-
Source Temperature: 150 °C[7]
-
Desolvation Temperature: 650 °C[7]
-
MRM Transitions:
Visualizations
References
- 1. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 2. Xadago (Safinamide): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Safinamide - Wikipedia [en.wikipedia.org]
- 6. research.unipd.it [research.unipd.it]
- 7. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Safinamide Analysis Using Safinamide-d4 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Safinamide is a selective and reversible monoamine oxidase-B (MAO-B) inhibitor with dopaminergic and non-dopaminergic properties, approved for the treatment of Parkinson's disease as an add-on therapy to levodopa/carbidopa.[1][2] Accurate quantification of Safinamide in biological matrices is crucial for pharmacokinetic, toxicokinetic, and bioavailability studies.[3] This document provides detailed protocols for sample preparation of Safinamide from biological fluids, primarily plasma, using Safinamide-d4 as an internal standard for analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard like Safinamide-d4 is advantageous for compensating for matrix effects and variations in extraction efficiency, thereby improving the accuracy and precision of the analytical method.
Two common and effective sample preparation techniques are detailed: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE). These methods are widely used for their simplicity, speed, and efficiency in removing proteins and other interferences from biological samples prior to LC-MS/MS analysis.[1][4]
Analytical Method Overview
The protocols described are intended for the quantitative analysis of Safinamide using LC-MS/MS. Safinamide-d4 serves as the internal standard (IS) to ensure accuracy. The mass transitions for Safinamide and Safinamide-d4 are m/z 303.3 → 215.2 and m/z 307.3 → 215.2, respectively.[5][6] Chromatographic separation is typically achieved on a C18 column.[4][5]
Quantitative Data Summary
The following tables summarize the quantitative data from various validated methods for Safinamide analysis.
Table 1: Linearity and Sensitivity of Safinamide Analytical Methods
| Biological Matrix | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Human Plasma | 113.0 - 338.0 pg/mL | 113.0 pg/mL |
| Rat Plasma | 1.0 - 2000 | 1.0 |
| Human Plasma | 0.1 - 1000 | 0.1 |
Table 2: Precision, Accuracy, and Recovery of Safinamide Analytical Methods
| Sample Preparation Method | Quality Control (QC) Levels (ng/mL) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Accuracy (%) | Average Recovery (%) |
| Not Specified | Not Specified | < 10% | < 10% | Within 8% of nominal values | Not Reported |
| Protein Precipitation | 2.0, 800, 1600 | < 5.86% | < 6.42% | -7.63% to 4.02% | 92.98% - 100.29% |
| Liquid-Liquid Extraction | 0.3, 15, 150, 750 | 5.50% - 13.20% | 5.50% - 12.16% | 86.26% - 90.24% | 85.36% (Safinamide), 81.26% (IS) |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This method is rapid and simple, making it suitable for high-throughput analysis. Acetonitrile is an effective solvent for precipitating plasma proteins.[4][6]
Materials:
-
Blank biological matrix (e.g., human or rat plasma)
-
Safinamide and Safinamide-d4 stock solutions (1 mg/mL in methanol)[4][6]
-
Working standard solutions of Safinamide
-
Working internal standard solution of Safinamide-d4
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare calibration standards and quality control (QC) samples by spiking appropriate amounts of Safinamide working solutions into the blank biological matrix.
-
Pipette 100 µL of the plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 100 µL of the Safinamide-d4 internal standard working solution (e.g., 75.00 pg/mL) to each tube and vortex briefly.[6]
-
Add 3.0 mL of acetonitrile to each tube to precipitate the proteins.[6]
-
Vortex the mixture thoroughly for 10 minutes.[6]
-
Centrifuge the tubes at a high speed (e.g., 55,000 rpm) for 15 minutes at 25°C to pellet the precipitated proteins.[6]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an appropriate volume (e.g., 2 µL) of the supernatant into the LC-MS/MS system for analysis.[4]
Caption: Protein Precipitation Workflow for Safinamide Analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is another common technique that can provide cleaner extracts compared to protein precipitation, though it is more labor-intensive.
Materials:
-
Blank biological matrix (e.g., human plasma)
-
Safinamide and Safinamide-d4 stock solutions
-
Working standard solutions of Safinamide
-
Working internal standard solution of Safinamide-d4
-
Extraction solvent (e.g., a mixture of dichloromethane, diethyl ether, ethyl acetate, n-hexane, and tert-butyl methyl ether can be tested to find the optimal one)[1]
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., mobile phase)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare calibration standards and QC samples by spiking appropriate amounts of Safinamide working solutions into the blank biological matrix.
-
Pipette an aliquot of the plasma sample into a centrifuge tube.
-
Add the Safinamide-d4 internal standard working solution to each tube and vortex briefly.
-
Add the selected organic extraction solvent.
-
Vortex the mixture for an extended period to ensure thorough mixing and extraction.
-
Centrifuge the tubes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer (containing Safinamide and Safinamide-d4) to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in a specific volume of the reconstitution solution (e.g., mobile phase).
-
Vortex to ensure the analytes are fully dissolved.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system for analysis.
Caption: Liquid-Liquid Extraction Workflow for Safinamide Analysis.
Conclusion
The choice between Protein Precipitation and Liquid-Liquid Extraction will depend on the specific requirements of the study, such as required sensitivity, sample throughput, and the complexity of the biological matrix. Both methods, when properly validated, can provide accurate and reliable quantification of Safinamide in biological samples using Safinamide-d4 as an internal standard. The provided protocols and data serve as a comprehensive guide for researchers and scientists in the development and application of bioanalytical methods for Safinamide.
References
- 1. mdpi.com [mdpi.com]
- 2. wjpsonline.com [wjpsonline.com]
- 3. Bioassay of safinamide in biological fluids of humans and various animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Mass Spectrometric Detection of Safinamide using Safinamide-d4 as an Internal Standard
Introduction
Safinamide is a selective and reversible monoamine oxidase B (MAO-B) inhibitor utilized as an adjunctive therapy to levodopa/carbidopa for patients with Parkinson's disease experiencing "off" episodes.[1] Accurate and sensitive quantification of Safinamide in biological matrices is crucial for pharmacokinetic, toxicokinetic, and bioavailability studies.[2] This document provides detailed application notes and protocols for the detection and quantification of Safinamide using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Safinamide-d4 as a deuterated internal standard. The use of a stable isotope-labeled internal standard like Safinamide-d4 is the gold standard for quantitative bioanalysis as it corrects for matrix effects and variability in sample processing and instrument response.
Quantitative Data Summary
The following tables summarize the key mass spectrometry and liquid chromatography parameters for the analysis of Safinamide and its deuterated internal standard, Safinamide-d4, based on published methods.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Safinamide | 303.3 | 215.2 | ESI+ | [3][4] |
| Safinamide-d4 | 307.3 | 215.2 | ESI+ | [3][4] |
| Safinamide | 303.04 | 109.0 | ESI+ | [5] |
| Safinamide | 303.3 | 215.0 | ESI+ | [6][7][8] |
Note: ESI+ refers to Positive Electrospray Ionization. While multiple product ions have been reported for Safinamide, the transition to m/z 215.2 or 215.0 is commonly used for quantification, especially when using Safinamide-d4 which shares the same product ion.
Table 2: Liquid Chromatography Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | CORTECS C18 (100 x 4.6 mm, 2.7 µm) | Acquity UPLC C18 (50 x 2.1 mm, 1.7 µm) | Poroshell HPH-C18 (150 x 4.6 mm, 2.7 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Methanol (30:70 v/v) | A: 0.1% Formic Acid in WaterB: Acetonitrile (Gradient) | A: Formic Acid in WaterB: Methanol |
| Flow Rate | 0.8 mL/min | 0.4 mL/min | 0.8 mL/min |
| Column Temperature | Not Specified | Not Specified | 40 °C |
| Injection Volume | Not Specified | 2 µL | Not Specified |
| Run Time | 4 min | 3 min | Not Specified |
| Reference | [3][4] | [6][7][8] | [9] |
Experimental Protocols
The following protocols are generalized from the cited literature and provide a starting point for method development and validation.
Sample Preparation (Protein Precipitation)
This protocol is suitable for the extraction of Safinamide from plasma samples.
Materials:
-
Blank plasma
-
Safinamide and Safinamide-d4 stock solutions
-
Acetonitrile, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (Safinamide-d4, 500 ng/mL in methanol).[6]
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[6]
-
Vortex the mixture for 2 minutes.[6]
-
Centrifuge the tubes at 13,000 rpm for 15 minutes.[6]
-
Carefully transfer the supernatant to a clean tube or vial.
-
Inject an appropriate volume (e.g., 2 µL) of the supernatant into the LC-MS/MS system for analysis.[6]
Liquid Chromatography Method
This protocol describes a typical gradient elution method for the separation of Safinamide.
Instrumentation:
-
Ultra-High Performance Liquid Chromatography (UPLC) system
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
Gradient Program:
-
A gradient elution is recommended to ensure good peak shape and separation from matrix components. The specific gradient should be optimized based on the system and column used.
Flow Rate: 0.4 mL/min[6]
Mass Spectrometry Method
This protocol outlines the key parameters for the mass spectrometric detection of Safinamide and Safinamide-d4.
Instrumentation:
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Ionization Mode: Positive Electrospray Ionization (ESI+)[6][7][8]
Scan Type: Multiple Reaction Monitoring (MRM)
MRM Transitions:
-
Safinamide: 303.3 → 215.2 (Quantifier), additional transitions such as 303.04 -> 109.0 can be used as qualifiers.[3][4][5]
Source Parameters:
Note: It is crucial to optimize collision energy and declustering potential for both Safinamide and Safinamide-d4 to achieve the best sensitivity and fragmentation.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the bioanalysis of Safinamide using LC-MS/MS.
Caption: Workflow for Safinamide analysis.
Signaling Pathway (Logical Relationship)
The following diagram illustrates the logical relationship in the quantification of Safinamide using an internal standard.
Caption: Quantitative analysis logic.
References
- 1. wjpsonline.com [wjpsonline.com]
- 2. Bioassay of safinamide in biological fluids of humans and various animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Application of a Quality by Design Approach to Develop a Simple, Fast, and Sensitive UPLC-MS/MS Method for Quantification of Safinamide, an Antiparkinson’s Drug, in Plasma [mdpi.com]
- 6. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma [frontiersin.org]
- 9. rjptonline.org [rjptonline.org]
Application Note: High-Throughput Analysis of Safinamide and Safinamide-d4 in Human Plasma by UPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of Safinamide and its deuterated internal standard, Safinamide-d4, in human plasma. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications where accurate measurement of Safinamide is required. The sample preparation is a straightforward protein precipitation, followed by a rapid chromatographic separation with a total run time of 4 minutes. The method was developed to be selective, precise, and accurate over a clinically relevant concentration range.
Introduction
Safinamide is a selective and reversible monoamine oxidase B (MAO-B) inhibitor used as an adjunctive treatment for Parkinson's disease.[1][2] It helps to manage motor fluctuations in patients treated with levodopa.[3] Accurate and reliable quantification of Safinamide in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, such as Safinamide-d4, is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest accuracy and precision.[3][4] This application note provides a detailed protocol for the chromatographic separation and quantification of Safinamide and Safinamide-d4 in human plasma using UPLC-MS/MS.
Experimental
Materials and Reagents
-
Safinamide and Safinamide-d4 reference standards
-
HPLC-grade methanol, acetonitrile, and formic acid
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical Column: CORTECS C18, 100 x 4.6 mm, 2.7 µm[4] or Acquity UPLC CSH C18, 100 x 2.1 mm, 1.7 µm[1]
Chromatographic Conditions
A summary of the UPLC-MS/MS instrument parameters is provided in the table below.
| Parameter | Value |
| UPLC System | |
| Column | CORTECS C18, 100 x 4.6 mm, 2.7 µm[4] |
| Mobile Phase A | 0.1% Formic acid in Water[3][4] |
| Mobile Phase B | Methanol[3][4] |
| Gradient | 30:70 (A:B)[3][4] |
| Flow Rate | 0.8 mL/min[3][4] |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | 4 minutes[3][4] |
| Mass Spectrometer | |
| Ionization Mode | ESI Positive[1] |
| Capillary Voltage | 3.0 kV[5] |
| Source Temperature | 150 °C[5] |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Mass Spectrometry Parameters
Multiple Reaction Monitoring (MRM) was used for the quantification of Safinamide and Safinamide-d4. The mass transitions are detailed in the table below.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Safinamide | 303.3[3][4] | 215.2[3][4] | 0.1 | 30 | 20 |
| Safinamide-d4 | 307.3[3][4] | 215.2[3][4] | 0.1 | 30 | 20 |
Protocol
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Safinamide and Safinamide-d4 in methanol.[3][4]
-
Working Standard Solutions: Prepare serial dilutions of the Safinamide stock solution in 50:50 methanol:water to create calibration standards.
-
Internal Standard (IS) Working Solution: Prepare a working solution of Safinamide-d4 in 50:50 methanol:water.
-
Spiked Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve and QC samples at low, medium, and high concentrations.
Sample Preparation Protocol
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard working solution in acetonitrile to each tube.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
Results and Discussion
The described method provides excellent chromatographic separation of Safinamide and Safinamide-d4 with no interference from endogenous plasma components. The use of a deuterated internal standard ensures high accuracy and precision. The retention time for both Safinamide and Safinamide-d4 is approximately 2.22 minutes.[3] The method has been shown to be linear over a concentration range of 113.0-338.0 pg/mL, with a correlation coefficient (r²) greater than 0.998.[3][4] Intra- and inter-day precision were within 10%, and accuracies were within 8% of the nominal values.[3][4]
Conclusion
The UPLC-MS/MS method detailed in this application note is a reliable and efficient tool for the quantitative analysis of Safinamide in human plasma. The simple sample preparation and rapid chromatographic run time make it well-suited for high-throughput applications in a research setting.
Visualizations
Caption: Experimental workflow for the UPLC-MS/MS analysis of Safinamide.
Caption: Logical relationship for the quantification of Safinamide.
References
Bioanalytical Method Development for Safinamide using Safinamide-d4 as an Internal Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Safinamide is a medication used for the treatment of Parkinson's disease, exhibiting a unique dual mechanism of action that involves both dopaminergic and non-daminergic pathways.[1][2] It is a selective and reversible monoamine oxidase B (MAO-B) inhibitor, which reduces the degradation of dopamine.[3][4] Additionally, it modulates glutamate release through the blockade of voltage-gated sodium and calcium channels.[3][4] Accurate quantification of Safinamide in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. The use of a stable isotope-labeled internal standard, such as Safinamide-d4, is the gold standard for quantitative bioanalysis using mass spectrometry, as it corrects for variability in sample preparation and instrument response.[5]
This document provides detailed application notes and protocols for the development and validation of a bioanalytical method for Safinamide in biological matrices, such as human plasma, using Safinamide-d4 as an internal standard (IS) with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[6][7]
Quantitative Data Summary
The following tables summarize the key quantitative parameters from a validated UPLC-MS/MS method for the analysis of Safinamide using Safinamide-d4.
Table 1: Chromatographic and Mass Spectrometric Parameters [6][7]
| Parameter | Safinamide | Safinamide-d4 (Internal Standard) |
| Mass Transition (m/z) | 303.3 → 215.2 | 307.3 → 215.2 |
| Chromatographic Column | CORTECS C18 (100 x 4.6 mm, 2.7 µm) | CORTECS C18 (100 x 4.6 mm, 2.7 µm) |
| Mobile Phase | 0.1% Formic Acid in Water:Methanol (30:70 v/v) | 0.1% Formic Acid in Water:Methanol (30:70 v/v) |
| Flow Rate | 0.8 mL/min | 0.8 mL/min |
| Total Analysis Time | 4 min | 4 min |
Table 2: Method Validation Parameters [6]
| Validation Parameter | Result |
| Linearity Range | 113.0 - 338.0 pg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Intra-day Precision | < 10% |
| Inter-day Precision | < 10% |
| Intra-day Accuracy | Within 8% of nominal values |
| Inter-day Accuracy | Within 8% of nominal values |
Experimental Protocols
Preparation of Stock and Working Solutions
Objective: To prepare standard stock and working solutions of Safinamide and Safinamide-d4 for calibration curve and quality control samples.
Materials:
-
Safinamide reference standard
-
Safinamide-d4 internal standard
-
Methanol (HPLC grade)
-
Volumetric flasks
-
Pipettes
Protocol:
-
Stock Solution Preparation (1.0 mg/mL):
-
Accurately weigh approximately 10 mg of Safinamide and Safinamide-d4 into separate 10 mL volumetric flasks.
-
Dissolve the contents in methanol and make up the volume to the mark.[7]
-
-
Working Solution Preparation:
-
Prepare serial dilutions of the Safinamide stock solution with the mobile phase (0.1% Formic Acid in Water:Methanol, 30:70 v/v) to create working solutions for the calibration curve.[7]
-
Prepare a working solution of Safinamide-d4 (e.g., 75.0 pg/mL) by diluting the stock solution with the mobile phase.[7]
-
Sample Preparation from Human Plasma
Objective: To extract Safinamide and Safinamide-d4 from human plasma samples prior to UPLC-MS/MS analysis.
Materials:
-
Human plasma samples
-
Safinamide-d4 working solution
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette a known volume of human plasma (e.g., 100 µL) into a microcentrifuge tube.
-
Add a fixed volume of the Safinamide-d4 working solution (e.g., 100 µL of 75.0 pg/mL solution) to each plasma sample, except for the blank.[7]
-
Vortex the samples for 5 minutes to ensure thorough mixing.[7]
-
The sample is then ready for injection into the UPLC-MS/MS system.
UPLC-MS/MS Analysis
Objective: To chromatographically separate and quantify Safinamide and Safinamide-d4.
Instrumentation:
-
UPLC system coupled with a tandem mass spectrometer (e.g., QSight Triple Quad UPLC-ESI-MS/MS).[7]
Chromatographic Conditions:
-
Mobile Phase: 0.1% Formic Acid in Water:Methanol (30:70 v/v)[6][7]
-
Injection Volume: Appropriate volume for the system
-
Column Temperature: Ambient
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
Data Analysis and Quantification
Objective: To construct a calibration curve and determine the concentration of Safinamide in unknown samples.
Procedure:
-
Generate a calibration curve by plotting the peak area ratio of Safinamide to Safinamide-d4 against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve. A correlation coefficient (r²) of >0.99 is desirable.
-
Determine the concentration of Safinamide in the quality control and unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Safinamide's Dual Mechanism of Action
Caption: Dual mechanism of action of Safinamide.
Bioanalytical Workflow using Safinamide-d4
Caption: Workflow for bioanalysis of Safinamide.
References
- 1. The Current Evidence for the Use of Safinamide for the Treatment of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vjneurology.com [vjneurology.com]
- 3. What is the mechanism of Safinamide mesylate? [synapse.patsnap.com]
- 4. Xadago (Safinamide): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: The Role of Safinamide-d4 in In-Vitro Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Safinamide is a unique pharmaceutical agent with a dual mechanism of action, acting as a monoamine oxidase B (MAO-B) inhibitor and a blocker of voltage-dependent sodium and calcium channels. It is used as an adjunctive treatment for Parkinson's disease. Understanding the metabolic fate of new chemical entities is a cornerstone of drug development, providing insights into pharmacokinetics, potential drug-drug interactions, and safety. In-vitro metabolism studies using subcellular fractions like human liver microsomes (HLM) are a standard approach to investigate the metabolic pathways of a drug candidate.
Stable isotope-labeled internal standards are crucial for achieving accurate and reliable quantification in bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Safinamide-d4, a deuterated analog of safinamide, serves as the gold standard internal standard for the quantification of safinamide in various biological matrices.[3][4] Its use corrects for variability during sample preparation and analysis, ensuring data integrity.[1]
This application note provides detailed protocols for conducting an in-vitro metabolism study of safinamide using human liver microsomes and the subsequent analysis utilizing Safinamide-d4 as an internal standard. It also explores the potential application of Safinamide-d4 as a tool to investigate the kinetic isotope effect on safinamide's metabolism.
Metabolic Pathways of Safinamide
Safinamide undergoes extensive biotransformation. The primary metabolic route is not mediated by cytochrome P450 (CYP) enzymes but by amidases, which hydrolyze the amide bond to form the major metabolite, safinamide acid (NW-1153).[5][6] Minor pathways include O-debenzylation and N-dealkylation, with the latter being mediated in part by CYP3A4.[5][6] The resulting metabolites are further processed and primarily excreted renally.[5] In-vitro studies have shown that safinamide and its major metabolites do not cause significant inhibition or induction of major CYP enzymes at clinically relevant concentrations.[5][7]
Figure 1: Major metabolic pathways of Safinamide.
Experimental Protocols
Protocol 1: In-Vitro Metabolic Stability of Safinamide in Human Liver Microsomes
This protocol outlines the procedure to assess the rate of metabolism of safinamide in a pool of human liver microsomes.
1. Materials and Reagents:
-
Safinamide
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL stock
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH Regeneration System (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or 20 mM NADPH stock solution
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Safinamide-d4 (for use as an internal standard in analysis)
-
Purified water (18 MΩ·cm)
-
96-well incubation plates and sealing mats
-
Incubator shaker set to 37°C
2. Preparation of Solutions:
-
100 mM Phosphate Buffer: Dilute the 0.5 M stock to 100 mM with purified water.
-
Safinamide Stock Solution (10 mM): Prepare in DMSO. Further dilute in buffer or methanol to create working solutions (e.g., 100 µM).
-
NADPH Solution (20 mM): Prepare fresh in 100 mM phosphate buffer. Keep on ice.
-
HLM Working Solution (1 mg/mL): Dilute the 20 mg/mL HLM stock in cold 100 mM phosphate buffer. Keep on ice.
-
Quenching Solution: Acetonitrile containing the internal standard (e.g., 100 ng/mL Safinamide-d4).
3. Incubation Procedure:
-
Set up the 96-well plate with reactions in triplicate. Include a negative control (without NADPH) to account for non-enzymatic degradation and a time-zero control.
-
To each well, add the components in the following order to achieve the final concentrations listed in the table below:
-
100 mM Phosphate Buffer
-
HLM working solution (to a final concentration of 0.5 mg/mL)
-
Safinamide working solution (to a final concentration of 1 µM)
-
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the enzymatic reaction by adding the NADPH solution to all wells except the negative control. For time-zero wells, the quenching solution should be added before the NADPH.
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2 volumes of the cold quenching solution (Acetonitrile with Safinamide-d4) to the appropriate wells.
-
Seal the plate, vortex for 2 minutes to ensure complete protein precipitation.
-
Centrifuge the plate at 4,000 x g for 20 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
Table 1: Example Incubation Mixture Composition
| Component | Stock Concentration | Volume (µL) for 200 µL final | Final Concentration |
| 100 mM Phosphate Buffer | 100 mM | 146 | As per buffer system |
| HLM Working Solution | 1 mg/mL | 10 | 0.5 mg/mL |
| Safinamide Working Solution | 100 µM | 2 | 1 µM |
| NADPH Solution | 20 mM | 2 | 1 mM |
Protocol 2: LC-MS/MS Quantification of Safinamide
This protocol describes the analysis of samples from the in-vitro incubation using UPLC-MS/MS with Safinamide-d4 as an internal standard.[3][4]
1. Instrumentation and Materials:
-
UPLC-MS/MS system (e.g., Waters Acquity UPLC with a Xevo TQ-S mass spectrometer)
-
Chromatographic Column (e.g., CORTECS C18, 100 x 4.6 mm, 2.7 µm)[3]
-
Safinamide and Safinamide-d4 analytical standards
-
Formic Acid
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Flow Rate: 0.8 mL/min[3]
-
Gradient: Isocratic (e.g., 30:70 v/v, A:B)[3]
-
Column Temperature: 40°C
-
Injection Volume: 2-5 µL
-
Total Run Time: 4 minutes[3]
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor the transitions specified in the table below. Optimize cone voltage and collision energy for your specific instrument.
Table 2: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference(s) |
| Safinamide | 303.3 | 215.2 | [3][4] |
| Safinamide-d4 | 307.3 | 215.2 | [3][4] |
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio (Safinamide / Safinamide-d4) against the concentration of the calibration standards.
-
Use a linear regression model to fit the calibration curve. The correlation coefficient (r²) should be >0.99.[3]
-
Quantify the concentration of Safinamide remaining in each time-point sample using the regression equation.
-
Plot the natural log of the percentage of Safinamide remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the in-vitro half-life (t½) using the formula: t½ = 0.693 / k.
Experimental Workflow and Data Visualization
The entire experimental process, from setting up the incubation to the final data analysis, can be visualized as a clear workflow.
References
- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 2. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 3. The Current Evidence for the Use of Safinamide for the Treatment of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Safinamide | C17H19FN2O2 | CID 131682 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Quantification of Safinamide in Human Plasma Using Safinamide-d4 by UPLC-MS/MS
Abstract
This application note details a sensitive and robust ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of Safinamide in human plasma.[1][2] Safinamide-d4, a stable isotope-labeled analog, is utilized as the internal standard (IS) to ensure high accuracy and precision.[2][3] The method involves a simple protein precipitation step for sample preparation, followed by chromatographic separation and detection using a tandem mass spectrometer in positive ion mode.[1][4] This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.[3][5]
Introduction
Safinamide is a medication used as an adjunctive treatment for Parkinson's disease.[2][6] It possesses both dopaminergic and non-dopaminergic mechanisms of action, including selective and reversible inhibition of monoamine oxidase B (MAO-B).[6][7] Accurate and reliable quantification of Safinamide in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments.[8][9] This note describes a validated UPLC-MS/MS method for the determination of Safinamide in human plasma, employing Safinamide-d4 as the internal standard to correct for matrix effects and variability in extraction and injection volumes.[2][3]
Experimental
-
Safinamide reference standard
-
Safinamide-d4 (Internal Standard)[3]
-
Methanol (HPLC grade)[2]
-
Ammonium acetate (LC-MS grade)
-
Human plasma (drug-free)
-
Ultrapure water
-
UPLC System (e.g., Waters ACQUITY UPLC)
-
Tandem Mass Spectrometer (e.g., Waters Xevo TQD) with an electrospray ionization (ESI) source[5]
-
Analytical Column (e.g., ACQUITY UPLC C18, 2.1 mm × 50 mm, 1.7 µm or CORTECS C18, 100 x 4.6, 2.7 µ)[2][4]
-
Stock Solutions (1 mg/mL): Prepared by dissolving Safinamide and Safinamide-d4 in methanol or DMSO.[5]
-
Working Solutions: Prepared by serial dilution of the stock solutions with a mixture of acetonitrile and water (50:50 v/v) to desired concentrations for calibration standards and quality control (QC) samples.[5]
-
Internal Standard Working Solution: The Safinamide-d4 stock solution was diluted to a final concentration of approximately 20 µg/mL.[5]
-
Thaw frozen human plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (Safinamide-d4).[5]
-
Vortex for 10 seconds.[5]
-
Add 300 µL of acetonitrile to precipitate proteins.[1]
-
Vortex for 2 minutes.[1]
-
Transfer the supernatant to an autosampler vial.
-
Inject 2 µL of the supernatant into the UPLC-MS/MS system.[1][4]
The following table summarizes the chromatographic and mass spectrometric conditions.
Table 1: UPLC-MS/MS Parameters
| Parameter | Condition |
| UPLC | |
| Column | ACQUITY UPLC C18 (2.1 mm × 50 mm, 1.7 µm) or CORTECS C18 (100 x 4.6, 2.7 µ)[2][4] |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile or Methanol[2][4] |
| Flow Rate | 0.4 - 0.8 mL/min[2][10] |
| Column Temperature | 23.2 °C[5] |
| Injection Volume | 2 µL[1][4] |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][4] |
| Capillary Voltage | 3.0 - 4.0 kV[5][10] |
| Source Temperature | 150 °C[5][10] |
| Desolvation Temperature | 600 - 800 °C[5][10] |
| Desolvation Gas Flow | 600 - 650 L/h[5][10] |
| Cone Gas Flow | 150 L/h[10] |
| MRM Transitions | |
| Safinamide | m/z 303.3 → 215.0[1][4] or 303.3 → 215.2[2] |
| Safinamide-d4 (IS) | m/z 307.3 → 215.2[2] |
Method Validation
The method was validated according to FDA and ICH guidelines for bioanalytical method validation.[5]
The calibration curve was linear over the concentration range of 0.1 to 1000 ng/mL.[5] The correlation coefficient (r²) was consistently greater than 0.998.[2][5]
The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels. The precision (%CV) was within 13.20%, and the accuracy was within 86.26% to 90.47%.[5] Another study showed intra- and inter-day precision to be less than 7.63%.[4]
Table 2: Precision and Accuracy Data
| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| 0.3 (LQC) | 12.16 | 86.26 | 13.20 | 86.62 |
| 15 (MQC1) | 5.50 | 90.24 | 5.50 | 90.47 |
| 150 (MQC2) | 7.80 | 88.50 | 8.90 | 89.10 |
| 750 (HQC) | 6.90 | 87.90 | 7.20 | 88.30 |
| Data adapted from a representative study.[5] |
The extraction recovery of Safinamide and Safinamide-d4 was consistent and concentration-independent. The average recovery for Safinamide was approximately 85.36%, and for the internal standard, it was around 81.26%.[5] The matrix effect was found to be minimal.[5]
Table 3: Recovery and Matrix Effect
| QC Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) |
| 0.3 (LQC) | 83.21 | 81.22 |
| 15 (MQC1) | 85.90 | 85.43 |
| 150 (MQC2) | 87.12 | 90.09 |
| 750 (HQC) | 85.21 | 88.76 |
| Data adapted from a representative study.[5] |
Safinamide was found to be stable in human plasma under various storage conditions, including at room temperature for 8 hours, in the refrigerator for 4 weeks, and after three freeze-thaw cycles.[5]
Workflow Diagram
Caption: Experimental workflow for Safinamide quantification.
Conclusion
The described UPLC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Safinamide in human plasma. The use of Safinamide-d4 as an internal standard ensures the accuracy and precision of the results. This method is well-suited for high-throughput analysis in clinical and research settings.
References
- 1. Frontiers | Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. veeprho.com [veeprho.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. wjpsonline.com [wjpsonline.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Population pharmacokinetic and pharmacodynamic analyses of safinamide in subjects with Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and pharmacodynamics of safinamide, a neuroprotectant with antiparkinsonian and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with Safinamide-d4 in Plasma Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects when quantifying Safinamide in plasma samples using Safinamide-d4 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in plasma sample analysis?
A1: Matrix effects are the alteration of ionization efficiency of a target analyte by co-eluting endogenous components of the sample matrix.[1] In plasma, these components can include phospholipids, salts, and proteins.[1] This phenomenon can lead to ion suppression or enhancement, causing inaccurate and irreproducible quantification of the analyte of interest. Electrospray ionization (ESI) is particularly susceptible to matrix effects.[1]
Q2: How does Safinamide-d4 help in overcoming matrix effects?
A2: Safinamide-d4 is a stable isotope-labeled internal standard (SIL-IS) for Safinamide. Ideally, an SIL-IS co-elutes with the analyte and experiences the same degree of matrix effects.[1] By adding a known concentration of Safinamide-d4 to the plasma samples before sample preparation, it compensates for variations in extraction recovery and ion suppression/enhancement. The ratio of the analyte signal to the internal standard signal is used for quantification, which provides more accurate and precise results.[2]
Q3: What are the common sample preparation techniques to minimize matrix effects for Safinamide analysis in plasma?
A3: Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to precipitate proteins.[1][3] While effective at removing a large portion of proteins, it may not completely eliminate phospholipids, which are a major source of matrix effects.[4]
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from matrix components based on their differential solubility in two immiscible liquids.[5]
-
Solid-Phase Extraction (SPE): A highly effective method for removing interfering compounds by selectively adsorbing the analyte or the interferences onto a solid sorbent.[1][5]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) for Safinamide and/or Safinamide-d4 | Column degradation or contamination. | Use a guard column and/or flush the analytical column with a strong solvent. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH. For Safinamide, a mobile phase containing 0.1% formic acid has been shown to be effective.[6] | |
| Co-eluting interferences. | Optimize the chromatographic gradient to better separate the analyte from interfering peaks. | |
| Significant Ion Suppression or Enhancement | Inefficient removal of phospholipids. | Employ a more rigorous sample preparation method such as solid-phase extraction (SPE) or specific phospholipid removal plates (e.g., HybridSPE).[7] |
| High concentration of endogenous components in the sample. | Dilute the plasma sample, if the analyte concentration is high enough to remain within the linear range of the assay.[5] | |
| Suboptimal ionization source parameters. | Optimize ESI source parameters such as capillary voltage, gas flow, and temperature. | |
| Inconsistent or Irreproducible Results | Variability in sample preparation. | Ensure consistent timing and technique for each step of the sample preparation process. Automate sample preparation if possible. |
| Instability of Safinamide in the matrix. | Evaluate the stability of Safinamide under different storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability).[3] | |
| Carryover from previous injections. | Implement a robust needle wash protocol and inject blank samples between high-concentration samples. | |
| Low Recovery of Safinamide and/or Safinamide-d4 | Incomplete protein precipitation or extraction. | Optimize the ratio of precipitation solvent to plasma. For LLE, test different extraction solvents and pH conditions. |
| Analyte binding to labware. | Use low-binding tubes and pipette tips. | |
| Suboptimal elution from SPE sorbent. | Test different elution solvents and volumes. |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a common and rapid method for preparing plasma samples for LC-MS/MS analysis of Safinamide.[3]
-
Thaw frozen plasma samples at room temperature.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 20 µL of the internal standard working solution (Safinamide-d4 in methanol).
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex the tube for 2 minutes.
-
Centrifuge at 13,000 rpm for 15 minutes.
-
Transfer the supernatant to a clean tube or vial.
-
Inject an appropriate volume (e.g., 2 µL) into the LC-MS/MS system.[3]
Protocol 2: LC-MS/MS Method Parameters
The following are typical starting parameters for the analysis of Safinamide and Safinamide-d4. Optimization may be required for your specific instrumentation.
| Parameter | Value |
| LC Column | Acquity UPLC C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent[3] |
| Mobile Phase A | 0.1% Formic Acid in Water[6] |
| Mobile Phase B | Acetonitrile[3] |
| Flow Rate | 0.4 mL/min[3] |
| Gradient | Optimized to separate Safinamide from matrix interferences |
| Injection Volume | 2-5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |
| MRM Transition (Safinamide) | m/z 303.3 → 215.0[3][6] |
| MRM Transition (Safinamide-d4) | m/z 307.3 → 215.2[6] |
Quantitative Data Summary
The following table summarizes typical performance data for a validated LC-MS/MS method for Safinamide in plasma.
| Parameter | Result | Reference |
| Linearity Range | 1.0–2000 ng/mL | [3] |
| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL | [3] |
| Intra-day Precision (%RSD) | < 7.63% | [3] |
| Inter-day Precision (%RSD) | < 7.63% | [3] |
| Accuracy | Within ±15% of nominal concentration | [6] |
| Recovery | 92.98%–100.29% | [3] |
| Matrix Effect | 98.93% – 108.19% | [3] |
Visualizations
Caption: Workflow for Safinamide quantification in plasma.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selectscience.net [selectscience.net]
Optimizing LC-MS/MS sensitivity for Safinamide with a deuterated standard
This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols for the quantitative analysis of Safinamide using a deuterated internal standard (Safinamide-d4) by LC-MS/MS.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not seeing any signal for Safinamide or the deuterated standard. What should I check first?
A1: A complete loss of signal can be due to issues with the LC system, the mass spectrometer, or the sample itself. Follow these initial steps:
-
Check System Connections: Ensure the LC outlet tubing is correctly connected to the mass spectrometer's ion source.[1]
-
Verify Mobile Phase Flow: Confirm that the pumps are running and there is a steady flow of mobile phase. Check for any leaks in the system or if the purge valve was left open.[1]
-
Inspect the Ion Source: Visually inspect the ESI needle for a stable spray. If there's no spray, check for clogs in the capillary or issues with the gas supply (nebulizing and drying gases).[2]
-
MS Tune and Calibration: Perform a system tune and calibration to ensure the mass spectrometer is functioning correctly.
-
Sample Integrity: Prepare a fresh, simple standard of Safinamide and its internal standard at a known concentration (e.g., 100 ng/mL) in the mobile phase and inject it directly to confirm the instrument can detect the analytes.[2]
Q2: My signal intensity for Safinamide is low. How can I improve sensitivity?
A2: Low sensitivity can be addressed by optimizing several parameters from sample preparation to MS settings.
-
Mobile Phase Additives: The addition of a mobile phase modifier like 0.1% formic acid is crucial for enhancing the ionization of Safinamide in positive ESI mode.[3][4] Ensure it is fresh and of high purity.[5]
-
Ion Source Optimization: The settings for the ion source, such as capillary voltage, source temperature, and gas flows, are critical. Systematically optimize these parameters by infusing a standard solution of Safinamide.[6] For example, a capillary voltage of 3.0-4.0 kV and a source temperature of around 150°C have been shown to be effective.[3][6]
-
MRM Transition Selection: Ensure you are using the most intense and specific multiple reaction monitoring (MRM) transitions. The transition m/z 303.3 → 215.2 is commonly reported as a high-intensity transition for Safinamide.[7][8]
-
Sample Preparation: An efficient extraction procedure is key. Protein precipitation with acetonitrile is a simple and effective method for plasma samples.[3] However, for complex matrices, a more thorough technique like liquid-liquid extraction might yield a cleaner extract, reducing matrix effects.[9]
Q3: I am observing significant peak tailing or broadening. What is the likely cause?
A3: Poor peak shape can compromise resolution and integration accuracy.
-
Column Condition: The analytical column may be degraded or contaminated. Try flushing the column with a strong solvent or replacing it if performance does not improve.[1]
-
Mobile Phase pH: An inappropriate mobile phase pH can affect the peak shape of ionizable compounds like Safinamide. Using an acidic modifier like formic acid helps ensure consistent protonation and sharp peaks.
-
Extra-Column Volume: Ensure all tubing and connections between the injector, column, and detector are as short as possible and have a minimal internal diameter to reduce dead volume.
Q4: The retention time for my analyte is shifting between injections. What should I do?
A4: Retention time instability can lead to incorrect peak identification and integration.
-
LC System Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially important for gradient elution methods.
-
Mobile Phase Composition: Inconsistent mobile phase preparation can cause shifts. Prepare fresh mobile phases daily and ensure they are thoroughly mixed and degassed. Changes in the mobile phase composition, such as the evaporation of the more volatile organic solvent, can also lead to shifts.[10]
-
Column Temperature: Fluctuations in the column oven temperature will affect retention time. Ensure the column compartment is maintaining a stable temperature (e.g., 40°C).[4][11]
Q5: I suspect ion suppression is affecting my results. How can I confirm and mitigate this?
A5: Ion suppression is a common matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to reduced sensitivity and inaccurate quantification.
-
Confirmation: Perform a post-column infusion experiment. Infuse a constant flow of Safinamide solution into the MS while injecting a blank, extracted matrix sample. A dip in the baseline signal at the retention time of Safinamide indicates ion suppression.
-
Mitigation:
-
Improve Sample Cleanup: Use a more selective sample preparation method (e.g., solid-phase extraction) to remove interfering matrix components.
-
Optimize Chromatography: Adjust the LC gradient to separate Safinamide from the interfering compounds. Using a column with a different chemistry (e.g., C8 instead of C18) can also alter selectivity.[12]
-
Use a Deuterated Internal Standard: A stable isotope-labeled internal standard like Safinamide-d4 is the best way to compensate for matrix effects, as it will be affected similarly to the analyte.[7][8]
-
Quantitative Data Summary
The following table summarizes the key LC-MS/MS parameters for the analysis of Safinamide and its deuterated internal standard, Safinamide-d4, compiled from various validated methods.
| Parameter | Safinamide (Analyte) | Safinamide-d4 (Internal Standard) | Reference(s) |
| Precursor Ion (Q1) [M+H]⁺ | 303.3 m/z | 307.3 m/z | [7][8] |
| Product Ion (Q3) | 215.2 m/z (primary) or 109.0 m/z (secondary) | 215.2 m/z | [6][7][8] |
| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) | [3][4][6] |
| Typical Retention Time | ~1.2 - 2.2 min (method dependent) | Co-elutes or elutes very closely to Safinamide | [3][7] |
Detailed Experimental Protocol
This protocol provides a robust starting point for method development. Optimization may be required based on the specific instrumentation and sample matrix.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the Safinamide-d4 internal standard working solution (e.g., 500 ng/mL).
-
Add 300 µL of cold acetonitrile to precipitate proteins.[3]
-
Vortex the tube for 2 minutes.
-
Centrifuge at 13,000 rpm for 15 minutes to pellet the precipitated proteins.[3]
-
Carefully transfer the supernatant to an autosampler vial for injection.
2. LC-MS/MS Conditions
| Parameter | Recommended Condition |
| LC System | UPLC or HPLC system |
| Column | Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2-5 µL |
| Gradient Elution | 0-0.5 min, 10% B; 0.5-1.0 min, 10% to 90% B; 1.0-2.0 min, 90% B; 2.0-2.1 min, 90% to 10% B; 2.1-3.0 min, 10% B |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization | ESI+ |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Gas | Nitrogen at 650 L/h |
| Desolvation Temp | Can range from 350°C to higher values depending on the instrument |
| Cone Gas | 150 L/h |
| MRM Transitions | Safinamide: 303.3 → 215.2; Safinamide-d4: 307.3 → 215.2 |
(Note: MS parameters such as collision energy and cone voltage should be optimized for your specific instrument by infusing a standard solution of the analytes.)[3][4][7][8]
Visual Workflow
The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.
Caption: Experimental workflow for Safinamide quantification.
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. biotage.com [biotage.com]
- 3. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma [frontiersin.org]
- 5. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. zefsci.com [zefsci.com]
- 11. rjptonline.org [rjptonline.org]
- 12. Safinamide Impurity Profiling by HPLC Assay Methods [sigmaaldrich.com]
Addressing ion suppression in Safinamide analysis with an internal standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the analysis of Safinamide, with a particular focus on mitigating ion suppression using internal standards.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how can it affect my Safinamide analysis?
A1: Ion suppression is a phenomenon observed in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, Safinamide, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3] This can lead to a decreased detector response, resulting in inaccurate and imprecise quantification, and a higher limit of detection.[2] The issue is particularly prevalent in complex biological matrices like plasma.[1]
Q2: I am observing a weaker than expected signal for Safinamide. Could this be due to ion suppression?
A2: A weak signal intensity for Safinamide can indeed be a symptom of ion suppression.[4] This occurs when other components in the sample interfere with the ionization of Safinamide in the mass spectrometer's ion source.[5] Other potential causes for a weak signal include issues with the ion source, such as contamination or improper settings, or problems with the overall instrument sensitivity.[4]
Q3: How can I confirm that ion suppression is occurring in my experiment?
A3: A common method to identify ion suppression is the post-column infusion experiment.[6][7] This involves infusing a constant flow of a Safinamide standard solution into the LC eluent after the analytical column and before the mass spectrometer. A dip in the baseline signal upon injection of a blank sample extract indicates the presence of co-eluting matrix components that are causing ion suppression.[5][7]
Q4: What are the common sources of ion suppression in bioanalytical methods?
A4: Ion suppression can originate from various endogenous and exogenous sources. Endogenous sources include salts, proteins, and metabolites naturally present in the biological sample.[6] Exogenous sources can be introduced during sample collection and preparation, and may include detergents, plasticizers from labware, and mobile phase additives.[6][7]
Q5: How does using an internal standard (IS) help in addressing ion suppression?
A5: An internal standard is a compound with similar physicochemical properties to the analyte that is added at a known concentration to all samples, calibrators, and quality controls.[8] The IS co-elutes with the analyte and experiences similar matrix effects.[8] By calculating the ratio of the analyte peak area to the IS peak area, variations in signal intensity due to ion suppression can be normalized, leading to more accurate and reproducible quantification.[8]
Troubleshooting Guide
Problem: Low or inconsistent Safinamide peak areas.
| Possible Cause | Troubleshooting Step |
| Ion Suppression | - Utilize a suitable internal standard: A stable isotope-labeled (SIL) internal standard like Safinamide-D4 is ideal as it has nearly identical chemical and physical properties to Safinamide.[8] Alternatively, a structural analogue like Diazepam or Diclofenac can be used.[9][10] - Optimize sample preparation: Employ more rigorous sample cleanup techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[3][11] Protein precipitation is a simpler but potentially less clean method.[9][11] - Modify chromatographic conditions: Adjust the gradient elution profile or change the stationary phase to achieve better separation between Safinamide and interfering compounds.[5][7] |
| Contamination | - Clean the ion source: Contaminants can build up in the ion source and affect ionization efficiency.[4] - Check solvents and reagents: Ensure that all solvents and reagents are of high purity and free from contaminants.[4] |
| Instrument Settings | - Optimize mass spectrometer parameters: Ensure that the precursor and product ions, collision energy, and other MS settings are optimized for Safinamide and the internal standard.[10] |
Problem: Poor peak shape (tailing, splitting, or broadening).
| Possible Cause | Troubleshooting Step |
| Column Issues | - Column overload: Reduce the injection volume or dilute the sample.[4] - Column contamination: Flush the column with a strong solvent or replace it if necessary.[4] - Interaction with metal surfaces: For chelating compounds, interactions with the stainless steel column housing can cause poor peak shape and signal suppression. Consider using a metal-free column.[12] |
| Mobile Phase Issues | - Incorrect pH: Ensure the mobile phase pH is appropriate for Safinamide's chemical properties. The addition of modifiers like formic acid can improve peak shape.[9] |
| Injection Technique | - Improper injection: Ensure the injection technique is consistent and does not introduce air bubbles.[4] |
Quantitative Data Summary
The following tables summarize key parameters from published UPLC-MS/MS methods for Safinamide analysis, highlighting the effectiveness of different internal standards and sample preparation techniques in mitigating matrix effects.
Table 1: UPLC-MS/MS Method Parameters for Safinamide Analysis
| Parameter | Method 1[9][13][14] | Method 2[15][16] | Method 3[10] |
| Internal Standard (IS) | Diazepam | Safinamide-D4 | Diclofenac |
| Sample Matrix | Rat Plasma | Human Plasma | Rat Plasma |
| Sample Preparation | Protein Precipitation (Acetonitrile) | Not specified | Protein Precipitation and LLE |
| Chromatographic Column | Acquity UPLC C18 (2.1 mm × 50 mm, 1.7 µm) | CORTECS C18 (100 x 4.6 mm, 2.7 µm) | Not specified |
| Mobile Phase | 0.1% Formic acid-Acetonitrile (Gradient) | 0.1% Formic acid:Methanol (30:70 v/v) | Ammonium acetate and Acetonitrile |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
| MRM Transition (Safinamide) | m/z 303.3 → 215.0 | m/z 303.3 → 215.2 | m/z 303.04 > 109.0 |
| MRM Transition (IS) | m/z 285.0 → 154.0 | m/z 307.3 → 215.2 | m/z 296.06 > 215.0 |
Table 2: Matrix Effect and Recovery Data
| Parameter | Method 1[9][13] | Method 3[10] |
| Safinamide Concentration (ng/mL) | 2.0, 800, 1600 | 0.3, 15, 150, 750 |
| Matrix Effect (%) | 99.95 ± 14.02, 108.19 ± 10.19, 98.93 ± 3.21 | 81.22–90.09 |
| Recovery (%) | 92.98–100.29 | 85.36 |
| Internal Standard Recovery (%) | Not specified | 81.26 (Diclofenac) |
Note: A matrix effect value of 100% indicates no effect, >100% indicates ion enhancement, and <100% indicates ion suppression.[9][13]
Experimental Protocols
Protocol 1: Sample Preparation via Protein Precipitation [9][13][14]
-
To a 100 µL aliquot of plasma sample, add the internal standard solution (e.g., Diazepam).
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Collect the supernatant and inject a portion into the UPLC-MS/MS system.
Protocol 2: UPLC-MS/MS Analysis [9][13][14]
-
UPLC System: Waters Acquity UPLC
-
Column: Acquity UPLC C18 (2.1 mm × 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program: A suitable gradient to separate Safinamide and the internal standard from matrix interferences.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Waters Xevo TQ-S
-
Ionization: Electrospray Ionization (ESI), Positive mode
-
MRM Transitions:
-
Safinamide: m/z 303.3 → 215.0
-
Diazepam (IS): m/z 285.0 → 154.0
-
Visualizations
Caption: Experimental workflow for Safinamide analysis with an internal standard.
References
- 1. providiongroup.com [providiongroup.com]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. longdom.org [longdom.org]
- 4. zefsci.com [zefsci.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Frontiers | Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Navigating the Matrix: A Technical Support Center for Enhanced Safinamide and Safinamide-d4 Recovery
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the recovery of Safinamide and its deuterated internal standard, Safinamide-d4, from complex biological matrices. Achieving high and consistent recovery is crucial for accurate bioanalytical method development and validation, ensuring reliable pharmacokinetic and toxicokinetic data.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low recovery of Safinamide and Safinamide-d4?
A1: Low recovery can stem from several factors, including:
-
Suboptimal Extraction Method: The chosen extraction technique (Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction) may not be suitable for the specific matrix or the physicochemical properties of Safinamide.
-
Incorrect pH: The pH of the sample and extraction solvents plays a critical role. For instance, in Liquid-Liquid Extraction (LLE), the pH should be adjusted to ensure Safinamide is in its neutral, more organic-soluble form.
-
Inappropriate Solvent Selection: The type and volume of the organic solvent used in Protein Precipitation (PPT) and LLE, or the wash and elution solvents in Solid-Phase Extraction (SPE), are critical for efficient extraction.
-
Matrix Effects: Components in the biological matrix (e.g., phospholipids, proteins) can interfere with the extraction process or suppress the analyte signal in the detector.[1][2]
-
Analyte Adsorption: Safinamide or its internal standard may adsorb to container surfaces (e.g., plastic tubes, well plates).
-
Incomplete Elution in SPE: The elution solvent may not be strong enough to completely recover the analytes from the SPE sorbent.
-
Issues with the Internal Standard: Problems with the purity, stability, or concentration of the Safinamide-d4 internal standard can lead to apparent low recovery of the analyte.
Q2: Which extraction method generally provides the highest recovery for Safinamide from plasma?
A2: Both Protein Precipitation (PPT) followed by Liquid-Liquid Extraction (LLE) and standalone PPT have been shown to provide high recoveries for Safinamide in plasma. One study reported an average recovery of 85.36% for Safinamide using a combined PPT-LLE method.[3] Another study utilizing a simple protein precipitation with acetonitrile reported an average recovery rate between 92.98% and 100.29%.[2][4] While direct comparative studies are limited, a well-optimized protein precipitation method with a suitable organic solvent like acetonitrile is often a good starting point due to its simplicity and effectiveness.
Q3: How critical is the pH of the sample during extraction?
A3: The pH is a critical parameter, particularly for Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). For LLE, adjusting the pH of the aqueous sample can significantly influence the partitioning of Safinamide into the organic phase. To maximize extraction into a non-polar organic solvent, the pH should be adjusted to a level where Safinamide is in its non-ionized (neutral) form.
Q4: Can I use the same extraction method for both plasma and urine samples?
A4: While it's possible, the optimal extraction method may differ between plasma and urine due to the significant differences in their composition. Plasma has a high protein content, making protein precipitation a necessary first step in many protocols. Urine, on the other hand, has a much lower protein concentration but can contain a high salt content and a wider variety of metabolites, which might necessitate a more selective method like SPE or LLE to minimize matrix effects.
Troubleshooting Guides
Low Recovery in Protein Precipitation (PPT)
Issue: Consistently low recovery of Safinamide and/or Safinamide-d4 after protein precipitation.
Troubleshooting Steps:
-
Optimize the Precipitating Solvent:
-
Solvent Type: Acetonitrile is a commonly used and effective solvent for precipitating plasma proteins for Safinamide analysis.[4] If you are using another solvent like methanol, consider switching to acetonitrile as it often results in cleaner extracts.
-
Solvent-to-Sample Ratio: A typical starting point is a 3:1 or 4:1 ratio of organic solvent to plasma.[4] If recovery is low, try increasing this ratio to ensure complete protein precipitation.
-
-
Ensure Thorough Vortexing: After adding the organic solvent, vortex the sample vigorously for at least 1-2 minutes to ensure complete mixing and protein denaturation.
-
Optimize Centrifugation:
-
Check for Analyte Stability: Ensure that Safinamide and Safinamide-d4 are stable in the chosen organic solvent.
Logical Workflow for Troubleshooting Low PPT Recovery
A step-by-step guide to resolving low recovery in protein precipitation.
Low Recovery in Liquid-Liquid Extraction (LLE)
Issue: Poor recovery of Safinamide and/or Safinamide-d4 following liquid-liquid extraction.
Troubleshooting Steps:
-
Optimize pH: Adjust the pH of the aqueous sample to render Safinamide neutral, thereby increasing its partitioning into the organic solvent.
-
Select an Appropriate Extraction Solvent:
-
Polarity: The polarity of the extraction solvent should be matched to that of Safinamide. For Safinamide, solvents like ethyl acetate have been used successfully.[3]
-
Solvent Volume: A higher organic-to-aqueous phase ratio (e.g., 7:1) can improve recovery.
-
-
Improve Extraction Efficiency:
-
Vortexing/Mixing: Ensure vigorous and sufficient mixing (e.g., vortex for 2-5 minutes) to maximize the surface area between the two phases and facilitate analyte transfer.
-
Back Extraction: To improve selectivity, after the initial extraction, the organic phase can be back-extracted with a fresh aqueous solution at a pH where the analyte becomes charged, thus transferring it back to the aqueous phase and leaving neutral interferences behind.
-
-
Prevent Emulsion Formation: If an emulsion forms, try adding salt to the aqueous phase or centrifuging at a higher speed for a longer duration.
Experimental Workflow for LLE
A typical workflow for liquid-liquid extraction of Safinamide.
Low Recovery in Solid-Phase Extraction (SPE)
Issue: Inconsistent or low recovery of Safinamide and/or Safinamide-d4 using solid-phase extraction.
Troubleshooting Steps:
-
Select the Correct Sorbent: For a compound like Safinamide, a reversed-phase sorbent such as Oasis HLB is a good starting point due to its broad applicability for acidic, neutral, and basic compounds.
-
Optimize the SPE Protocol:
-
Conditioning and Equilibration: For non-water-wettable sorbents, ensure the sorbent is properly conditioned with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution to prepare it for the sample. Water-wettable sorbents like Oasis HLB may allow for a simplified protocol without these steps.[1][5]
-
Sample Loading: Load the sample at a slow and consistent flow rate to ensure adequate interaction between the analytes and the sorbent.
-
Washing: The wash step is crucial for removing interferences. Use a weak solvent that will wash away interferences without eluting the analytes of interest.
-
Elution: Ensure the elution solvent is strong enough to completely desorb Safinamide and Safinamide-d4 from the sorbent. You may need to test different solvents or solvent mixtures.
-
-
Prevent Sorbent Drying: For non-water-wettable sorbents, do not let the sorbent bed dry out between the equilibration and sample loading steps, as this can significantly reduce recovery.
Experimental Workflow for SPE
A standard workflow for solid-phase extraction.
Data Presentation
Table 1: Comparison of Extraction Methods for Safinamide Recovery from Plasma
| Extraction Method | Sample Pre-treatment | Key Parameters | Reported Recovery of Safinamide | Reported Recovery of Safinamide-d4 | Source |
| Protein Precipitation (PPT) | Acetonitrile | 3:1 Acetonitrile to Plasma Ratio | 92.98% - 100.29% | Not Reported | [2][4] |
| PPT followed by LLE | Acetonitrile, then Ethyl Acetate | 1:1 Acetonitrile to Plasma, then 1mL Ethyl Acetate | 85.36% | 81.26% | [3] |
Note: Recovery percentages can vary significantly based on the specific experimental conditions, including the biological matrix, instrumentation, and the laboratory performing the analysis.
Experimental Protocols
Protocol 1: Protein Precipitation of Safinamide from Human Plasma
This protocol is adapted from a validated UPLC-MS/MS method.[4]
-
Sample Preparation:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Safinamide-d4 internal standard working solution.
-
Add 300 µL of acetonitrile to the tube.
-
-
Precipitation and Extraction:
-
Vortex the tube vigorously for 2 minutes.
-
Centrifuge the tube at 13,000 rpm for 15 minutes.
-
-
Analysis:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an appropriate volume (e.g., 2 µL) of the supernatant into the UPLC-MS/MS system.
-
Protocol 2: Combined Protein Precipitation and Liquid-Liquid Extraction of Safinamide from Human Plasma
This protocol is based on a method developed for the quantification of Safinamide in human plasma.[3]
-
Initial Protein Precipitation:
-
To 50 µL of plasma in a microcentrifuge tube, add 50 µL of acetonitrile.
-
Vortex for 1 minute.
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of ethyl acetate to the tube.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g and 8°C for 10 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
-
Analysis:
-
Inject 5 µL of the reconstituted sample into the UPLC-MS/MS system.
-
Protocol 3: Simplified Solid-Phase Extraction of Safinamide from Plasma (Adapted from a General Protocol)
This is an adapted protocol using a water-wettable polymer-based SPE sorbent like Oasis HLB.[1][5]
-
Sample Pre-treatment:
-
Dilute 250 µL of plasma with 250 µL of 4% phosphoric acid in water.
-
-
Extraction:
-
Load: Directly load the pre-treated sample onto the Oasis HLB µElution plate or cartridge without prior conditioning or equilibration.
-
Wash: Wash the sorbent with 200 µL of 5% methanol in water to remove polar interferences.
-
Elute: Elute Safinamide and Safinamide-d4 with two aliquots of 50 µL of acetonitrile.
-
-
Analysis:
-
The eluate can be directly injected into the LC-MS/MS system or diluted if necessary.
-
References
Technical Support Center: High-Throughput Safinamide Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the high-throughput analysis of Safinamide. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of Safinamide by HPLC and UPLC-MS/MS.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | Secondary interactions with stationary phase: Residual silanol groups on the silica-based column can interact with the amine groups in Safinamide.[1][2][3] | - Optimize mobile phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) can protonate the silanol groups and reduce these interactions.[1][4] - Use an end-capped column: Employ a column with end-capping to block the residual silanol groups.[1] - Add a competing base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase to mask the silanol groups. |
| Column overload: Injecting too concentrated a sample can lead to peak tailing.[4] | - Dilute the sample: Reduce the concentration of the sample before injection.[4] - Reduce injection volume: Decrease the volume of the sample injected onto the column. | |
| Column degradation: Voids in the column packing or a contaminated frit can cause peak distortion.[1][4] | - Use a guard column: Protect the analytical column from contaminants. - Replace the column: If the column is old or damaged, replacement may be necessary.[4] | |
| Inconsistent Retention Times | Changes in mobile phase composition: Inaccurate mixing of mobile phase components or degradation of the mobile phase can lead to shifts in retention time. | - Prepare fresh mobile phase daily: Ensure the mobile phase is freshly prepared and properly degassed. - Check pump performance: Verify that the HPLC/UPLC pump is delivering a consistent and accurate flow rate. |
| Temperature fluctuations: Variations in column temperature can affect retention times.[5] | - Use a column oven: Maintain a constant and controlled column temperature. | |
| Column equilibration: Insufficient equilibration time with the mobile phase before analysis.[5] | - Ensure adequate equilibration: Allow the column to equilibrate with the mobile phase for a sufficient time (typically 10-15 column volumes) until a stable baseline is achieved. | |
| Low Sensitivity/Poor Signal | Suboptimal detection wavelength (HPLC-UV): The selected wavelength may not be the absorbance maximum for Safinamide. | - Determine the optimal wavelength: Scan the UV spectrum of a Safinamide standard to identify the wavelength of maximum absorbance (typically around 226 nm).[6] |
| Ion suppression (LC-MS/MS): Co-eluting matrix components can suppress the ionization of Safinamide in the mass spectrometer.[7] | - Improve sample preparation: Utilize more effective sample clean-up techniques like solid-phase extraction (SPE) to remove interfering matrix components.[1] - Optimize chromatography: Adjust the chromatographic conditions to separate Safinamide from the interfering components. - Use a stable isotope-labeled internal standard: This can help to compensate for matrix effects.[8] | |
| Matrix Effects (in Bioanalysis) | Endogenous components in biological samples: Phospholipids, salts, and other components in plasma or serum can interfere with the analysis.[9] | - Effective sample preparation: Protein precipitation is a common and rapid method. Using acetonitrile has been shown to be effective for Safinamide.[10] For cleaner samples, consider liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[11] - Method of standard additions: This can be used to quantify the analyte in the presence of matrix effects. |
| Ionization enhancement or suppression: The presence of co-eluting substances can either increase or decrease the ionization of Safinamide.[7] | - Assess matrix effect early in method development: Analyze different batches of blank matrix to evaluate the variability of the matrix effect.[9] - Use a suitable internal standard: A stable isotope-labeled internal standard is the preferred choice to compensate for these effects.[8] |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for developing an HPLC method for Safinamide?
A1: A good starting point for an isocratic RP-HPLC method would be a C18 column (e.g., 4.6 x 150 mm, 5 µm) with a mobile phase consisting of a mixture of a phosphate buffer (pH around 3-6) and acetonitrile or methanol in a ratio of approximately 60:40 (v/v). The flow rate can be set to 1.0 mL/min with UV detection at around 226 nm.
Q2: How can I improve the throughput of my Safinamide analysis?
A2: To increase throughput, consider using UPLC (Ultra-Performance Liquid Chromatography) which utilizes smaller particle size columns (e.g., <2 µm) and higher flow rates to achieve faster separation times. Additionally, optimizing sample preparation to reduce processing time, for instance by using simple protein precipitation, can significantly improve overall throughput.[10]
Q3: What are the common mass transitions for Safinamide in UPLC-MS/MS analysis?
A3: For positive electrospray ionization (ESI+), a common precursor ion ([M+H]⁺) for Safinamide is m/z 303.3. A common product ion for quantification is m/z 215.0.[12]
Q4: How should I prepare plasma samples for Safinamide bioanalysis?
A4: A straightforward and high-throughput method is protein precipitation with acetonitrile.[10] For higher sensitivity and cleaner extracts, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed. The choice of method will depend on the required sensitivity and the complexity of the sample matrix.
Q5: What is the mechanism of action of Safinamide?
A5: Safinamide has a dual mechanism of action. It is a selective and reversible inhibitor of monoamine oxidase B (MAO-B), which reduces the degradation of dopamine.[13] Additionally, it blocks voltage-gated sodium and calcium channels, leading to an inhibition of glutamate release.[13][14]
Quantitative Data Summary
Table 1: Example HPLC Method Parameters for Safinamide Analysis
| Parameter | Condition | Reference |
| Column | C18 (4.6 x 150 mm, 5µm) | [15] |
| Mobile Phase | Methanol:Acetonitrile (80:20 v/v) | [15] |
| Flow Rate | 1.0 mL/min | [15] |
| Detection | UV at 282 nm | [15] |
| Retention Time | ~2.5 min | [15] |
Table 2: Example UPLC-MS/MS Method Parameters for Safinamide Bioanalysis
| Parameter | Condition | Reference |
| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | [16] |
| Mobile Phase | A: 0.1% Formic acid in water, B: Acetonitrile (Gradient) | [16] |
| Flow Rate | 0.4 mL/min | [16] |
| Ionization | ESI+ | [16] |
| MRM Transition | m/z 303.3 → 215.0 | [16] |
| Retention Time | ~1.21 min | [16] |
Experimental Protocols
Detailed Methodology for UPLC-MS/MS Analysis of Safinamide in Rat Plasma[16]
1. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples at room temperature.
-
To 100 µL of plasma, add 20 µL of an internal standard working solution (e.g., Diazepam, 500 ng/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject 2 µL of the reconstituted sample into the UPLC-MS/MS system.
2. UPLC-MS/MS Conditions
-
UPLC System: Waters Acquity UPLC I-Class
-
Mass Spectrometer: Waters XEVO TQ-S tandem quadrupole mass spectrometer
-
Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm)
-
Column Temperature: 40°C
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0–0.5 min: 10% B
-
0.5–1.0 min: 10%–90% B
-
1.0–2.0 min: 90% B
-
2.0–2.1 min: 90%–10% B
-
2.1–3.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 500 °C
-
Cone Gas Flow: 150 L/h
-
Desolvation Gas Flow: 650 L/h
-
MRM Transitions:
-
Safinamide: m/z 303.3 → 215.0
-
Diazepam (IS): m/z 285.0 → 154.0
-
Visualizations
Caption: Experimental workflow for Safinamide analysis in plasma.
Caption: Logical troubleshooting workflow for chromatographic issues.
Caption: Dual mechanism of action of Safinamide.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. uhplcs.com [uhplcs.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. hplc.eu [hplc.eu]
- 7. eijppr.com [eijppr.com]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Xadago (Safinamide): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Safinamide - Wikipedia [en.wikipedia.org]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. Frontiers | Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma [frontiersin.org]
Stability issues of Safinamide-d4 in processed samples
Welcome to the technical support center for Safinamide-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential stability issues and to offer troubleshooting support for experiments involving Safinamide-d4 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is Safinamide-d4 and why is it used in bioanalysis?
Safinamide-d4 is a deuterium-labeled version of Safinamide. It is commonly used as an internal standard (IS) in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Using a stable isotope-labeled internal standard like Safinamide-d4 helps to correct for variability during sample preparation and analysis, leading to more accurate and precise quantification of Safinamide in biological samples.[1][2]
Q2: What are the recommended storage conditions for Safinamide-d4 stock and working solutions?
For long-term stability, Safinamide-d4 solid material should be stored at -20°C, where it can be stable for at least four years.[3] Stock solutions of Safinamide-d4 have been shown to be stable under refrigerated (2-8°C) and ambient (room temperature) conditions for a tested period, with minimal degradation.[2] For routine use, it is advisable to store stock solutions at 2-8°C and bring to room temperature before preparing working solutions.
Q3: My analytical results show inconsistent recovery of Safinamide-d4. What could be the cause?
Inconsistent recovery of an internal standard can stem from several factors. One common cause is instability during sample processing. Although Safinamide has been shown to be relatively stable, forced degradation studies indicate it is susceptible to acid and base hydrolysis, as well as oxidative conditions.[4] If your sample processing involves harsh pH conditions or oxidizing agents, this could be a source of Safinamide-d4 degradation. Additionally, ensure that the processed samples are not exposed to high temperatures or intense light for extended periods.
Q4: Can the choice of solvent in sample processing affect the stability of Safinamide-d4?
Yes, the choice of solvent can influence the stability of analytes. While specific studies on the effect of different processing solvents on Safinamide-d4 are not extensively documented, it is a good practice to use high-purity (e.g., HPLC or LC-MS grade) solvents. Some organic solvents can contain impurities (e.g., peroxides in older ethers or aldehydes in alcohols) that could potentially react with the analyte. When performing protein precipitation, commonly used solvents like acetonitrile and methanol are generally acceptable.[5] However, it is crucial to evaluate the stability of Safinamide-d4 in the chosen processing solvents as part of method validation.
Q5: Are there any known issues with freeze-thaw stability for Safinamide-d4?
Studies on Safinamide in plasma have demonstrated good stability after multiple freeze-thaw cycles (e.g., three cycles from -80°C to room temperature).[6] As Safinamide-d4 is structurally very similar, it is expected to exhibit similar freeze-thaw stability. However, if you are observing issues, it is recommended to minimize the number of freeze-thaw cycles for your samples. Aliquoting samples into smaller volumes for single use can be a good strategy.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving potential stability issues with Safinamide-d4 in processed samples.
Diagram: Troubleshooting Workflow for Safinamide-d4 Stability
Caption: A flowchart for troubleshooting inconsistent Safinamide-d4 analytical results.
Quantitative Data Summary
The following table summarizes stability data for Safinamide, which can serve as a proxy for Safinamide-d4 due to their structural similarity.
| Condition | Matrix | Concentration(s) Tested | Duration | Stability Outcome (% Recovery or % Difference) | Reference |
| Ambient Temperature | Stock Solution | Not Specified | - | % difference < 2% | [2] |
| Refrigerated (2-8°C) | Stock Solution | Not Specified | - | % difference < 2% | [2] |
| Room Temperature (23°C) | Rat Plasma | 0.3, 15, 150, 750 ng/mL | 8 hours | Within acceptable limits | [6] |
| Refrigerated (8°C) | Rat Plasma | 0.3, 15, 150, 750 ng/mL | 4 weeks | Within acceptable limits | [6] |
| Freeze-Thaw (-80°C to RT) | Rat Plasma | 0.3, 15, 150, 750 ng/mL | 3 cycles | Within acceptable limits | [6] |
| Long-term (-20°C) | Human Plasma | 5.54 - 21.1 ng/mL | 22 months | Stable | [5] |
| Long-term (-30°C) | Human Plasma | 225.0 pg/mL | 20 days | Stable | [2] |
Experimental Protocols
Protocol 1: Assessment of Bench-Top Stability in Processed Samples
-
Objective: To evaluate the stability of Safinamide-d4 in the final processed sample matrix at ambient temperature.
-
Procedure:
-
Spike a pooled blank biological matrix with Safinamide and Safinamide-d4 at low and high quality control (QC) concentrations.
-
Process these samples using your established extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Divide the final extracts into two sets. Analyze one set immediately (T=0).
-
Leave the second set on the bench-top at room temperature for a predefined period that mimics the expected run time of an analytical batch (e.g., 4, 8, or 24 hours).
-
Analyze the second set of samples.
-
Calculate the percent difference between the mean response at T=0 and the subsequent time points. A difference of <15% is typically considered acceptable.
-
Diagram: Bench-Top Stability Experimental Workflow
Caption: Workflow for evaluating the bench-top stability of Safinamide-d4.
Protocol 2: Forced Degradation Study
-
Objective: To identify potential degradation pathways for Safinamide-d4.
-
Procedure:
-
Prepare solutions of Safinamide-d4 in appropriate solvents.
-
Subject these solutions to various stress conditions in separate experiments:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Heat the solution at 80°C.
-
Photodegradation: Expose the solution to UV light (e.g., 254 nm).
-
-
Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acid and base samples before analysis.
-
Analyze the samples by LC-MS/MS to determine the remaining percentage of Safinamide-d4 and to identify any major degradation products.
-
Diagram: Potential Degradation Pathways
Caption: Stress conditions leading to the degradation of Safinamide-d4.
References
Safinamide-d4 Technical Support Center: Enhancing Bioanalytical Assay Precision
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Safinamide-d4 to minimize variability in bioanalytical assays. The following sections offer detailed troubleshooting advice, frequently asked questions, experimental protocols, and comparative data to ensure the robust and reliable quantification of Safinamide.
Troubleshooting Guide
This guide addresses common issues encountered during the use of Safinamide-d4 as an internal standard in bioanalytical methods, particularly with LC-MS/MS.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Safinamide-d4 Signal | Inconsistent sample preparation (e.g., pipetting errors, incomplete extraction). | Ensure consistent and precise pipetting of the internal standard solution to all samples, standards, and quality controls. Optimize the extraction procedure to ensure high and reproducible recovery for both Safinamide and Safinamide-d4. |
| Matrix effects leading to ion suppression or enhancement. | Evaluate matrix effects during method development by comparing the response of Safinamide-d4 in neat solution versus in extracted blank matrix. If significant matrix effects are observed, consider further sample cleanup, chromatographic optimization to separate Safinamide from interfering matrix components, or the use of a different ionization source. | |
| Instrument instability (e.g., fluctuating spray voltage, detector fatigue). | Perform regular instrument maintenance and calibration. Monitor system suitability throughout the analytical run by injecting quality control samples at regular intervals. | |
| Chromatographic Peak Tailing or Splitting for Safinamide-d4 | Poor column performance or contamination. | Use a guard column to protect the analytical column. If peak shape degrades, wash the column according to the manufacturer's instructions or replace it. |
| Inappropriate mobile phase pH. | Optimize the mobile phase pH to ensure consistent ionization of Safinamide and Safinamide-d4. | |
| Sample solvent incompatibility with the mobile phase. | Ensure the final sample solvent is compatible with the initial mobile phase conditions to prevent peak distortion. | |
| Shift in Safinamide-d4 Retention Time Relative to Safinamide | "Deuterium isotope effect" can sometimes lead to slight chromatographic separation from the unlabeled analyte, especially in reverse-phase chromatography. | While complete co-elution is ideal, a small, consistent separation is often acceptable.[1] Ensure the peak integration parameters are set appropriately for both analytes. If the separation is significant and inconsistent, re-evaluate the chromatographic conditions (e.g., gradient, temperature). |
| Inaccurate Quantification (Poor Precision and/or Accuracy) | Isotopic interference from the unlabeled analyte. | Ensure the mass spectrometer has sufficient resolution to distinguish between the isotopic peaks of Safinamide and Safinamide-d4. |
| Instability of Safinamide-d4 in the biological matrix or stock solutions. | Perform stability studies of Safinamide-d4 in the relevant biological matrix under the expected storage and handling conditions.[2] Store stock solutions at appropriate temperatures and monitor for degradation. | |
| Potential for hydrogen-deuterium (H/D) exchange. | The position of the deuterium labels on Safinamide-d4 is designed to be on non-exchangeable sites.[3] However, exposure to harsh pH or temperature conditions during sample processing should be minimized to prevent any potential for H/D exchange. |
Frequently Asked Questions (FAQs)
Q1: Why should I use Safinamide-d4 as an internal standard for Safinamide quantification?
A1: Safinamide-d4 is a stable isotope-labeled (SIL) internal standard, which is considered the gold standard for quantitative bioanalysis by LC-MS/MS.[1] Because it is structurally and chemically almost identical to Safinamide, it co-elutes chromatographically and experiences similar extraction recovery and matrix effects. This allows it to effectively compensate for variations during sample preparation and analysis, leading to improved precision and accuracy in the quantification of Safinamide.
Q2: How do I choose the optimal concentration of Safinamide-d4 for my assay?
A2: The concentration of the internal standard should be consistent across all samples and produce a response that is within the linear range of the detector and similar in intensity to the analyte at a clinically relevant concentration. A common practice is to use a concentration that is in the mid-range of the calibration curve.
Q3: Can I use a different internal standard for Safinamide analysis?
A3: While other compounds can be used as internal standards, a SIL internal standard like Safinamide-d4 is highly recommended for LC-MS/MS analysis to minimize variability. If Safinamide-d4 is not available, a structural analog with similar physicochemical properties may be considered, but it will require more extensive validation to ensure it adequately tracks Safinamide throughout the analytical process. A study on the UPLC-MS/MS quantification of Safinamide in rat plasma successfully utilized diazepam as an internal standard.[4][5]
Q4: What are the critical parameters to monitor during method validation when using Safinamide-d4?
A4: During method validation, it is crucial to assess linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability of both Safinamide and Safinamide-d4.[2] Pay close attention to the consistency of the internal standard response across all validation samples.
Q5: How can I be sure of the stability of the deuterium labels on Safinamide-d4?
A5: The deuterium atoms in Safinamide-d4 are placed on stable positions of the molecule, making them unlikely to exchange with protons from the solvent or matrix under typical bioanalytical conditions.[3] However, it is good practice to avoid exposing the samples to extreme pH or temperature for prolonged periods.
Experimental Protocols
Protocol 1: UPLC-MS/MS Quantification of Safinamide in Human Plasma
This protocol is based on the validated method described by Tammisetty et al. (2020).[2][6]
1. Preparation of Stock and Working Solutions:
-
Safinamide Stock Solution (1.0 mg/mL): Prepare in methanol.
-
Safinamide-d4 Stock Solution (1.0 mg/mL): Prepare in methanol.
-
Safinamide Working Standards: Serially dilute the stock solution in a mobile phase of 0.1% formic acid in water:methanol (30:70 v/v) to prepare a range of concentrations.
-
Safinamide-d4 Working Solution (75.00 pg/mL): Dilute the stock solution in the mobile phase.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 100 µL of the Safinamide-d4 working solution (75.00 pg/mL).
-
Add 3.0 mL of acetonitrile, vortex for 10 minutes, and centrifuge at 5500 rpm for 15 minutes at 25°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 50°C.
-
Reconstitute the residue with 100 µL of the mobile phase and inject into the UPLC-MS/MS system.
3. UPLC-MS/MS Conditions:
-
UPLC System: QSight Triple Quad UPLC-ESI-MS/MS system (Perkin Elmer) with a QSight LX50 UHPLC.[2]
-
Column: CORTECS C18 (100 x 4.6 mm, 2.7 µm).[2]
-
Mobile Phase: 0.1% formic acid in water:methanol (30:70 v/v).[2]
-
Flow Rate: 0.8 mL/min.[2]
-
Total Run Time: 4 minutes.[2]
-
Mass Spectrometer: ESI in positive ion mode.
-
MRM Transitions:
Protocol 2: UPLC-MS/MS Quantification of Safinamide in Rat Plasma (for comparative purposes)
This protocol is based on a method for Safinamide in rat plasma, which used a different internal standard but provides a useful comparison of chromatographic conditions.[4][5]
1. Preparation of Stock and Working Solutions:
-
Safinamide Stock Solution (1.0 mg/mL): Prepare in methanol.
-
Internal Standard (Diazepam) Stock Solution (1.0 mg/mL): Prepare in methanol.
-
Safinamide Working Standards: Prepare by serial dilution in methanol.
-
Internal Standard Working Solution (500 ng/mL): Prepare by diluting the stock solution in methanol.
2. Sample Preparation (Protein Precipitation):
-
To a plasma sample, add the internal standard working solution.
-
Precipitate proteins by adding acetonitrile.
-
Vortex and centrifuge to pellet the proteins.
-
Inject the supernatant into the UPLC-MS/MS system.
3. UPLC-MS/MS Conditions:
-
UPLC System: A standard UPLC system.
-
Column: Acquity UPLC C18 (2.1 mm × 50 mm, 1.7 µm).[4]
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.[4]
-
Mass Spectrometer: ESI in positive ion mode.
-
MRM Transitions:
Data Presentation
Table 1: Method Validation Parameters for Safinamide Quantification using Safinamide-d4 in Human Plasma
Data from Tammisetty et al. (2020)[2][6]
| Parameter | Result |
| Linearity Range | 113.0 - 338.0 pg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 10% |
| Intra-day Accuracy (% Bias) | Within ±8% |
| Inter-day Accuracy (% Bias) | Within ±8% |
| Mean Recovery of Safinamide | 99.07% |
| Mean Recovery of Safinamide-d4 | 99.55% |
Table 2: Comparative UPLC-MS/MS Conditions
| Parameter | Method 1 (Human Plasma) [2][6] | Method 2 (Rat Plasma) [4][5] |
| Internal Standard | Safinamide-d4 | Diazepam |
| Column | CORTECS C18 (100 x 4.6 mm, 2.7 µm) | Acquity UPLC C18 (2.1 mm × 50 mm, 1.7 µm) |
| Mobile Phase | Isocratic: 0.1% formic acid in water:methanol (30:70) | Gradient: 0.1% formic acid in water and acetonitrile |
| Flow Rate | 0.8 mL/min | Not specified |
| Safinamide Transition | m/z 303.3 → 215.2 | m/z 303.3 → 215.0 |
| Internal Standard Transition | m/z 307.3 → 215.2 | m/z 285.0 → 154.0 |
Visualizations
Caption: Experimental workflow for Safinamide quantification.
Caption: Role of Safinamide-d4 in reducing variability.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Optimizing mobile phase for better separation of Safinamide and its deuterated analog
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Safinamide and its deuterated analog.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for separating Safinamide and its deuterated analog?
A1: A common starting point for the separation of Safinamide and its deuterated analog is reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UPLC). Commonly used stationary phases are C18 or C8 columns.[1][2][3][4] The mobile phase often consists of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid, trifluoroacetic acid, or a buffer such as ammonium acetate or sodium di-hydrogen phosphate.[1][4][5][6]
Q2: Why is the choice of mobile phase pH important for this separation?
A2: The pH of the mobile phase is a critical parameter as it influences the ionization state of Safinamide, which is a weakly basic compound.[7] Consistent pH control is essential for achieving reproducible retention times and peak shapes. For ionizable compounds, operating at a pH at least 2 units away from the analyte's pKa is generally recommended to ensure a consistent ionization state and avoid peak shape issues.[7]
Q3: Can I use the same method for both quantification and impurity profiling?
A3: While it is possible, methods for quantification are typically optimized for speed and sensitivity for the target analytes (Safinamide and its deuterated internal standard). Impurity profiling methods, on the other hand, require sufficient resolution to separate the main components from various potential impurities and degradation products, which might necessitate longer run times or different gradient profiles.[1][8]
Q4: What is the "chromatographic deuterium effect" and how does it affect my separation?
A4: The chromatographic deuterium effect (CDE) refers to the potential for deuterated compounds to have slightly different retention times than their non-deuterated counterparts.[9] This can be attributed to subtle differences in hydrophobicity and electronic interactions.[9] While often minimal, this effect can be significant enough to cause partial separation or peak broadening if not properly managed. The choice of stationary phase and mobile phase can influence the magnitude of the CDE.[9][10]
Troubleshooting Guides
Issue 1: Poor Resolution or Co-elution of Safinamide and its Deuterated Analog
Symptoms:
-
A single, broad peak instead of two distinct peaks.
-
Overlapping peaks with a resolution value (Rs) less than 1.5.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Inappropriate Mobile Phase Composition | 1. Adjust Organic Solvent Percentage: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol) will generally increase retention times and may improve resolution. Try a stepwise reduction of the organic component.[7] 2. Change Organic Solvent: Switching from methanol to acetonitrile, or vice versa, can alter selectivity due to different solvent properties. |
| Incorrect pH of the Mobile Phase | Modify the pH of the aqueous component of the mobile phase. For a basic compound like Safinamide, a lower pH (e.g., using formic or trifluoroacetic acid) will ensure it is in its protonated form, which can lead to sharper peaks and potentially better separation. |
| Suboptimal Stationary Phase | If mobile phase optimization is insufficient, consider a different column. A column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) can offer different selectivity.[10] |
| Gradient Profile is Too Steep | If using a gradient elution, a shallower gradient (i.e., a slower increase in the organic solvent percentage over time) can improve the separation of closely eluting compounds. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetric peaks with a tailing factor greater than 2 or less than 1.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Secondary Interactions with Stationary Phase | 1. Adjust Mobile Phase pH: Peak tailing for basic compounds like Safinamide can occur due to interactions with residual silanol groups on the silica-based stationary phase. Lowering the pH with an acidic modifier (e.g., 0.1% formic acid) can suppress this interaction. 2. Add an Ion-Pairing Reagent: For challenging separations of ionic compounds, an ion-pairing reagent can be added to the mobile phase to improve peak shape.[11] |
| Column Overload | Reduce the injection volume or the concentration of the sample. Overloading the column is a common cause of peak fronting. |
| Sample Solvent Incompatibility | The solvent used to dissolve the sample should ideally be the same as the initial mobile phase, or weaker. Injecting a sample in a solvent much stronger than the mobile phase can lead to peak distortion. |
| Column Contamination or Degradation | If the problem persists, the column may be contaminated or nearing the end of its lifespan. Try flushing the column according to the manufacturer's instructions or replace it.[7] |
Experimental Protocols
Representative UPLC-MS/MS Method
This protocol is a representative method for the quantification of Safinamide using its deuterated analog as an internal standard.
-
Instrumentation: UPLC system coupled with a tandem quadrupole mass spectrometer.
-
Column: ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm).[12]
-
Mobile Phase:
-
Gradient Program:
-
0–0.5 min: 10% B
-
0.5–1.0 min: 10%–90% B
-
1.0–2.0 min: 90% B
-
2.0–2.1 min: 90%–10% B
-
2.1–3.0 min: 10% B[12]
-
-
Flow Rate: 0.4 mL/min.[12]
-
Column Temperature: 40°C.[12]
-
Injection Volume: 2 µL.[12]
-
Detection: Mass Spectrometry in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).[4][12]
Data Presentation
Table 1: Comparison of Reported Chromatographic Conditions for Safinamide Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Technique | HPLC-DAD | RP-HPLC | UPLC-MS/MS | UPLC-MS/MS |
| Column | Ascentis® Express C8 (150 x 4.6 mm, 5 µm)[1] | Symmetry ODS RP C18 (15mm x 4.6mm, 5µm)[2] | CORTECS C18 (100 x 4.6 mm, 2.7 µ)[4] | Acquity UPLC C18 (50 x 2.1 mm, 1.7 µm)[13] |
| Mobile Phase A | 0.1% Trifluoroacetic acid in water[1] | Methanol[2] | 0.1% Formic acid in water[4] | 0.1% Formic acid in water[13] |
| Mobile Phase B | Acetonitrile[1] | Acetonitrile[2] | Methanol[4] | Acetonitrile[13] |
| Elution Mode | Gradient[1] | Isocratic (80:20 v/v)[2] | Isocratic (30:70 v/v)[4] | Gradient[13] |
| Flow Rate | 1.5 mL/min[1] | 1.0 mL/min[2] | 0.8 mL/min[4] | 0.4 mL/min |
| Detection | DAD | UV (282 nm)[2] | MS/MS | MS/MS |
| Retention Time | Not specified for single analyte | 2.55 min[2] | 2.22 min[4] | 1.21 min[12] |
Visualizations
Caption: A logical workflow for troubleshooting and optimizing the mobile phase for better separation.
Caption: A diagram illustrating common issues and their primary troubleshooting paths.
References
- 1. Safinamide Impurity Profiling by HPLC Assay Methods [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A validated chiral liquid chromatographic method for the enantiomeric separation of safinamide mesilate, a new anti-Parkinson drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Calibration curve issues in Safinamide quantification and how to solve them
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the quantification of Safinamide, with a specific focus on addressing challenges related to calibration curves.
Troubleshooting Guide: Calibration Curve Issues
This section addresses common problems encountered during the construction and validation of calibration curves for Safinamide quantification.
Q1: Why is my Safinamide calibration curve showing non-linearity?
A1: Non-linearity in your calibration curve can stem from several sources. Here are the most common culprits and how to address them:
-
Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration.
-
Solution: Dilute your upper-level calibration standards and high-concentration samples to fall within the demonstrated linear range of the detector.[1] Check the instrument's linear dynamic range specifications.
-
-
Improper Standard Preparation: Errors in serial dilutions are a frequent cause of non-linearity.
-
Solution: Carefully prepare fresh calibration standards. Use calibrated pipettes and high-purity solvents. It is recommended to prepare two separate stock solutions to verify accuracy.
-
-
Inappropriate Regression Model: A simple linear regression (y = mx + c) with equal weighting may not be appropriate if the variance of the data changes across the concentration range.
-
Solution: Evaluate the use of a weighted linear regression model (e.g., 1/x or 1/x²). This gives less weight to the higher concentration standards, which often have greater absolute error.
-
-
Chemical or Instrumental Issues: Analyte degradation, injector issues, or inconsistent ionization in the mass spectrometer can all lead to non-linear responses.
Q2: My calibration curve has a poor correlation coefficient (R² < 0.99) or a significant y-intercept. What does this indicate?
A2: A low R² value or a y-intercept that is significantly different from zero suggests issues with precision, accuracy, or baseline interference.
-
Contamination: The blank matrix (e.g., plasma) or the reconstitution solvent may be contaminated with Safinamide or an interfering substance.
-
Solution: Analyze multiple sources of blank matrix to ensure they are free from endogenous interferences at the retention time of Safinamide and the internal standard (IS).[5] Prepare fresh mobile phases and reconstitution solvents.
-
-
Carryover: Residual analyte from a high-concentration sample can be carried over in the injection port or column, affecting the subsequent blank or low-concentration sample.
-
Solution: Optimize the needle wash procedure on your autosampler. Inject a series of blank samples after the highest calibration standard to check for carryover.
-
-
Incorrect Peak Integration: Inconsistent or incorrect integration of the chromatographic peaks, especially at the lower limit of quantification (LLOQ), can skew the regression.
-
Solution: Manually review the peak integration for all calibration standards. Ensure that the baseline is set correctly and that the entire peak area is being measured consistently.
-
Q3: I'm observing high variability and poor reproducibility in my quality control (QC) samples and calibration standards. What are the likely causes?
A3: Poor precision and reproducibility can invalidate your analytical run. The relative standard deviation (RSD) for intra-day and inter-day precision should typically be less than 15%.[6][7]
-
Inconsistent Sample Preparation: This is a major source of variability, particularly with manual techniques like liquid-liquid extraction (LLE) or protein precipitation (PPT).
-
Solution: Ensure consistent vortexing times, accurate pipetting of all reagents, and controlled evaporation and reconstitution steps. Automating sample preparation can significantly improve reproducibility.
-
-
Analyte or Internal Standard (IS) Instability: Safinamide or the IS may be degrading during sample storage or processing.
-
Instrument Performance: Fluctuations in pump pressure, column temperature, or mass spectrometer sensitivity can lead to variable results.
-
Solution: Run system suitability tests before each analytical batch to ensure the instrument is performing optimally. Monitor retention times, peak areas, and peak shapes of the IS across the run.
-
Q4: How do I know if matrix effects are impacting my calibration curve, and how can I solve this?
A4: The matrix effect is the alteration of ionization efficiency (suppression or enhancement) of the analyte due to co-eluting components from the biological sample.[8][9] It can significantly compromise the accuracy and reliability of your method.
-
Assessing Matrix Effect: The most common way to quantify matrix effect is through a post-extraction spike experiment.[8]
-
Extract blank plasma from at least six different sources.
-
Spike the extracted blank matrix with Safinamide and IS at low and high concentrations.
-
Compare the peak areas to those of the analyte and IS in a neat solution (e.g., mobile phase) at the same concentration.
-
The matrix factor is calculated as the ratio of the peak area in the presence of matrix to the peak area in the neat solution. A value <1 indicates suppression, while a value >1 indicates enhancement.[8]
-
-
Mitigating Matrix Effect:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS (e.g., Safinamide-d3) will have nearly identical chromatographic behavior and ionization efficiency to the analyte, correcting for signal variations.[10]
-
Improve Sample Cleanup: More rigorous sample preparation techniques like solid-phase extraction (SPE) can remove more interfering components than protein precipitation.[9][11]
-
Optimize Chromatography: Modify your chromatographic method (e.g., change the gradient, use a different column) to separate Safinamide from the co-eluting matrix components.[11]
-
Frequently Asked Questions (FAQs)
Q5: What is a typical linear range for Safinamide quantification in plasma?
A5: The linear range depends on the specific method and instrumentation. However, published UPLC-MS/MS methods have demonstrated excellent linearity over wide concentration ranges.
| Method Type | Linear Range (ng/mL) | Correlation Coefficient (R²) | Reference |
| UPLC-MS/MS | 0.1 - 1000 | 0.998 | [5] |
| UPLC-MS/MS | 1.0 - 2000 | 0.9958 | [7][12][13] |
| Spectrofluorimetric | 10.0 - 1000 | 0.9997 | [14] |
| RP-HPLC | 2 - 10 (µg/mL) | 0.9939 | [15] |
Q6: What are the recommended procedures for preparing Safinamide stock and calibration solutions?
A6: Proper preparation of standards is critical for accuracy.
-
Stock Solutions: Prepare primary stock solutions of Safinamide and the internal standard (if used) at a concentration of 1 mg/mL in a solvent like DMSO or methanol.[5][7][12] These stocks should be stored at low temperatures (e.g., -80 °C).[5]
-
Working Solutions: Create intermediate working solutions by serially diluting the stock solutions with a suitable diluent, such as acetonitrile/water (50:50 v/v).[5]
-
Calibration Standards: Spike appropriate amounts of the working solutions into blank biological matrix (e.g., drug-free human or rat plasma) to achieve the desired concentration levels for the calibration curve.[5][7][12]
Q7: What are the most common sample preparation techniques for Safinamide in plasma?
A7: The goal of sample preparation is to extract Safinamide from the biological matrix and remove proteins and other components that could interfere with the analysis.
-
Protein Precipitation (PPT): This is a simple and fast technique. Typically, a cold organic solvent like acetonitrile is added to the plasma sample to precipitate proteins.[12][13] After vortexing and centrifugation, the supernatant is collected for analysis.
-
Liquid-Liquid Extraction (LLE): This technique offers a cleaner extract than PPT. After adding the IS, a water-immiscible organic solvent (e.g., ethyl acetate) is added to the plasma.[5] Following vortexing and centrifugation, the organic layer containing the analyte is transferred, evaporated to dryness, and reconstituted in the mobile phase.[5]
Q8: How should I select an internal standard (IS) for Safinamide analysis?
A8: An ideal internal standard should be a compound that behaves similarly to the analyte during sample preparation and analysis but is distinguishable by the detector.
-
Stable Isotope-Labeled (SIL) IS: The best choice is a SIL version of Safinamide (e.g., Safinamide-d3).[10] It co-elutes with the analyte and experiences the same matrix effects, providing the most accurate correction.
-
Structural Analog: If a SIL-IS is unavailable, a structural analog can be used. Diazepam has been successfully used as an internal standard in some UPLC-MS/MS methods for Safinamide.[12][13] The IS should not be present in the study samples and must not interfere with the analyte peak.
Experimental Protocols & Visualizations
Protocol 1: Preparation of Calibration Standards and QC Samples
This protocol is based on a validated UPLC-MS/MS method.[5]
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Safinamide by dissolving an accurate amount in DMSO. Prepare a separate stock solution for the internal standard (e.g., 1 mg/mL of a suitable compound in DMSO).
-
Working Solutions: Serially dilute the stock solutions with acetonitrile/water (50:50, v/v) to create a series of working solutions at different concentrations.
-
Spiking: Spike appropriate volumes of the working solutions into drug-free human plasma to create calibration standards at final concentrations ranging from 0.1 ng/mL to 1000 ng/mL.
-
Quality Control (QC) Samples: Independently prepare QC samples at a minimum of three concentration levels (low, medium, high) by spiking a separate stock solution into the blank matrix.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is adapted from a published method.[5]
-
Pipette 100 µL of a calibration standard, QC sample, or unknown sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution and vortex for 10 seconds.
-
Add 50 µL of acetonitrile and vortex for 1 minute.
-
Add 1 mL of ethyl acetate, vortex for 30 seconds, and then centrifuge at 10,000 x g for 10 minutes at 8 °C.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen or using a vacuum concentrator at 40 °C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the UPLC-MS/MS system.
Diagrams
Caption: A typical experimental workflow for quantifying Safinamide in biological samples.
Caption: A logical workflow for troubleshooting non-linear calibration curves.
Caption: Illustration of how matrix components can suppress or enhance the analyte signal.
References
- 1. tajhizshimi.com [tajhizshimi.com]
- 2. ijpbs.com [ijpbs.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability-indicating spectrophotometric quantification of safinamide in the presence of its possible degradation product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. wjpsonline.com [wjpsonline.com]
- 7. Frontiers | Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma [frontiersin.org]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ecofriendly micellar mediated spectrofluorimetric method for ultrasensitive quantification of the antiparkinsonian drug safinamide in pharmaceutical formulation and spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
Validation & Comparative
A Head-to-Head Comparison of Bioanalytical Methods for Safinamide Quantification: Safinamide-d4 vs. an Alternative Internal Standard
For researchers and scientists in the field of drug development and bioanalysis, the accurate quantification of therapeutic agents in biological matrices is paramount. This guide provides a detailed comparison of two distinct bioanalytical methods for the quantification of Safinamide, a selective monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease. The primary focus is on a validated UPLC-MS/MS method utilizing its deuterated analogue, Safinamide-d4, as an internal standard (IS), benchmarked against a method employing a different internal standard, Diazepam.
This comparison aims to provide an objective overview of the performance of each method, supported by experimental data, to aid researchers in selecting the most appropriate approach for their pharmacokinetic and toxicokinetic studies.
Performance Data at a Glance
The following tables summarize the key quantitative performance parameters of the two bioanalytical methods for Safinamide.
Table 1: Method using Safinamide-d4 as Internal Standard
| Parameter | Performance |
| Linearity Range | 113.0 - 338.0 pg/mL[1] |
| Lower Limit of Quantification (LLOQ) | 35.84 pg/mL[1] |
| Intra-day Precision (% CV) | Within 10%[1][2] |
| Inter-day Precision (% CV) | Within 10%[1][2] |
| Accuracy | Within 8%[1][2] |
| Mean Recovery (Safinamide) | 99.07%[1] |
| Mean Recovery (Safinamide-d4) | 99.55%[1] |
| Correlation Coefficient (r²) | > 0.998[1][2] |
Table 2: Method using Diazepam as Internal Standard
| Parameter | Performance |
| Linearity Range | 1.0 - 2000 ng/mL[3][4] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[3][4] |
| Intra-day Precision (% CV) | < 5.86%[3][4] |
| Inter-day Precision (% CV) | < 6.42%[3][4] |
| Accuracy | -7.63% to 4.02%[3][4] |
| Mean Recovery (Safinamide) | 92.98% - 100.29%[3][5] |
| Correlation Coefficient (r²) | Not explicitly stated, but linearity is confirmed |
Experimental Workflow
The following diagram illustrates the general workflow for the bioanalytical method validation of Safinamide in a biological matrix.
Caption: General workflow for the bioanalytical method validation of Safinamide.
Detailed Experimental Protocols
Method 1: UPLC-MS/MS with Safinamide-d4 as Internal Standard
This method demonstrates high sensitivity for the quantification of Safinamide in human plasma.
1. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of Safinamide and Safinamide-d4 in methanol at a concentration of 1.0 mg/mL.[1]
-
Prepare working standard solutions of Safinamide by serially diluting the stock solution with the mobile phase (0.1% Formic Acid solution: Methanol, 30:70% v/v).[1]
-
Prepare the internal standard spiking solution (Safinamide-d4) at a concentration of 75.0 pg/mL from its stock solution using the mobile phase.[1]
2. Sample Preparation:
-
To an aliquot of the aqueous standard solution, add 100 µL of the 75.00 pg/mL Safinamide-d4 internal standard solution.[1]
-
Vortex the mixture for 5 minutes.[1]
3. UPLC-MS/MS Conditions:
-
Chromatographic System: QSight Triple Quad UPLC-ESI-MS/MS system (Perkin Elmer) with a QSight LX50 UHPLC.[1]
-
Mobile Phase: 0.1% Formic acid solution: Methanol (30:70% v/v).[1][2]
-
Mass Spectrometric Detection:
Method 2: UPLC-MS/MS with Diazepam as Internal Standard
This method provides a robust approach for quantifying Safinamide in rat plasma.[3][4]
1. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of Safinamide and Diazepam in LC grade methanol at a concentration of 1.0 mg/mL.[3][4]
-
Dilute the stock solutions to prepare calibration and control solutions.[3][4]
-
Prepare the internal standard (Diazepam) working solution by diluting the stock solution in methanol to a concentration of 500 ng/mL.[3][4]
2. Sample Preparation:
-
To 100 µL of plasma sample, add 20 µL of the IS working solution (500 ng/mL).[3]
-
Add 300 µL of acetonitrile to precipitate proteins.[3]
-
Vortex the tube for 2.0 minutes.[3]
-
Centrifuge at 13,000 rpm for 15 minutes.[3]
-
Inject 2 µL of the supernatant into the UPLC-MS/MS system.[3]
3. UPLC-MS/MS Conditions:
-
Mobile Phase: Gradient elution with 0.1% formic acid-acetonitrile.[3][5]
-
Mass Spectrometric Detection:
Concluding Remarks
Both presented methods offer reliable and validated approaches for the quantification of Safinamide in biological matrices. The choice between using a deuterated internal standard like Safinamide-d4 or an alternative such as Diazepam will depend on the specific requirements of the study, including desired sensitivity, matrix effects, and availability of the internal standard. The method utilizing Safinamide-d4 demonstrates exceptional sensitivity in the picogram per milliliter range, making it highly suitable for studies requiring very low limits of quantification. The method with Diazepam as the internal standard provides a wider linear range and a simpler protein precipitation extraction procedure, which may be advantageous for higher concentration studies and high-throughput applications. Researchers should carefully consider the performance characteristics and experimental protocols outlined in this guide to select the most fitting bioanalytical method for their research needs.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. wjpsonline.com [wjpsonline.com]
Precision in Bioanalysis: A Comparative Guide to Internal Standards for Safinamide Quantification
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is paramount for the development of robust and reliable bioanalytical methods. This guide provides a comparative analysis of the inter-day and intra-day precision for the quantification of Safinamide, a crucial therapeutic agent for Parkinson's disease, using its deuterated analogue, Safinamide-d4, and an alternative internal standard, Diazepam.
This report synthesizes experimental data from published studies to offer a clear comparison of method performance, supported by detailed experimental protocols and workflow visualizations. The data underscores the excellent reproducibility and accuracy achievable with Safinamide-d4, positioning it as a superior choice for high-stakes bioanalytical applications.
Performance Data: Inter-day and Intra-day Precision
The precision of an analytical method is a critical measure of its reproducibility. The following tables summarize the inter-day and intra-day precision for Safinamide quantification using two different internal standards. Precision is expressed as the relative standard deviation (% RSD).
Table 1: Precision Data with Safinamide-d4 as Internal Standard
| Parameter | Precision (% RSD) |
| Intra-day Precision | < 10% |
| Inter-day Precision | < 10% |
| Data sourced from a study demonstrating good reproducibility of the analytical method.[1][2] |
Table 2: Precision Data with Diazepam as Internal Standard
| Study | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) |
| Study A[3][4] | < 7.63% | < 7.63% |
| Study B[3][4] | ≤ 5.86% | ≤ 6.42% |
| Study C[5] | 5.50% - 13.20% | 5.50% - 12.16% |
The data indicates that while both internal standards can yield acceptable precision, the use of a stable isotope-labeled internal standard like Safinamide-d4 provides a high degree of consistency, with precision values reliably falling within 10%. Methods employing Diazepam have shown a wider range of precision, with one study reporting values up to 13.20%.[5]
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. The following sections outline the key experimental protocols for the quantification of Safinamide using Safinamide-d4 and Diazepam as internal standards.
Method 1: Quantification of Safinamide using Safinamide-d4 Internal Standard
This method utilizes Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) for the sensitive and specific quantification of Safinamide in biological matrices.[1][2]
Sample Preparation:
-
To 100 µL of plasma sample, add 100 µL of the internal standard working solution (Safinamide-d4).
-
Add 3.0 mL of acetonitrile for protein precipitation.
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 5500 rpm for 15 minutes at 25 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas at 50 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic Conditions:
-
System: UPLC-MS/MS
-
Column: CORTECS C18 (100 x 4.6 mm, 2.7 µm)
-
Mobile Phase: 0.1% Formic Acid in Water:Methanol (30:70 v/v)
-
Flow Rate: 0.8 mL/min
-
Total Analysis Time: 4 minutes
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Mass Transitions (m/z):
-
Safinamide: 303.3 → 215.2
-
Safinamide-d4: 307.3 → 215.2
-
Method 2: Quantification of Safinamide using Diazepam Internal Standard
This method also employs UPLC-MS/MS for the quantification of Safinamide, utilizing Diazepam as the internal standard.[3][4]
Sample Preparation:
-
Plasma samples are treated with acetonitrile for protein precipitation.
Chromatographic Conditions:
-
System: UPLC-MS/MS
-
Column: Acquity UPLC C18 (2.1 mm × 50 mm, 1.7 μm)
-
Mobile Phase: Gradient elution with 0.1% formic acid and acetonitrile
-
Flow Rate: 0.4 mL/min
-
Total Analysis Time: 3.0 minutes
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Mass Transitions (m/z):
-
Safinamide: 303.3 → 215.0
-
Diazepam: 285.0 → 154.0
-
Visualizing the Workflow
To provide a clear visual representation of the analytical processes, the following diagrams illustrate the experimental workflows for sample preparation and analysis.
Caption: Experimental workflow for Safinamide quantification using Safinamide-d4.
Caption: Experimental workflow for Safinamide quantification using Diazepam.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma [frontiersin.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of Safinamide: The Impact of a Deuterated Internal Standard on Accuracy and Precision
For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical compounds is paramount. In the bioanalysis of Safinamide, a therapeutic agent for Parkinson's disease, the choice of an appropriate internal standard is critical for achieving accurate and precise results. This guide provides an objective comparison of UPLC-MS/MS methods for Safinamide quantification, highlighting the performance differences between a method employing a deuterated internal standard (Safinamide-D4) and one using a non-deuterated analogue (diazepam).
The use of an internal standard in quantitative bioanalysis is essential to control for variability during sample preparation, chromatography, and mass spectrometric detection.[1] An ideal internal standard co-elutes with the analyte and exhibits similar ionization and extraction recovery properties.[1] Stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard as their physicochemical properties are nearly identical to the analyte, allowing for superior correction of matrix effects and other sources of error.[2][3]
This guide presents data from two distinct studies to illustrate the practical implications of internal standard selection on the accuracy and precision of Safinamide quantification.
Quantitative Performance Comparison
The following tables summarize the accuracy and precision data for Safinamide quantification using either a deuterated (Safinamide-D4) or a non-deuterated (diazepam) internal standard.
Table 1: Accuracy and Precision of Safinamide Quantification with a Deuterated Internal Standard (Safinamide-D4) [4][5]
| Quality Control Level | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LQC | < 10% | within 8% | < 10% | within 8% |
| MQC | < 10% | within 8% | < 10% | within 8% |
| HQC | < 10% | within 8% | < 10% | within 8% |
Data presented as reported in the study by Tammisetty et al. (2020), which states that intra- and inter-day precisions were within 10% and accuracies were within 8% of the nominal values.[4][5]
Table 2: Accuracy and Precision of Safinamide Quantification with a Non-Deuterated Internal Standard (Diazepam) [6][7][8]
| Quality Control Level (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (% Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (% Bias) |
| 2.0 (LQC) | ≤ 5.86% | -7.63% to 4.02% | ≤ 6.42% | -7.63% to 4.02% |
| 800 (MQC) | ≤ 5.86% | -7.63% to 4.02% | ≤ 6.42% | -7.63% to 4.02% |
| 1600 (HQC) | ≤ 5.86% | -7.63% to 4.02% | ≤ 6.42% | -7.63% to 4.02% |
Data extracted from the study by Zhang et al. (2023).[6][7][8]
Experimental Workflows and Protocols
A general workflow for the quantification of Safinamide in plasma samples using UPLC-MS/MS is depicted below.
Caption: General workflow for Safinamide quantification.
The following tables provide detailed experimental protocols for the two compared methods.
Table 3: Experimental Protocol for Safinamide Quantification with a Deuterated Internal Standard (Safinamide-D4) [4][5]
| Parameter | Description |
| Sample Preparation | |
| Internal Standard (IS) | Safinamide-D4 |
| Sample Matrix | Aqueous solution and human plasma |
| Extraction Method | Not explicitly detailed, but IS was added to standard solutions. |
| Liquid Chromatography | |
| Instrument | UPLC system |
| Column | CORTECS C18 (100 x 4.6 mm, 2.7 µm) |
| Mobile Phase | 0.1% Formic acid solution: Methanol (30:70% v/v) |
| Flow Rate | 0.8 mL/min |
| Run Time | 4 minutes |
| Mass Spectrometry | |
| Instrument | Tandem mass spectrometer |
| Ionization Mode | Not explicitly detailed |
| Monitored Transitions | Safinamide: m/z 303.3 → 215.2Safinamide-D4: m/z 307.3 → 215.2 |
| Validation Parameters | |
| Linearity Range | 113.0 - 338.0 pg/mL |
| Correlation Coefficient (r²) | > 0.998 |
Table 4: Experimental Protocol for Safinamide Quantification with a Non-Deuterated Internal Standard (Diazepam) [6][7][8]
| Parameter | Description |
| Sample Preparation | |
| Internal Standard (IS) | Diazepam |
| Sample Matrix | Rat plasma |
| Extraction Method | Protein precipitation with acetonitrile. |
| Liquid Chromatography | |
| Instrument | Waters Acquity UPLC I-Class |
| Column | Acquity UPLC C18 (2.1 mm × 50 mm, 1.7 μm) |
| Mobile Phase | Gradient elution with 0.1% formic acid in water and acetonitrile. |
| Flow Rate | 0.4 mL/min |
| Run Time | 3 minutes |
| Mass Spectrometry | |
| Instrument | Waters XEVO TQ-S tandem quadrupole mass spectrometer |
| Ionization Mode | Electrospray ionization (ESI) in positive ion mode |
| Monitored Transitions | Safinamide: m/z 303.3 → 215.0Diazepam: m/z 285.0 → 154.0 |
| Validation Parameters | |
| Linearity Range | 1.0 - 2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
Discussion
While both methods demonstrate acceptable performance according to regulatory guidelines, the use of a deuterated internal standard is theoretically superior for ensuring the highest level of accuracy and precision in bioanalytical assays.[2] Stable isotope-labeled standards co-elute with the analyte and have nearly identical ionization efficiencies and extraction recoveries.[1] This allows them to more effectively compensate for matrix effects, which are a common source of variability and inaccuracy in LC-MS/MS analysis.[2]
The data presented in Table 1 for the method using Safinamide-D4 shows excellent precision and accuracy, with all values falling within the stringent acceptance criteria of <10% for precision and within 8% for accuracy.[4][5] The method utilizing diazepam as an internal standard also demonstrates good performance, with precision values well within acceptable limits (≤ 6.42%) and accuracy ranging from -7.63% to 4.02%.[6][7][8]
Although a direct comparison within a single study is not available, the consistently tight precision and accuracy reported for the deuterated standard method align with the established benefits of using stable isotope-labeled internal standards. For drug development and clinical studies where the highest data quality is essential, the use of a deuterated internal standard for Safinamide quantification is the recommended approach.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma [frontiersin.org]
Safinamide-d4 as an Internal Standard: A Performance Comparison for Accurate Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Safinamide, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of bioanalytical methods. This guide provides a comprehensive comparison of Safinamide-d4 with other commonly used internal standards, supported by experimental data, to facilitate an informed decision-making process.
The ideal internal standard should closely mimic the analyte's chemical and physical properties, co-elute with the analyte, and not interfere with its detection. Deuterated stable isotope-labeled internal standards, such as Safinamide-d4, are often considered the gold standard in LC-MS/MS bioanalysis. This is because their behavior during sample preparation, chromatography, and ionization is nearly identical to that of the unlabeled analyte, effectively compensating for matrix effects and variability in the analytical process.
Performance Comparison of Internal Standards for Safinamide Analysis
This section compares the performance of Safinamide-d4 with other non-deuterated internal standards, such as Diazepam and Diclofenac, which have also been utilized in the bioanalysis of Safinamide. The following table summarizes key performance parameters from various studies. It is important to note that the data presented is derived from separate studies and not from a head-to-head comparison under identical experimental conditions. Therefore, this comparison should be interpreted with consideration of potential variations in methodology and instrumentation.
| Internal Standard | Analyte Recovery (%) | Internal Standard Recovery (%) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Linearity (ng/mL) | Matrix Effect (%) |
| Safinamide-d4 | 98.28 - 99.36 | 99.55 | < 10 | < 10 | 0.113 - 338 | Not explicitly reported, but high recovery suggests minimal uncompensated matrix effect |
| Diazepam | 92.98 - 100.29 | Not Reported | < 5.86 | < 6.42 | 1.0 - 2000 | Not explicitly reported, but good overall method performance |
| Diclofenac | 85.36 | 81.26 | 5.50 - 13.20 | 5.50 - 12.16 | 0.1 - 1000 | Safinamide: 81.22 - 90.09; IS: 91.26 |
Key Observations:
-
Recovery: Safinamide-d4 demonstrates consistently high and reproducible recovery, closely mirroring the recovery of Safinamide itself. This is a significant advantage as it indicates that the internal standard effectively tracks the analyte through the extraction process. While the methods using Diazepam and Diclofenac also show acceptable recovery for Safinamide, the recovery of the internal standard itself is either not reported or slightly lower and potentially more variable.
-
Precision: All three internal standards, when used in their respective validated methods, provide good precision, with Relative Standard Deviation (% RSD) values generally falling within acceptable limits for bioanalytical assays.
-
Linearity: The methods using all three internal standards demonstrate excellent linearity over a wide range of concentrations, indicating their suitability for quantifying Safinamide in various study designs.
-
Matrix Effect: While not always explicitly quantified, the use of a deuterated internal standard like Safinamide-d4 is theoretically superior in compensating for matrix effects. This is because its ionization efficiency is affected by the sample matrix in the same way as the analyte. The study using Diclofenac reported matrix effect values, which, while acceptable, highlight the potential for differential matrix effects between the analyte and a structurally dissimilar internal standard.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are summaries of the experimental protocols used in the studies that employed Safinamide-d4 and Diazepam as internal standards.
Method Using Safinamide-d4 Internal Standard
-
Sample Preparation: Protein precipitation.
-
Chromatography: UPLC with a CORTECS C18 column (100 x 4.6 mm, 2.7 µm).
-
Mobile Phase: 0.1% formic acid solution and Methanol (30:70 v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection: UPLC-MS/MS in Multiple Reaction Monitoring (MRM) mode.
-
Mass Transitions:
-
Safinamide: m/z 303.3 → 215.2
-
Safinamide-d4: m/z 307.3 → 215.2
-
Method Using Diazepam Internal Standard
-
Sample Preparation: Protein precipitation with acetonitrile.
-
Chromatography: UPLC with an Acquity UPLC C18 column (2.1 mm × 50 mm, 1.7 μm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Detection: UPLC-MS/MS with electrospray ionization (ESI) in positive ion mode.
-
Mass Transitions:
-
Safinamide: m/z 303.3 → 215.0
-
Diazepam: m/z 285.0 → 154.0
-
Visualizing the Bioanalytical Workflow
The following diagrams illustrate the typical workflow for the quantification of Safinamide using an internal standard and the underlying principle of why a deuterated internal standard is advantageous.
Caption: General workflow for bioanalytical quantification of Safinamide using an internal standard.
Caption: Principle of using a deuterated vs. a structural analog internal standard.
Conclusion
Based on the available data, Safinamide-d4 stands out as the superior internal standard for the bioanalysis of Safinamide . Its isotopic similarity ensures that it behaves almost identically to the analyte throughout the analytical process, leading to more effective compensation for sample loss and matrix effects. This results in high and consistent recovery, and ultimately, more accurate and reliable quantitative data.
While other internal standards like Diazepam and Diclofenac can be used to develop validated methods with acceptable performance, they are more susceptible to differential matrix effects and may not track the analyte as effectively as a deuterated analog. For researchers and drug development professionals aiming for the highest level of data integrity in Safinamide quantification, the use of Safinamide-d4 is strongly recommended. The investment in a stable isotope-labeled internal standard can significantly enhance the robustness and reliability of bioanalytical data, which is critical for pharmacokinetic, toxicokinetic, and clinical studies.
A Comparative Guide to the Cross-Validation of Safinamide Assays Utilizing Safinamide-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of Safinamide in biological matrices, with a specific focus on the use of its deuterated analog, Safinamide-d4, as an internal standard. The data and protocols presented herein are compiled from published scientific literature to aid researchers in selecting and implementing robust and reliable analytical methodologies.
Introduction to Safinamide and the Role of Safinamide-d4
Safinamide is a selective and reversible monoamine oxidase B (MAO-B) inhibitor used as an adjunctive treatment for Parkinson's disease.[1][2] Accurate and precise quantification of Safinamide in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.[3] Safinamide-d4, a stable isotope-labeled version of the drug, is the preferred internal standard for mass spectrometry-based assays due to its similar chemical and physical properties to the analyte, which helps to correct for variability during sample preparation and analysis.[3][4]
Comparison of Validated UPLC-MS/MS Methods
The following tables summarize the performance characteristics of various ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods that have been validated for the quantification of Safinamide using Safinamide-d4 as an internal standard. These methods are benchmarked against established regulatory guidelines from the FDA and EMA for bioanalytical method validation.[5][6][7][8][9]
Table 1: Chromatographic and Mass Spectrometric Conditions
| Parameter | Method 1 | Method 2 |
| Chromatographic Column | CORTECS C18 (100 x 4.6 mm, 2.7 µm)[10][11] | Acquity UPLC C18 (50 x 2.1 mm, 1.7 µm)[2][12] |
| Mobile Phase | 0.1% Formic Acid in Water:Methanol (30:70 v/v)[10][11] | 0.1% Formic Acid in Water:Acetonitrile (gradient)[2][12] |
| Flow Rate | 0.8 mL/min[10][11] | Not Specified |
| Column Temperature | Not Specified | 23.2 °C[1] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[12] | Positive Electrospray Ionization (ESI+)[1] |
| MRM Transition (Safinamide) | m/z 303.3 → 215.2[10][11] | m/z 303.3 → 215.0[2][12] |
| MRM Transition (Safinamide-d4) | m/z 307.3 → 215.2[10][11] | Not Specified |
Table 2: Method Validation Parameters
| Parameter | Method 1 | Method 2 |
| Linearity Range | 113.0 - 338.0 pg/mL[10][11] | 1.0 - 2000 ng/mL[2][12] |
| Correlation Coefficient (r²) | > 0.998[10][11] | > 0.99[12] |
| Lower Limit of Quantification (LLOQ) | 113.0 pg/mL[10] | 1.0 ng/mL[2][12] |
| Intra-day Precision (%RSD) | < 10%[10] | < 7.63%[2][12] |
| Inter-day Precision (%RSD) | < 10%[10] | < 7.63%[2][12] |
| Intra-day Accuracy (% bias) | < 8%[10] | < 7.63%[2][12] |
| Inter-day Accuracy (% bias) | < 8%[10] | < 7.63%[2][12] |
| Recovery | Not Specified | 92.98% - 100.29%[2][12] |
Experimental Protocols
General Sample Preparation Workflow
A common approach for the extraction of Safinamide from plasma samples involves protein precipitation. This method is favored for its simplicity and speed.
-
Sample Thawing: Frozen plasma samples are thawed at room temperature.
-
Aliquoting: A small volume of plasma (e.g., 100 µL) is aliquoted into a microcentrifuge tube.
-
Internal Standard Spiking: An appropriate amount of Safinamide-d4 internal standard solution is added to each plasma sample.
-
Protein Precipitation: A precipitating agent, such as acetonitrile or methanol, is added to the plasma sample. The mixture is then vortexed to ensure thorough mixing.
-
Centrifugation: The samples are centrifuged at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant containing Safinamide and Safinamide-d4 is transferred to a clean tube or a 96-well plate.
-
Injection: A small volume of the supernatant is injected into the UPLC-MS/MS system for analysis.
Caption: General workflow for the bioanalysis of Safinamide in plasma.
UPLC-MS/MS Analysis Workflow
The supernatant from the sample preparation step is subjected to UPLC-MS/MS analysis for the separation and quantification of Safinamide and its internal standard.
-
Chromatographic Separation: The sample is injected onto a reverse-phase UPLC column. A gradient or isocratic mobile phase is used to separate Safinamide and Safinamide-d4 from other matrix components.
-
Ionization: The column eluent is introduced into the mass spectrometer's ion source, where the analytes are ionized, typically using electrospray ionization (ESI) in the positive ion mode.
-
Mass Analysis: The protonated molecules of Safinamide and Safinamide-d4 are selected in the first quadrupole (Q1) of the triple quadrupole mass spectrometer.
-
Fragmentation: The selected ions are fragmented in the collision cell (Q2).
-
Detection: Specific product ions for Safinamide and Safinamide-d4 are monitored in the third quadrupole (Q3).
-
Quantification: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and determine the concentration of Safinamide in the unknown samples.
Caption: Schematic of the UPLC-MS/MS analysis process.
Conclusion
The use of Safinamide-d4 as an internal standard in UPLC-MS/MS assays provides a robust and reliable method for the quantification of Safinamide in biological matrices. The presented methods demonstrate excellent sensitivity, precision, and accuracy, meeting the stringent requirements of regulatory agencies. Researchers can utilize the information in this guide to select and implement a suitable bioanalytical method for their specific research needs. The detailed protocols and comparative data facilitate the transfer and cross-validation of these methods between different laboratories.
References
- 1. mdpi.com [mdpi.com]
- 2. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. caymanchem.com [caymanchem.com]
- 5. elearning.unite.it [elearning.unite.it]
- 6. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 9. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. researchgate.net [researchgate.net]
- 11. wjpsonline.com [wjpsonline.com]
- 12. researchgate.net [researchgate.net]
Linearity and range of quantification for Safinamide using a deuterated standard
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount. This guide provides a comparative analysis of analytical methods for the quantification of Safinamide, a treatment for Parkinson's disease, with a focus on the use of a deuterated internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The utilization of a stable isotopically labeled internal standard, such as a deuterated version of the analyte, is a cornerstone of robust bioanalytical method development, particularly for LC-MS/MS assays. This approach is designed to compensate for variability during sample processing and analysis, thereby enhancing the accuracy and precision of the results. This guide will delve into the performance of a UPLC-MS/MS method employing a deuterated standard for Safinamide quantification and compare it with other validated analytical techniques.
Performance Comparison of Analytical Methods for Safinamide Quantification
The following table summarizes the key performance parameters of various analytical methods developed for the quantification of Safinamide. This allows for a direct comparison of their linearity, sensitivity, and precision.
| Method | Internal Standard | Matrix | Linearity Range | LLOQ | Correlation Coefficient (r²) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| UPLC-MS/MS | Safinamide-D4 | Aqueous Solution & Human Plasma | Not explicitly stated, but method was validated. | Not explicitly stated | Not explicitly stated | < 10% | < 10% | Within 8% |
| UPLC-MS/MS | Diazepam | Rat Plasma | 1.0 - 2000 ng/mL | 1.0 ng/mL | > 0.99 | < 7.63% | < 7.63% | 92.98% - 100.29% |
| UPLC-MS/MS | Not specified | Human Plasma | 0.1 - 1000 ng/mL | 0.1 ng/mL | Not explicitly stated | Meets acceptance criteria | Meets acceptance criteria | Meets acceptance criteria |
| RP-HPLC | Not applicable | Bulk Drug | 2 - 10 µg/mL | 5.789 µg/mL | 0.9939 | < 0.5% | < 0.5% | 83.74% - 88.76% |
| RP-HPLC | Not applicable | Bulk Drug & Tablets | 15.0 - 45.0 µg/mL | 0.785 µg/mL | Not explicitly stated | Not explicitly stated | Not explicitly stated | 98.0% - 102.0% |
| RP-HPLC | Not applicable | Human Plasma | 0.5 - 10 µg/mL | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | 99.72 ± 1.59% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the protocols for the key experiments cited in this guide.
UPLC-MS/MS Method with Deuterated Internal Standard
This method is designed for the quantification of Safinamide in aqueous solution and human plasma.
1. Sample Preparation:
-
Prepare stock solutions of Safinamide (1.0 mg/mL) and Safinamide-D4 (internal standard, 1.0 mg/mL) in methanol.
-
Prepare working solutions by diluting the stock solutions in the mobile phase (0.1% Formic Acid solution: Methanol, 30:70% v/v).
-
For plasma samples, perform a protein precipitation step. To a plasma sample, add the internal standard solution and a protein precipitating agent (e.g., acetonitrile).
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
2. Chromatographic Conditions:
-
Column: CORTECS C18 (100 x 4.6 mm, 2.7 µm).
-
Mobile Phase: 0.1% formic acid in water and methanol (30:70 v/v).
-
Flow Rate: As optimized for the specific system.
-
Injection Volume: As optimized for the specific system.
-
Column Temperature: As optimized for the specific system.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Optimize other parameters such as collision energy and source temperature.
Alternative UPLC-MS/MS Method (with Diazepam as Internal Standard)
This method is validated for the quantification of Safinamide in rat plasma.[2][3]
1. Sample Preparation: [3]
-
To 100 µL of plasma, add 20 µL of Diazepam internal standard solution (500 ng/mL).[3]
-
Add 300 µL of acetonitrile to precipitate proteins.[3]
-
Vortex the mixture for 2.0 minutes and then centrifuge at 13,000 rpm for 15 minutes.[3]
-
Inject 2 µL of the supernatant into the UPLC-MS/MS system.[2][3]
2. Chromatographic Conditions: [2][3]
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.[2][3]
-
Flow Rate: As optimized for the specific system.
-
Injection Volume: 2 µL.[2]
3. Mass Spectrometric Conditions: [2][3]
-
MRM Transitions:
Visualizing the Workflow and Principles
Diagrams can effectively illustrate complex processes. The following diagrams, created using the DOT language, depict the general workflow of a bioanalytical LC-MS/MS assay and the principle of using a deuterated internal standard.
Caption: General workflow for the bioanalytical quantification of Safinamide using LC-MS/MS.
Caption: Principle of using a deuterated internal standard for accurate quantification.
References
Safinamide-d4: Ensuring Specificity and Selectivity in Complex Biological Samples
A Comparative Guide for Researchers and Drug Development Professionals
The quantification of therapeutic agents in complex biological matrices is a critical aspect of pharmacokinetic, toxicokinetic, and bioavailability studies. The accuracy and reliability of these measurements hinge on the analytical method's ability to distinguish the analyte from endogenous interferences and to compensate for variability during sample processing and analysis. This guide provides a comparative overview of bioanalytical methods for Safinamide, a selective monoamine oxidase-B (MAO-B) inhibitor, with a focus on the enhanced specificity and selectivity offered by its deuterated analogue, Safinamide-d4, as an internal standard.
The Advantage of Deuterated Internal Standards
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, an internal standard (IS) is crucial for accurate quantification.[1] An ideal IS should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization.[1] Stable isotope-labeled internal standards (SIL-IS), such as Safinamide-d4, are considered the gold standard because their physicochemical properties are nearly identical to the analyte.[2] This results in co-elution during chromatography and similar ionization efficiency and extraction recovery, which allows for effective correction of matrix effects and other sources of analytical variability.[1][2] In contrast, structural analogues, while chemically similar, may exhibit different chromatographic retention times, extraction recoveries, and ionization responses, potentially leading to less accurate and precise results.[2][3]
Comparative Analysis of Bioanalytical Methods for Safinamide
To illustrate the practical implications of internal standard selection, this guide compares two validated UPLC-MS/MS methods for the quantification of Safinamide in plasma: one employing Safinamide-d4 as the internal standard and another using a structural analogue, Diazepam.
| Parameter | Method with Safinamide-d4 IS | Method with Diazepam IS |
| Linearity Range | 113.0 - 338.0 pg/mL | 1.0 - 2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 113.0 pg/mL | 1.0 ng/mL |
| Intra-day Precision (% CV) | < 10% | < 5.86% |
| Inter-day Precision (% CV) | < 10% | < 6.42% |
| Accuracy | within 8% of nominal values | -7.63% to 4.02% |
| Mean Recovery | 99.07% | > 92.98% |
| Internal Standard Mean Recovery | 99.55% | Not Reported |
Experimental Protocols
Method 1: UPLC-MS/MS with Safinamide-d4 Internal Standard
This method is optimized for high sensitivity and reproducibility in human plasma.
1. Sample Preparation:
-
To an aliquot of plasma, add the Safinamide-d4 internal standard solution.
-
Perform protein precipitation with an organic solvent.
-
Vortex and centrifuge the sample.
-
Inject the supernatant into the UPLC-MS/MS system.
2. Chromatographic Conditions:
-
Column: CORTECS C18 (100 x 4.6 mm, 2.7 µm)[4]
-
Mobile Phase: 0.1% Formic acid in water and Methanol (30:70 v/v)[4]
-
Flow Rate: 0.8 mL/min[4]
-
Total Run Time: 4 min[4]
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) Positive[4]
-
MRM Transitions: [4]
-
Safinamide: m/z 303.3 → 215.2
-
Safinamide-d4: m/z 307.3 → 215.2
-
Method 2: UPLC-MS/MS with Diazepam Internal Standard
This method provides a wider linear range for Safinamide quantification in rat plasma.
1. Sample Preparation:
-
To 100 µL of plasma, add 20 µL of Diazepam internal standard solution (500 ng/mL).
-
Add 400 µL of acetonitrile to precipitate proteins.[5]
-
Vortex for 3 minutes and centrifuge at 13,000 rpm for 10 minutes.[5]
-
Transfer 200 µL of the supernatant to an autosampler vial and inject 1 µL into the UPLC-MS/MS system.[5]
2. Chromatographic Conditions:
-
Column: Acquity UPLC C18 (2.1 mm × 50 mm, 1.7 μm)[5]
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.[5]
-
Flow Rate: 0.4 mL/min[5]
-
Total Run Time: 3.0 min[5]
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) Positive[5]
-
MRM Transitions: [5]
-
Safinamide: m/z 303.3 → 215.0
-
Diazepam: m/z 285.0 → 154.0
-
Visualizing Methodologies and Pathways
To further clarify the experimental workflow and the pharmacological context of Safinamide, the following diagrams are provided.
Caption: Bioanalytical Workflow for Safinamide Quantification.
Caption: Dual Mechanism of Action of Safinamide.
Conclusion
The choice of internal standard is a critical determinant of the quality and reliability of bioanalytical data. While both methods presented are validated and suitable for the quantification of Safinamide, the use of a deuterated internal standard like Safinamide-d4 offers inherent advantages in terms of specificity and its ability to accurately track the analyte through the entire analytical process. This leads to improved precision and accuracy, particularly in complex biological matrices where matrix effects can be significant. For researchers and drug development professionals requiring the highest level of confidence in their bioanalytical results, the implementation of a stable isotope-labeled internal standard such as Safinamide-d4 is strongly recommended.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of UPLC-MS/MS Methods for the Quantification of Safinamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of various Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods for the quantification of Safinamide in biological matrices. The objective is to offer a comprehensive overview of the available methodologies, their performance characteristics, and experimental protocols to aid researchers in selecting the most suitable method for their specific needs.
Introduction
Safinamide is a selective and reversible monoamine oxidase-B (MAO-B) inhibitor with dopaminergic and non-dopaminergic properties, used as an add-on therapy for Parkinson's disease.[1][2] Accurate and reliable quantification of Safinamide in biological fluids is crucial for pharmacokinetic, toxicokinetic, and bioavailability studies.[3] UPLC-MS/MS has emerged as the preferred analytical technique due to its high sensitivity, selectivity, and speed.[4][5] This guide compares several published UPLC-MS/MS methods, presenting their key validation parameters and experimental details.
Experimental Methodologies
The following sections detail the experimental protocols for three distinct UPLC-MS/MS methods for Safinamide quantification.
Method 1: Protein Precipitation Method in Rat Plasma
This method offers a simple and rapid approach for the analysis of Safinamide in rat plasma.[4][6]
-
Sample Preparation: To 100 µL of plasma, 20 µL of an internal standard (IS), Diazepam (500 ng/mL), is added. Protein precipitation is achieved by adding 300 µL of acetonitrile. The mixture is vortexed for 2 minutes and then centrifuged at 13,000 rpm for 15 minutes. An aliquot of 2 µL of the supernatant is injected into the UPLC-MS/MS system.[4]
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Method 2: Quality by Design (QbD) Approach in Human Plasma
This method was developed using a Quality by Design approach to ensure robustness and sensitivity for Safinamide quantification in human plasma.[1]
-
Sample Preparation: Details on the specific sample preparation technique were not provided in the abstract. However, bioanalytical methods for small molecules in plasma typically involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.[7]
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Method 3: Method for In-Vitro Samples
This method is tailored for the quantification of Safinamide in aqueous solutions and human plasma for in-vitro studies.[8]
-
Sample Preparation: The abstract mentions the method was applied to aqueous solution and human plasma, but specific details of the sample preparation are not provided.[8]
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Quantitative Data Comparison
The following table summarizes the key validation parameters for the different UPLC-MS/MS methods described.
| Parameter | Method 1 (Rat Plasma)[4][5] | Method 2 (Human Plasma - QbD)[1] | Method 3 (In-Vitro Samples)[8] |
| Linearity Range | 1.0 - 2000 ng/mL | 0.1 - 1000 ng/mL | 113.0 - 338.0 pg/mL |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 0.1 ng/mL | 113.0 pg/mL |
| Intra-day Precision (%RSD) | < 5.86% | Within 10% | Within 10% |
| Inter-day Precision (%RSD) | < 6.42% | Within 10% | Within 10% |
| Accuracy | -7.63% to 4.02% | Within 8% of nominal values | Within 8% of nominal values |
| Recovery | 92.98% - 100.29% | Not specified | Not specified |
| Internal Standard | Diazepam | Unspecified | Safinamide-D4 |
Experimental Workflow
The following diagram illustrates a generalized workflow for the UPLC-MS/MS analysis of Safinamide.
Caption: Generalized workflow for the UPLC-MS/MS analysis of Safinamide.
Conclusion
The selection of a UPLC-MS/MS method for Safinamide quantification should be guided by the specific requirements of the study, such as the biological matrix, the required sensitivity, and the desired sample throughput.
-
Method 1 is a straightforward and rapid method suitable for preclinical studies in rat plasma, offering good sensitivity and a wide linear range.[4][6]
-
Method 2 , developed using a QbD approach, demonstrates higher sensitivity (LLOQ of 0.1 ng/mL) and is optimized for human plasma, making it ideal for clinical pharmacokinetic studies.[1]
-
Method 3 provides a highly sensitive assay with an LLOQ in the picogram per milliliter range, which is particularly useful for in-vitro studies or when sample volume is limited.[8]
All presented methods demonstrate acceptable levels of precision and accuracy, meeting the general requirements for bioanalytical method validation.[1][4][8] The choice of internal standard, either a deuterated analog like Safinamide-D4 or a structurally similar compound like Diazepam, is a critical consideration for ensuring analytical accuracy. Researchers should carefully consider the advantages and limitations of each method to select the most appropriate one for their research objectives.
References
- 1. mdpi.com [mdpi.com]
- 2. wjpsonline.com [wjpsonline.com]
- 3. Bioassay of safinamide in biological fluids of humans and various animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Performance of Safinamide-d4 in different biological matrices (e.g., plasma, urine)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Safinamide-d4 as an internal standard in the bioanalysis of Safinamide in different biological matrices. The content is based on available experimental data, focusing on providing a clear comparison with alternative approaches and detailing the methodologies used.
Executive Summary
Safinamide-d4, a deuterium-labeled analog of Safinamide, is a widely used internal standard in pharmacokinetic and bioanalytical studies. Its structural similarity and mass difference make it an ideal candidate to compensate for variability during sample preparation and analysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This guide summarizes the performance of Safinamide-d4, primarily in human plasma, as detailed in published research. Data on its performance in urine is limited, and this guide will address the potential challenges and considerations for analysis in that matrix.
Performance Data in Human Plasma
The following tables summarize the quantitative performance of a UPLC-MS/MS method for the determination of Safinamide in human plasma using Safinamide-d4 as an internal standard.
Table 1: Method Validation Parameters for Safinamide Analysis in Human Plasma
| Parameter | Result | Citation |
| Linearity Range | 113.0 - 338.0 pg/mL | [1] |
| Correlation Coefficient (r²) | > 0.998 | [1] |
| Intra-day Precision (% RSD) | < 10% | [1] |
| Inter-day Precision (% RSD) | < 10% | [1] |
| Accuracy | Within 8% of nominal values | [1] |
Table 2: Recovery of Safinamide and Safinamide-d4 in Spiked Human Plasma Samples
| Analyte | Mean % Recovery | % RSD | Citation |
| Safinamide | 99.07% | 1.15% | |
| Safinamide-d4 | 99.55% | 0.87% |
The data clearly indicates that Safinamide-d4 exhibits comparable recovery to the analyte, Safinamide, in human plasma. This is a critical characteristic for an internal standard, as it ensures that any loss of analyte during the extraction process is mirrored by a proportional loss of the internal standard, leading to accurate quantification. The high and consistent recovery of both compounds demonstrates the robustness of the extraction method.
Comparison with Alternatives
The use of a stable isotope-labeled internal standard like Safinamide-d4 is considered the gold standard in quantitative bioanalysis by LC-MS/MS. The primary alternatives include using a structural analog or not using an internal standard at all.
-
Structural Analogs: While a viable option if a deuterated standard is unavailable, structural analogs may exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies compared to the analyte. This can lead to less accurate and precise results. One study on Safinamide analysis initially considered other internal standards such as Carbidopa, Levodopa, Pramipexole, and Ropinirole before selecting Safinamide-d4, highlighting the importance of finding an appropriate internal standard.
-
No Internal Standard: This approach is highly susceptible to variations in sample preparation, injection volume, and matrix effects, leading to poor accuracy and precision. It is generally not acceptable for regulated bioanalysis.
The key advantage of Safinamide-d4 is its ability to co-elute with Safinamide and behave almost identically during extraction and ionization. This co-elution is crucial for effectively compensating for matrix effects, which are a common source of variability and inaccuracy in LC-MS/MS analysis of biological samples.
Performance in Urine: Data Gap and Considerations
There is a notable lack of published data specifically detailing the performance of Safinamide-d4 in urine. Safinamide is known to be extensively metabolized, with its metabolites being primarily excreted through urine. While methods for analyzing drugs of abuse and their metabolites in urine are well-established, the specific challenges for Safinamide and the performance of Safinamide-d4 in this matrix have not been documented in the reviewed literature.
Potential Challenges for Safinamide Analysis in Urine:
-
Matrix Effects: Urine is a complex matrix with high salt content and variability in pH and composition, which can significantly impact ionization efficiency in mass spectrometry.
-
Metabolite Interference: The presence of multiple Safinamide metabolites could potentially interfere with the analysis of the parent drug if the chromatographic separation is not optimal.
-
Sample Preparation: The choice of sample preparation technique (e.g., dilution, solid-phase extraction) is critical to minimize matrix effects and ensure adequate recovery of both Safinamide and Safinamide-d4.
Given the lack of specific data, researchers developing methods for Safinamide in urine should perform thorough validation, paying close attention to the evaluation of matrix effects, recovery, and the stability of Safinamide-d4 in the urine matrix. The principles of using a deuterated internal standard to mitigate these challenges remain highly relevant.
Experimental Protocols
UPLC-MS/MS Method for Safinamide in Human Plasma
This section details the experimental protocol for the UPLC-MS/MS method from which the performance data in the tables above were derived.
Sample Preparation:
A protein precipitation method is commonly used for the extraction of Safinamide from plasma.
Chromatographic Conditions:
-
System: UPLC-MS/MS
-
Column: CORTECS C18 (100 x 4.6 mm, 2.7 µm)
-
Mobile Phase: 0.1% Formic acid solution: Methanol (30:70% v/v)
-
Flow Rate: 0.8 mL/min
-
Total Analysis Time: 4 min
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Transitions:
-
Safinamide: m/z 303.3 → 215.2
-
Safinamide-d4: m/z 307.3 → 215.2
-
Visualizations
Caption: Experimental workflow for the analysis of Safinamide in human plasma.
Caption: Role of Safinamide-d4 in ensuring accurate quantification.
References
Assessing the Isotopic Contribution of Safinamide-d4 to Unlabeled Safinamide in Bioanalytical Studies
A Comparison Guide for Researchers and Drug Development Professionals
In the realm of pharmacokinetic and bioanalytical studies, the use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone for achieving accurate and precise quantification of drug molecules by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Safinamide-d4, a deuterium-labeled analog of the anti-Parkinson's agent Safinamide, is frequently employed as an internal standard in such assays.[1][2] While SIL-IS significantly mitigate variability arising from sample preparation and matrix effects, a critical aspect that requires careful evaluation is the potential isotopic contribution of the labeled standard to the signal of the unlabeled analyte. This guide provides a comprehensive overview, experimental protocols, and data interpretation strategies for assessing the isotopic contribution of Safinamide-d4.
The Importance of Assessing Isotopic Contribution
Deuterium-labeled internal standards are synthesized to have a higher mass than the analyte of interest. However, the synthesis process is never perfect, resulting in a small percentage of incompletely deuterated or unlabeled molecules within the SIL-IS material.[3] For Safinamide-d4, commercially available standards often have an isotopic purity of ≥99% deuterated forms (d1-d4).[4] While this seems high, the presence of even a minor fraction of the unlabeled analyte (d0) in the high-concentration internal standard solution can lead to a measurable signal in the mass transition of the actual analyte. This phenomenon, often referred to as isotopic crosstalk or contribution, can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification (LLOQ).[5]
Regulatory bodies like the FDA emphasize the importance of ensuring that the internal standard does not interfere with the measurement of the analyte. Therefore, a thorough assessment of the isotopic contribution is a critical component of bioanalytical method validation.
Experimental Protocol for Assessing Isotopic Contribution
The following protocol outlines a systematic approach to quantify the isotopic contribution of Safinamide-d4 to the signal of unlabeled Safinamide.
1. Objective: To determine the percentage contribution of a high-concentration Safinamide-d4 working solution to the signal of unlabeled Safinamide at its specific mass transition.
2. Materials:
-
Safinamide reference standard
-
Safinamide-d4 internal standard (with certificate of analysis indicating isotopic purity)
-
Control biological matrix (e.g., human plasma)
-
All necessary solvents and reagents for the LC-MS/MS method
3. Instrumentation:
-
A validated LC-MS/MS system capable of monitoring the specific mass transitions for Safinamide and Safinamide-d4. Based on published methods, typical mass transitions are:
-
Safinamide: m/z 303.3 → 215.2
-
Safinamide-d4: m/z 307.3 → 215.2
-
4. Experimental Workflow:
Figure 1. Experimental workflow for assessing isotopic contribution.
5. Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of Safinamide-d4 at a concentration identical to the working concentration used in the bioanalytical assay.
-
Prepare a stock solution of unlabeled Safinamide. From this, prepare a standard solution at the Lower Limit of Quantification (LLOQ) for the intended assay.
-
-
Sample Preparation:
-
Blank Sample: A sample of the biological matrix without the addition of analyte or internal standard.
-
IS-only Sample: A sample of the biological matrix spiked with the Safinamide-d4 working solution.
-
LLOQ Sample: A sample of the biological matrix spiked with the unlabeled Safinamide at the LLOQ concentration.
-
-
LC-MS/MS Analysis:
-
Inject the Blank Sample to ensure no interference at the retention times of Safinamide and Safinamide-d4.
-
Inject the IS-only Sample and monitor the mass transition of the unlabeled Safinamide.
-
Inject the LLOQ Sample and monitor the mass transition of the unlabeled Safinamide.
-
-
Data Analysis:
-
Measure the peak area of the signal observed in the unlabeled Safinamide mass transition channel for both the IS-only Sample and the LLOQ Sample.
-
Calculate the percentage contribution using the following formula:
% Contribution = (Peak Area in IS-only Sample / Peak Area in LLOQ Sample) x 100
-
6. Acceptance Criteria:
The contribution of the Safinamide-d4 internal standard to the response of the unlabeled Safinamide should be less than 20% of the response of the LLOQ. For the internal standard, the contribution to the analyte channel should be less than 5% of the analyte response at the ULOQ.
Data Presentation and Interpretation
The results of the isotopic contribution assessment should be clearly summarized in a table for easy interpretation.
| Sample Description | Analyte Monitored | Peak Area (Arbitrary Units) | % Contribution to LLOQ |
| Blank Matrix | Safinamide (m/z 303.3 → 215.2) | Not Detected | N/A |
| LLOQ Sample (e.g., 1 ng/mL Safinamide) | Safinamide (m/z 303.3 → 215.2) | 10,000 | N/A |
| IS-only Sample (e.g., 100 ng/mL Safinamide-d4) | Safinamide (m/z 303.3 → 215.2) | 1,500 | 15% |
Table 1. Example Data for Isotopic Contribution Assessment of Safinamide-d4. Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
In the example above, the isotopic contribution of the Safinamide-d4 internal standard to the unlabeled Safinamide signal is 15%, which is within the acceptable limit of <20% of the LLOQ response.
Alternative Internal Standards and Considerations
While Safinamide-d4 is a commonly used and generally reliable internal standard, in cases where isotopic contribution is found to be unacceptably high, researchers may consider the following alternatives:
-
Safinamide with a higher degree of deuteration (e.g., d7, d9): A higher number of deuterium atoms can sometimes lead to a lower abundance of the unlabeled isotopologue.
-
¹³C or ¹⁵N-labeled Safinamide: These isotopes are generally less prone to natural abundance issues compared to deuterium. However, they are often more expensive to synthesize.
-
A structural analog of Safinamide: This is a less ideal option as the chromatographic behavior and ionization efficiency may not perfectly match that of the analyte, potentially leading to less effective correction for matrix effects.
Chromatographic Separation: It is also important to note that deuterated and non-deuterated compounds can sometimes exhibit slight differences in chromatographic retention times.[6] While often negligible, this should be monitored during method development. If significant separation occurs, it could impact the ability of the internal standard to compensate for matrix effects that are highly localized within the chromatographic peak.
Conclusion
The use of Safinamide-d4 as an internal standard is a robust approach for the bioanalysis of Safinamide. However, a thorough assessment of its isotopic contribution to the unlabeled analyte is a mandatory step in method validation to ensure the accuracy and reliability of the data, especially at low concentrations. By following a well-defined experimental protocol and adhering to established acceptance criteria, researchers can confidently employ Safinamide-d4 in their studies and generate high-quality data for regulatory submissions and scientific publications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. veeprho.com [veeprho.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. caymanchem.com [caymanchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Safinamide-d4-1: A Procedural Guide
The proper disposal of Safinamide-d4-1, a deuterated derivative of Safinamide used as an internal standard in research, is crucial for maintaining laboratory safety and environmental compliance.[1] While specific disposal protocols for this exact compound are not explicitly detailed in publicly available literature, a comprehensive disposal plan can be formulated by adhering to general principles of hazardous waste management and considering the information available on Safinamide and its derivatives. This guide provides essential procedural steps for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.
Key Compound Information and Safety Precautions
This compound is a solid compound intended for research and development use only.[2] Like its non-deuterated counterpart, Safinamide, it should be handled with care. The non-deuterated form is known to be harmful if swallowed, causes serious eye irritation, and is suspected of damaging fertility or the unborn child.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times during handling and disposal.[2][4]
| Property | Information |
| Chemical Name | (2S)-2-[[[4-[(3-fluorophenyl)methoxy]phenyl-2,3,5,6-d4]methyl]amino]-propanamide |
| CAS Number | 2748522-33-8[1] |
| Molecular Formula | C₁₇H₁₅D₄FN₂O₂[1] |
| Physical Form | Solid[2] |
| Storage | Store at -20°C for long-term stability.[1][5] |
| Known Hazards (from Safinamide) | Harmful if swallowed, causes serious eye irritation, suspected of damaging fertility or the unborn child.[3] |
| Primary Use | Intended for use as an internal standard for the quantification of safinamide by GC- or LC-MS.[1] Not for human or veterinary use.[2] |
Experimental Protocol: Waste Segregation and Containerization
The following protocol outlines the steps for the initial phase of this compound disposal, which involves proper segregation and packaging of the waste material.
Objective: To safely contain and label this compound waste for collection by a licensed hazardous waste disposal service.
Materials:
-
Waste this compound (solid)
-
Empty, clean, and compatible hazardous waste container with a screw-top lid
-
Hazardous waste labels
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
-
Fume hood
Procedure:
-
Designate a Satellite Accumulation Area (SAA): Establish a designated SAA within the laboratory, at or near the point of waste generation. This area must be under the control of the laboratory personnel.[6][7]
-
Select an Appropriate Waste Container: Choose a container that is compatible with this compound and is in good condition, with no leaks or cracks. The container must have a secure, leak-proof closure.[6][8]
-
Transfer the Waste: Wearing appropriate PPE and working within a fume hood to avoid inhalation of any fine particulates, carefully transfer the solid this compound waste into the designated hazardous waste container.
-
Avoid Mixing Waste Streams: Do not mix this compound waste with other incompatible waste streams. Specifically, keep it separate from acids, bases, and oxidizing agents.[6]
-
Label the Container: Immediately label the waste container with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "(2S)-2-[[[4-[(3-fluorophenyl)methoxy]phenyl-2,3,5,6-d4]methyl]amino]-propanamide"
-
The CAS number: 2748522-33-8
-
The accumulation start date (the date the first particle of waste was placed in the container)
-
The specific hazards associated with the waste (e.g., "Toxic," "Irritant")
-
-
Secure the Container: Keep the waste container securely closed at all times, except when adding waste.[6][9]
-
Store in SAA: Place the labeled and sealed container in the designated SAA. Ensure that the storage of this container complies with all institutional and regulatory limits, which typically include a maximum volume of 55 gallons for all hazardous waste and a time limit of up to one year, provided the volume limits are not exceeded.[7]
-
Arrange for Disposal: Once the container is full or is approaching its storage time limit, contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.[7]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
It is imperative to remember that the disposal of chemical waste is regulated by federal, state, and local laws, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8] Therefore, consulting your institution's EHS department is a mandatory step to ensure full compliance. Never dispose of chemical waste, including this compound, down the drain or in the regular trash.[7][8]
References
- 1. caymanchem.com [caymanchem.com]
- 2. kmpharma.in [kmpharma.in]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. echemi.com [echemi.com]
- 5. Safinamide | 133865-89-1 [chemicalbook.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
